Dicyclonon
Description
Properties
CAS No. |
79260-71-2 |
|---|---|
Molecular Formula |
C12H18Cl2N2O2 |
Molecular Weight |
293.19 g/mol |
IUPAC Name |
1-(2,2-dichloroacetyl)-3,3,8a-trimethyl-2,4,7,8-tetrahydropyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-11(2)6-15-8(17)4-5-12(15,3)16(7-11)10(18)9(13)14/h9H,4-7H2,1-3H3 |
InChI Key |
MHULQDZDXMHODA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=O)CCC2(N(C1)C(=O)C(Cl)Cl)C)C |
Appearance |
Solid powder |
Other CAS No. |
145205-42-1 79260-71-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dicyclonon; BAS 145-138; LAB 145-138H; |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Bicyclo[3.3.1]nonane Core Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a prevalent and vital structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive target in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the bicyclo[3.3.1]nonane core, with a focus on key reactions, experimental methodologies, and comparative data to inform synthetic design and execution.
Key Synthetic Strategies
The construction of the bicyclo[3.3.1]nonane core is predominantly achieved through several key strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These strategies often involve tandem or cascade reactions that rapidly build molecular complexity from simpler acyclic or monocyclic precursors.
Tandem Michael-Aldol Reactions
One of the most efficient and widely employed methods for synthesizing the bicyclo[3.3.1]nonane skeleton is the tandem Michael-Aldol reaction. This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation to forge the bicyclic ring system. A common variant involves the reaction of a 1,3-dicarbonyl compound with an enal or enone.[1][2]
A highly effective one-pot process has been developed reacting substituted 1,3-cyclohexanediones with enals, yielding bicyclic ketols in good to excellent yields, often with significant stereocontrol.[2] Another efficient method involves the double conjugate addition of ethyl acetoacetate to conjugated enals, followed by intramolecular aldol reactions and subsequent hydrolysis.[3][4]
Logical Workflow for Tandem Michael-Aldol Annulation:
Robinson Annulation
The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation to form a six-membered ring. This method has been successfully applied to the synthesis of bicyclo[3.3.1]nonane systems. A key consideration in the Robinson annulation approach is the stereocontrol at the one-carbon bridge, which can be influenced by the reaction conditions. Studies have shown that for base-catalyzed reactions, the major diastereomer formed often places the substituent on the one-carbon bridge in an anti position relative to the β-keto ester or amide group introduced during the reaction, with this stereoselectivity appearing to be kinetically controlled. However, under more forcing conditions with excess base, thermodynamic control can favor the syn isomer through a retro-aldol and epimerization process.
Experimental Workflow for Stereocontrol Investigation in Robinson Annulation:
Diels-Alder Reaction
The Diels-Alder reaction provides a powerful and convergent approach to the bicyclo[3.3.1]nonane core through a [4+2] cycloaddition. This strategy allows for the rapid construction of the bicyclic framework with good stereocontrol, dictated by the well-understood principles of this pericyclic reaction. This method is particularly useful for accessing highly functionalized hydroanthraquinones which can serve as precursors to bicyclo[3.3.1]nonane systems.
Radical Cyclization
Radical cyclization reactions offer an alternative disconnection for the formation of the bicyclo[3.3.1]nonane skeleton. These reactions can be initiated by a variety of radical initiators and often proceed with high efficiency. For instance, the core structure of Huperzine A has been synthesized via a 6-exo-trig radical cyclization.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of bicyclo[3.3.1]nonane derivatives via the aforementioned key strategies. This data is intended to provide a comparative overview of the efficiency and selectivity of these methods.
Table 1: Tandem Michael-Aldol Reactions
| Starting Materials | Catalyst/Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1,3-Cyclohexanedione, Acrolein | DBU | Ethanol | 85 | - | |
| Ethyl Acetoacetate, Crotonaldehyde (2 equiv.) | t-BuOK | t-BuOH | 78 | - | |
| 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | L-proline deriv. | Toluene | 88 | 95:5 | |
| 3-Hydroxyoxindoles, ortho-Hydroxy-chalcones | TfOH | CH2Cl2 | 73 | >20:1 | |
| Acetylenic ω-ketoesters | t-BuOK | THF | 42 | - |
Table 2: Robinson Annulation
| Cyclohexenone Derivative | Michael Donor | Base | Diastereomeric Ratio (anti:syn) | Total Yield (%) | Reference |
| 2-Allyl-2-cyclohexenone | Ethyl acetoacetate | NaOEt | 4:1 | 65 | |
| 2-Allyl-5-methyl-2-cyclohexenone | Ethyl acetoacetate | NaOEt | 5:1 | 70 | |
| 2-Allyl-2-cyclohexenone | Acetoacetamide | NaOEt | 2:1 | 58 |
Table 3: Other Cyclization Strategies
| Reaction Type | Starting Materials | Reagents/Conditions | Yield (%) | Reference |
| Acid-catalyzed Michael-Aldol | Diketone, Methyl acrolein | TfOH or TMSOTf | 63 | |
| Intramolecular Iodonium Capture | Substituted Phloroglucinol derivative | I2, KI-KHCO3 | - | |
| Effenberger Cyclization | 1-Methoxy-1-cyclohexene, Malonyl dichloride | - | - | |
| Radical Cyclization (Huperzine A core) | Trisubstituted pyridine derivative | Bu3SnH, AIBN | 97 | |
| Diels-Alder Reaction | 2-Benzoylnaphthoquinone, 2,3-Dimethyl-1,3-butadiene | CH2Cl2, 40 °C | 95 |
Experimental Protocols
This section provides detailed experimental methodologies for key reactions cited in this guide. These protocols are intended to serve as a starting point for laboratory synthesis and may require optimization based on specific substrates and desired outcomes.
Protocol 1: Tandem Conjugate Addition-Intramolecular Aldol Reaction
Synthesis of 1-Hydroxy-7-methylbicyclo[3.3.1]nonan-3-one
-
To a solution of t-BuOK (2 equivalents) in t-BuOH, add ethyl acetoacetate (2 equivalents).
-
Cool the mixture to room temperature and add crotonaldehyde (1 equivalent) dropwise.
-
Stir the reaction mixture for 6 hours at room temperature.
-
After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude bicyclic intermediate.
-
To the crude intermediate, add a 1 M aqueous solution of NaOH.
-
Reflux the mixture for 2 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the title compound.
Protocol 2: Thiol-Mediated Epoxide Opening and Intramolecular Aldol Reaction
General Procedure for the Synthesis of Functionalized Bicyclo[3.3.1]non-3-en-2-ones
-
To a stirred solution of the diepoxyketone starting material (1 equivalent) in dry, degassed CH2Cl2 (0.02 M), add Cs2CO3 (5 equivalents).
-
Add the desired thiol nucleophile (e.g., thiophenol) (3 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Microwave-assisted alternative: The reaction can also be performed in a microwave reactor at 60 °C for 2 minutes.
Protocol 3: Diels-Alder Reaction for Hydroanthraquinone Synthesis
General Procedure for the [4+2] Cycloaddition
-
In a crimp vial under an argon atmosphere, dissolve the dienophile (e.g., a 2-substituted naphthoquinone) (1 equivalent) in dry CH2Cl2.
-
Add the diene (3-5 equivalents).
-
Stir the reaction at 40 °C until the consumption of the dienophile is complete, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via flash chromatography on silica gel.
Conclusion
The synthesis of the bicyclo[3.3.1]nonane core is a well-developed field with a variety of robust and efficient methods at the disposal of the synthetic chemist. Tandem Michael-Aldol reactions and Robinson annulations represent powerful and frequently utilized strategies, with ongoing research focusing on enhancing stereocontrol. The Diels-Alder reaction and radical cyclizations offer valuable alternative approaches, particularly for specific substitution patterns and complex molecular architectures. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide provides a foundational understanding of these key strategies and the practical data necessary to embark on the synthesis of this important structural motif for applications in drug discovery and natural product synthesis.
References
- 1. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
The Stereoselective Synthesis of Bicyclo[4.3.0]nonane Derivatives: An In-Depth Technical Guide
Introduction
The bicyclo[4.3.0]nonane, commonly known as the hydrindane, is a crucial structural motif found in a vast array of natural products and medicinally important compounds. Its prevalence in steroids, terpenoids, and alkaloids underscores its significance in drug discovery and development. The therapeutic potential of these molecules, ranging from anti-inflammatory and antimicrobial to antiviral and anticancer activities, has spurred considerable interest in the development of efficient and stereoselective methods for the construction of the hydrindane core. The controlled synthesis of specific stereoisomers is often paramount to achieving the desired biological activity. This technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of bicyclo[4.3.0]nonane derivatives, with a focus on recent advancements for researchers, scientists, and professionals in drug development.
Key Stereoselective Synthetic Strategies
The construction of the bicyclo[4.3.0]nonane framework with high stereocontrol remains a significant challenge for synthetic chemists. A variety of powerful strategies have been developed to address this, broadly categorized into cycloaddition reactions, transition-metal-catalyzed cyclizations, and tandem or multi-component reactions.
Intramolecular Diels-Alder Reactions
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of polycyclic systems, offering a high degree of stereocontrol in the formation of the bicyclo[4.3.0]nonane core.
Organocatalytic Intramolecular Diels-Alder Reaction:
A notable advancement in IMDA reactions for hydrindane synthesis is the use of chiral organocatalysts. For instance, the enantioselective organocatalytic cycloaddition of triene aldehydes can be used to prepare the bicyclo[4.3.0]nonane skeleton. This approach has been successfully applied in the synthesis of intermediates for natural products like amaminol A.[1]
Palladium-Catalyzed Asymmetric Desymmetrization
Palladium catalysis has emerged as a versatile tool for the asymmetric synthesis of complex molecules. The desymmetrization of prochiral starting materials offers an efficient route to enantiomerically enriched products.
Heck and Tandem Heck/Tsuji-Trost Allylic Alkoxylation:
A strategy for the asymmetric desymmetrization of cyclohexadiene derivatives via a palladium-catalyzed Heck and tandem Heck/Tsuji-Trost allylic alkoxylation reaction has been developed.[2] This method allows for the synthesis of a variety of chiral hydrindanes containing an all-carbon quaternary stereocenter with excellent enantioselectivities.[2]
Copper-Catalyzed Asymmetric Cyclizations
Copper-catalyzed reactions have gained prominence for their ability to form carbon-carbon and carbon-heteroatom bonds with high stereoselectivity.
Asymmetric Silylative Cyclization of Cyclohexadienone-Tethered Allenes:
A copper-catalyzed asymmetric silylative cyclization of cyclohexadienone-tethered allenes allows for the creation of three consecutive chiral carbon centers in a single step.[3] This tandem reaction proceeds via a regioselective β-silylation of the allene and a subsequent enantioselective 1,4-addition to the cyclohexadienone, affording cis-fused bicyclo[4.3.0]nonane frameworks with excellent yields and enantioselectivities.[3]
Tandem and Multi-component Reactions
One-pot tandem or multi-component reactions offer a highly efficient approach to the synthesis of complex molecules by minimizing purification steps and improving overall yield.
One-Pot Overman Rearrangement/RCEYM/Diels-Alder Sequence:
A diastereoselective synthesis of highly substituted aminobicyclo[4.3.0]nonanes has been achieved through a one-pot, three-step tandem process. This sequence involves a palladium(II)-catalyzed Overman rearrangement, a ruthenium(II)-catalyzed ring-closing enyne metathesis (RCEYM), and a subsequent intramolecular Diels-Alder reaction.
Experimental Protocols
Detailed experimental procedures are critical for the successful replication and adaptation of synthetic methods. Below are representative protocols for some of the key strategies discussed.
1. Organocatalytic Intramolecular Diels-Alder Reaction
To a solution of the triene aldehyde (1.0 eq) in a suitable solvent (e.g., CH2Cl2/iPrOH), the chiral imidazolidinone catalyst (e.g., 20 mol%) and an acid co-catalyst (e.g., PTSA) are added. The reaction mixture is stirred at a specified temperature (e.g., -20 °C to +6 °C) until completion, as monitored by TLC. The reaction is then quenched, and the product is purified by column chromatography.
2. Palladium-Catalyzed Asymmetric Desymmetrization of a Cyclohexadiene Derivative
In a dried Schlenk tube under an inert atmosphere, Pd2(dba)3 (2.5 mol%), a chiral phosphine ligand (5.5 mol%), and a base (e.g., Cs2CO3, 2.0 eq) are added. A solution of the cyclohexadiene substrate (1.0 eq) and the alcohol nucleophile (1.5 eq) in an anhydrous solvent (e.g., DCE) is then added. The mixture is stirred at a specified temperature until the starting material is consumed. The product is then isolated and purified by flash chromatography.
3. Copper-Catalyzed Asymmetric Silylative Cyclization
To a mixture of CuCl (10 mol%), a chiral phosphine ligand (12 mol%), and NaOtBu (1.2 eq) in a glovebox, anhydrous THF is added, and the mixture is stirred for 30 minutes. A solution of the cyclohexadienone-tethered allene (1.0 eq) and silylborane (1.5 eq) in THF is then added. The reaction is stirred at room temperature until completion. The crude product is purified by silica gel column chromatography.
4. One-Pot Synthesis of Aminobicyclo[4.3.0]nonanes
To a solution of the allylic alcohol (1.0 eq) and trichloroacetonitrile (1.5 eq) in CH2Cl2 at 0 °C, DBU (0.1 eq) is added dropwise. The mixture is stirred at room temperature until the formation of the trichloroacetimidate is complete. The solvent is removed, and the residue is dissolved in a suitable solvent for the subsequent steps. A palladium(II) catalyst is added for the Overman rearrangement. After completion, a ruthenium catalyst (e.g., Grubbs' second-generation catalyst) is added for the RCEYM reaction. Finally, the mixture is heated to effect the Diels-Alder cycloaddition. The final product is purified by column chromatography.
Quantitative Data Summary
The efficiency and stereoselectivity of a synthetic method are best evaluated through quantitative data. The following tables summarize the performance of the discussed strategies for the synthesis of various bicyclo[4.3.0]nonane derivatives.
Table 1: Organocatalytic Intramolecular Diels-Alder Reaction of a Triene Aldehyde
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee (%) |
| (S,S)-Catalyst (20) | CH2Cl2/iPrOH | -20 to +6 | 48 | 38 | 14:1 | >99 |
| (R,R)-Catalyst (20) | CH2Cl2/iPrOH | -20 to +6 | 48 | 42 | 12:1 | 98 |
Table 2: Palladium-Catalyzed Asymmetric Desymmetrization
| Substrate | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Phenyl-substituted | L1 | DCE | 80 | 12 | 74 | 96 |
| Naphthyl-substituted | L1 | DCE | 80 | 12 | 77 | 95 |
| Thienyl-substituted | L2 | DCE | 80 | 24 | 48 | 90 |
Table 3: Copper-Catalyzed Asymmetric Silylative Cyclization
| Allene Substituent | Chiral Ligand | Yield (%) | ee (%) | dr |
| Phenyl | L3 | 92 | 97 | >20:1 |
| 4-MeO-Ph | L3 | 95 | 98 | >20:1 |
| 2-Naphthyl | L3 | 88 | 96 | >20:1 |
Table 4: One-Pot Synthesis of Aminobicyclo[4.3.0]nonanes
| Dienophile | Overall Yield (%) | Diastereoselectivity |
| N-Phenylmaleimide | 65 | >95:5 |
| Dimethyl acetylenedicarboxylate | 58 | >95:5 |
| Maleic anhydride | 72 | >95:5 |
Conclusion
The stereoselective synthesis of bicyclo[4.3.0]nonane derivatives has witnessed significant progress, driven by the development of novel catalytic systems and innovative reaction cascades. Organocatalysis, palladium- and copper-catalyzed transformations, and one-pot tandem reactions have all proven to be powerful strategies for accessing these valuable scaffolds with high levels of stereocontrol. The methods highlighted in this guide demonstrate the current state-of-the-art and provide a strong foundation for researchers in natural product synthesis and medicinal chemistry. Future efforts will likely focus on the development of even more efficient, atom-economical, and sustainable methods, as well as the application of these strategies to the synthesis of increasingly complex and biologically active molecules.
References
Spectroscopic Characterization of Novel Dicyclononene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the structural elucidation and characterization of novel dicyclononene isomers. Dicyclononenes, with their complex bicyclic structures and varied isomeric forms, present unique challenges and opportunities in chemical and pharmaceutical research. Accurate characterization is paramount for understanding their structure-activity relationships, reaction mechanisms, and potential as therapeutic agents. This document outlines detailed experimental protocols, data presentation standards, and logical workflows to aid researchers in this endeavor.
Introduction to Dicyclononene Isomers
Dicyclononene and its derivatives are a class of bicyclic hydrocarbons that have garnered interest in various fields of chemistry, including materials science and drug discovery. The existence of multiple isomers, including constitutional isomers and stereoisomers, necessitates the use of a suite of sophisticated spectroscopic techniques for unambiguous identification and characterization. The subtle differences in the spatial arrangement of atoms and functional groups among these isomers can lead to significant variations in their physical, chemical, and biological properties. Therefore, a rigorous and systematic approach to their spectroscopic analysis is essential.
Spectroscopic Methodologies and Data Interpretation
A multi-technique approach is crucial for the comprehensive characterization of novel dicyclononene isomers. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][2][3] For dicyclononene isomers, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically required.
-
Sample Preparation : Dissolve 5-10 mg of the purified dicyclononene isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a 5 mm NMR tube.[1][4] The choice of solvent is critical to ensure good sample solubility and to avoid signal overlap with the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy : Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard one-pulse sequence is used with a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy : A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a significantly larger number of scans (e.g., 128 or more) are necessary due to the low natural abundance of the ¹³C isotope.
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing connectivity between protons and carbons. Standard pulse programs available on modern NMR spectrometers are used. Parameter optimization (e.g., mixing times, delays) may be necessary to obtain high-quality spectra for the specific dicyclononene isomer.
The following tables provide a template for the presentation of NMR data for a hypothetical novel dicyclononene isomer.
Table 1: ¹H NMR Data for a Novel Dicyclononene Isomer
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Example: 5.82 | d | 10.2 | 1H | H-3 |
| Example: 5.75 | dt | 10.2, 2.5 | 1H | H-4 |
| Example: 2.45 | m | - | 2H | H-2, H-5 |
| Example: 1.98 | q | 7.5 | 1H | H-1 |
| Example: 1.60-1.75 | m | - | 4H | H-6, H-9 |
| Example: 1.30-1.45 | m | - | 4H | H-7, H-8 |
Table 2: ¹³C NMR Data for a Novel Dicyclononene Isomer
| Chemical Shift (δ, ppm) | Assignment |
| Example: 135.4 | C-3 |
| Example: 130.2 | C-4 |
| Example: 45.8 | C-1 |
| Example: 42.1 | C-6 |
| Example: 35.7 | C-2 |
| Example: 33.9 | C-5 |
| Example: 28.6 | C-9 |
| Example: 26.3 | C-7 |
| Example: 25.9 | C-8 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile isomers.
-
Ionization : Electron Ionization (EI) at 70 eV is a common method. For softer ionization, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, especially for less stable isomers or when analyzing derivatives.
-
Mass Analysis : A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or magnetic sector analyzers. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.
-
Tandem Mass Spectrometry (MS/MS) : In cases of co-eluting isomers, tandem mass spectrometry can be employed to obtain fragment-specific information, aiding in their differentiation.
Table 3: Mass Spectrometry Data for a Novel Dicyclononene Isomer
| Ionization Mode | m/z (Relative Intensity, %) | Assignment |
| Example: EI | 122.1096 (M⁺, 45) | C₉H₁₄ |
| 107 (25) | [M - CH₃]⁺ | |
| 93 (100) | [M - C₂H₅]⁺ | |
| 79 (85) | [C₆H₇]⁺ | |
| 67 (50) | [C₅H₇]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared, or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition : The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16) at a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Table 4: Infrared (IR) Spectroscopy Data for a Novel Dicyclononene Isomer
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Example: 3055 | Medium | =C-H stretch |
| Example: 2925, 2855 | Strong | C-H stretch (aliphatic) |
| Example: 1650 | Medium | C=C stretch |
| Example: 1460 | Medium | C-H bend |
| Example: 890 | Strong | =C-H bend (out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. While isolated double bonds in dicyclononene isomers may show weak absorptions, this technique is more informative for derivatives with extended conjugation.
-
Sample Preparation : Prepare a dilute solution of the dicyclononene isomer in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : The spectrum is recorded over a range of 190-800 nm. The solvent is used as a reference.
Table 5: UV-Vis Spectroscopy Data for a Novel Dicyclononene Isomer
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assignment |
| Example: 215 | 10,000 | Ethanol | π → π* |
Workflow for Characterization
The systematic characterization of a novel dicyclononene isomer follows a logical progression of experiments. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the spectroscopic characterization of a novel dicyclononene isomer.
Conclusion
The successful characterization of novel dicyclononene isomers relies on the synergistic application of multiple spectroscopic techniques. This guide provides a framework for researchers to systematically approach this challenge, from experimental design to data interpretation and presentation. By adhering to these detailed protocols and workflows, scientists can ensure the accurate and comprehensive elucidation of the structures of these complex molecules, paving the way for their further investigation and potential application in drug development and other scientific disciplines.
References
An In-depth Technical Guide to the Thermodynamic Stability of Cis- and Trans-Fused Dicyclononanes and Their Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the principles governing the thermodynamic stability of cis- and trans-fused carbocyclic ring systems. Due to the limited specific literature on dicyclononanes (fused nine-membered rings), this document will focus on well-characterized and analogous systems, primarily decalin (bicyclo[4.4.0]decane) and hydrindane (bicyclo[4.3.0]nonane), to illustrate the core thermodynamic and conformational principles. The methodologies and concepts presented are broadly applicable to a wide range of fused-ring systems relevant to medicinal chemistry and materials science.
Introduction to Stereoisomerism in Fused-Ring Systems
Fused-ring systems are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and complex organic materials.[1][2] The fusion of two rings can result in stereoisomers, designated as cis or trans, based on the relative orientation of the substituents at the bridgehead carbons.[3] In cis-fused systems, the bridgehead substituents are on the same face of the ring system, whereas in trans-fused systems, they are on opposite faces.[2][3]
These geometric isomers are diastereomers and are not interconvertible through conformational changes like ring flips, meaning they are distinct compounds with different physical and chemical properties. The thermodynamic stability of these isomers is a critical factor in chemical synthesis and biological activity, as the more stable isomer will typically predominate under equilibrium conditions. This stability is primarily governed by the interplay of angle strain, torsional strain, and steric (van der Waals) strain within the molecule.
Quantitative Thermodynamic Data
The relative stabilities of cis- and trans-fused isomers can be quantified by comparing their standard enthalpies of formation (ΔHf°) or strain energies. A more negative enthalpy of formation indicates greater thermodynamic stability. The following table summarizes key thermodynamic data for representative fused-ring systems.
| Fused-Ring System | Isomer Comparison | Energy Difference (trans vs. cis) | Method | Reference |
| Decalin (Bicyclo[4.4.0]decane) | Heat of Combustion (ΔH°comb) Difference | 2.7 kcal/mol (trans is more stable) | Bomb Calorimetry | |
| Heat of Formation (ΔHf°) Difference | 2.7 kcal/mol (trans is more stable) | Combustion Data | ||
| Enthalpy of Isomerization (ΔHisom) | -2.72 ± 0.20 kcal/mol | Liquid-phase Equilibrium | ||
| Hydrindane (Bicyclo[4.3.0]nonane) | Enthalpy of Formation (Vapor) Difference | 4.4 ± 2.2 kJ/mol (1.05 kcal/mol) (trans is more stable) | Combustion Calorimetry | |
| Enthalpy of Formation (Liquid) Difference | 3.1 ± 2.2 kJ/mol (0.74 kcal/mol) (trans is more stable) | Combustion Calorimetry | ||
| 8-Methyl-2-hydrindanone | Enthalpy of Formation Difference | 11.8 ± 3.8 kJ/mol (2.82 kcal/mol) (cis is more stable) | Combustion Calorimetry | |
| Various Hydrindanones | Steric Energy Difference (Calculated) | Varies (e.g., 4.5 kcal/mol, 0.5 kcal/mol) | MM2 Calculations |
Note: The stability preference can be influenced by the presence and position of substituents. For instance, while trans-hydrindane is more stable than the cis isomer, the introduction of a ketone and a methyl group can reverse this preference.
Experimental and Computational Protocols
The determination of thermodynamic stability relies on a combination of experimental measurements and computational modeling.
Experimental Protocols
A. Bomb Calorimetry for Enthalpy of Combustion
This is a primary experimental method to determine the standard enthalpy of formation of a compound. By measuring the heat released during complete combustion, the enthalpy of formation can be calculated.
-
Sample Preparation:
-
Solid Samples: A precise mass (weighed to ±0.1 mg) of the solid sample is typically pressed into a pellet. An iron ignition wire of known mass is fused into the pellet.
-
Liquid Samples: A known mass of the liquid sample is weighed in an ignition cup. For volatile liquids, the cup is often covered, and the sample is injected through the cover to prevent evaporation. The ignition wire is positioned to be in contact with the liquid but not the cup itself.
-
-
Bomb Operation:
-
The sample cup and wire assembly are placed inside a high-pressure stainless-steel vessel, the "bomb."
-
The bomb is sealed and purged with a small amount of oxygen before being filled with pure oxygen to a pressure of 25-30 atm.
-
The sealed bomb is submerged in a precisely measured quantity of water in a surrounding container (the calorimeter).
-
The initial temperature of the water is recorded.
-
-
Combustion and Data Acquisition:
-
The sample is ignited by passing an electric current through the iron wire.
-
The complete combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
-
The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
-
Calculation of Enthalpy of Formation:
-
The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).
-
Corrections are made for the heat released by the combustion of the ignition wire.
-
The standard enthalpy of combustion (ΔH°c) is determined from the corrected heat release.
-
Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, with the known enthalpies of formation of the combustion products (CO₂ and H₂O).
-
B. Chemical Equilibration
This method determines the relative stability of isomers by allowing them to interconvert until equilibrium is reached.
-
Procedure:
-
A sample of one isomer (or a mixture of both) is dissolved in a suitable solvent.
-
A catalyst, typically an acid or a base, is added to facilitate isomerization.
-
The mixture is maintained at a constant temperature (e.g., in a water bath) to allow it to reach thermal equilibrium.
-
Aliquots of the mixture are taken at various time intervals and analyzed to monitor the concentrations of the cis and trans isomers.
-
Analysis is typically performed using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Data Analysis:
-
Once the ratio of isomers remains constant over time, the equilibrium constant (Keq) is calculated: Keq = [trans] / [cis].
-
The standard Gibbs free energy difference (ΔG°) between the isomers is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature.
-
By performing the equilibration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).
-
Computational Protocols
A. Molecular Mechanics (MM) Force-Field Calculations
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. It is particularly useful for conformational analysis and estimating steric energies.
-
Methodology:
-
The 3D structure of the molecule (both cis and trans isomers) is built using molecular modeling software.
-
A force field (e.g., MM2, MM3, MMFF) is selected. A force field is a set of parameters and potential energy functions that describe the energy of a molecule based on its geometry (bond lengths, angles, torsions, and non-bonded interactions).
-
An energy minimization calculation is performed. This algorithm systematically alters the geometry of the molecule to find the lowest energy conformation (the most stable structure).
-
The final calculated potential energy, often referred to as the "steric energy," is obtained for the minimized structure of each isomer.
-
-
Interpretation:
-
The difference in the calculated steric energies between the cis and trans isomers provides an estimate of their relative thermodynamic stability. The isomer with the lower steric energy is predicted to be more stable.
-
For flexible systems like cis-decalin, it is important to perform a thorough conformational search to ensure the global energy minimum is found.
-
B. Quantum Mechanics (QM) Methods
For higher accuracy, quantum mechanics methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., coupled-cluster theory) can be used.
-
Procedure:
-
Similar to MM, the initial structures of the isomers are generated.
-
A QM level of theory and basis set are chosen.
-
The geometry of each isomer is optimized to find the minimum energy structure on the quantum mechanical potential energy surface.
-
Vibrational frequency calculations are typically performed to confirm the structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPE).
-
-
Calculation of Thermodynamic Properties:
-
The total electronic energy is obtained from the calculation.
-
The final energy is corrected for ZPE.
-
The difference in the ZPE-corrected total energies of the cis and trans isomers gives a highly accurate prediction of their relative stability at 0 K.
-
Visualizing Stability and Workflow
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for determining and comparing the thermodynamic stability of fused-ring isomers, integrating both experimental and computational approaches.
Conformational Factors in Decalin Stability
The stability difference between cis- and trans-decalin arises from differences in steric strain, specifically gauche-butane interactions. Trans-decalin exists in a rigid, strain-free chair-chair conformation. In contrast, cis-decalin is flexible but any conformation suffers from steric strain due to 1,3-diaxial interactions.
Conclusion
The thermodynamic stability of cis- and trans-fused dicyclic alkanes is a critical parameter that dictates their prevalence and utility. While trans-fused systems are often more stable due to reduced steric strain, as exemplified by decalin, this is not a universal rule. The stability can be significantly altered by ring size, as seen in the smaller stability difference in hydrindane, and by the presence of substituents, which can reverse the preference entirely. A combination of precise experimental techniques like bomb calorimetry and chemical equilibration, supported by increasingly accurate computational models, provides a robust framework for quantifying and predicting the relative stabilities of these important molecular architectures. This understanding is essential for professionals in drug development and materials science, where stereochemical control is paramount for function.
References
The Architecture of Dicyclononane-Containing Terpenoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways of complex, polycyclic terpenoids, with a focus on fungal sesterterpenoids and diterpenoids featuring fused medium-ring systems analogous to dicyclononane structures. Due to the limited specific literature on "dicyclononane" terpenoids, this guide will use the well-characterized fusicoccane and ophiobolin ring systems as representative examples to illustrate the core enzymatic machinery and biochemical transformations.
Core Biosynthetic Principles
The biosynthesis of these intricate terpenoid skeletons originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These building blocks are assembled by prenyltransferases into linear isoprenoid diphosphates. For the sesterterpenoids (C25) and diterpenoids (C20) discussed herein, the key linear precursors are geranylfarnesyl pyrophosphate (GFPP) and geranylgeranyl pyrophosphate (GGPP), respectively.
A hallmark of fungal biosynthesis for these complex terpenoids is the presence of bifunctional terpene synthases. These remarkable enzymes harbor two distinct catalytic domains within a single polypeptide chain:
-
A C-terminal Prenyltransferase (PT) domain: This domain is responsible for the sequential condensation of IPP molecules with an allylic diphosphate starter unit (DMAPP, GPP, or FPP) to generate the C20 (GGPP) or C25 (GFPP) linear precursor.
-
An N-terminal Terpene Cyclase (TC) domain: This domain captures the linear precursor and orchestrates a complex cascade of cyclization reactions to forge the final polycyclic hydrocarbon skeleton.
This fusion of activities into a single "assembly-line" enzyme is thought to enhance catalytic efficiency by channeling the reactive and unstable prenyl diphosphate intermediate directly from the PT to the TC active site.[1][2]
Representative Biosynthetic Pathways
The Fusicoccane Pathway: Formation of Fusicoccadiene
Fusicoccins are a family of diterpenoid glycosides characterized by a 5-8-5 fused tricyclic ring system. The biosynthesis of the core hydrocarbon skeleton, (+)-fusicocca-2,10(14)-diene, is catalyzed by the bifunctional enzyme fusicoccadiene synthase (PaFS) from the fungus Phomopsis amygdali.[3][4]
The biosynthetic process, as catalyzed by PaFS, is as follows:
-
Precursor Synthesis (PT Domain): The C-terminal prenyltransferase domain of PaFS catalyzes the condensation of one molecule of DMAPP with three molecules of IPP to synthesize the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1]
-
Cyclization Cascade (TC Domain): The GGPP molecule is then channeled to the N-terminal terpene cyclase domain. Here, it undergoes a complex series of carbocation-mediated cyclizations and rearrangements to form the characteristic 5-8-5 tricyclic structure of fusicoccadiene.
-
Post-Cyclization Modification: Following the formation of the fusicoccadiene skeleton, a series of tailoring enzymes, often encoded in the same biosynthetic gene cluster, modify the structure through oxidations, glycosylations, and other reactions to produce the final bioactive fusicoccin molecules. These modifications are typically carried out by cytochrome P450 monooxygenases, dioxygenases, and glycosyltransferases.
The Ophiobolin Pathway: Formation of Ophiobolin F
Ophiobolins are a class of sesterterpenoids that possess a characteristic 5-8-5 tricyclic ring system. The biosynthesis of the parent hydrocarbon, ophiobolin F, is initiated by a bifunctional sesterterpene synthase. For example, in Aspergillus clavatus, this enzyme is known as ophiobolin F synthase (AcOS) .
The pathway proceeds as follows:
-
Precursor Synthesis (PT Domain): The prenyltransferase domain of AcOS synthesizes the C25 linear precursor, geranylfarnesyl pyrophosphate (GFPP), from DMAPP and four molecules of IPP.
-
Cyclization Cascade (TC Domain): GFPP is cyclized by the terpene cyclase domain to form the 5-8-5 fused ring structure of ophiobolin F.
-
Post-Cyclization Modification: Similar to the fusicoccanes, the ophiobolin F skeleton is further diversified by tailoring enzymes. For instance, in Aspergillus ustus, a P450 monooxygenase (OblB) is involved in oxidative modifications, and other enzymes like FAD-dependent oxidoreductases can introduce further structural changes to generate a variety of ophiobolin analogs.
Quantitative Data on Enzyme Kinetics
The following tables summarize the steady-state kinetic parameters for the bifunctional fusicoccadiene synthase (PaFS) and its isolated N-terminal cyclase domain (PaFS350). This data is critical for understanding substrate specificity and catalytic efficiency.
Table 1: Steady-State Kinetic Parameters for Full-Length PaFS
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Hill Coefficient (n) |
| GPP | 0.011 ± 0.001 | 0.43 ± 0.09 | 2.6 x 10⁴ | 1.0 |
| FPP | 0.096 ± 0.005 | 0.17 ± 0.03 | 5.6 x 10⁵ | 1.9 |
| GGPP | 0.045 ± 0.002 | 0.11 ± 0.02 | 4.1 x 10⁵ | 1.7 |
Data obtained from in vitro assays. The Hill coefficient > 1 for FPP and GGPP suggests positive cooperativity.
Table 2: Steady-State Kinetic Parameters for PaFS Cyclase Domain (PaFS350)
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| GPP | 0.003 ± 0.001 | 0.40 ± 0.10 | 7.5 x 10³ |
| FPP | 0.015 ± 0.001 | 0.16 ± 0.02 | 9.4 x 10⁴ |
| GGPP | 0.010 ± 0.001 | 0.22 ± 0.04 | 4.5 x 10⁴ |
These reactions exhibit standard Michaelis-Menten kinetics, indicating that the allosteric behavior of the full-length enzyme is dependent on the presence of the C-terminal domains.
Experimental Protocols
The elucidation of these complex biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed, representative protocols for the key experiments involved.
Protocol for Heterologous Expression of a Fungal Terpene Synthase in E. coli
This protocol describes the expression of a His-tagged terpene synthase for subsequent purification and characterization.
-
Gene Cloning:
-
Amplify the full-length open reading frame (ORF) of the target terpene synthase gene from fungal cDNA using PCR with primers that add a sequence for an N-terminal Hexa-histidine (6xHis) tag.
-
Clone the PCR product into a suitable E. coli expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7 promoter).
-
Transform the resulting plasmid into a cloning host like E. coli DH5α for sequence verification.
-
-
Protein Expression:
-
Transform the sequence-verified plasmid into an expression host strain, such as E. coli BL21(DE3).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking (220 rpm).
-
Use the overnight culture to inoculate 2 L of fresh LB medium (with antibiotic) and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.
-
Continue incubation at 16°C for 16-20 hours with shaking.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed for purification.
-
Protocol for Recombinant Protein Purification
This protocol outlines a two-step purification process using affinity and size-exclusion chromatography.
-
Cell Lysis:
-
Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 60 seconds off).
-
Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column (e.g., 5 mL HisTrap HP column) pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with a linear gradient of 20-500 mM imidazole in a buffer containing 50 mM Tris-HCl pH 8.0 and 300 mM NaCl.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the protein of interest.
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
Pool the fractions containing the purified protein and concentrate using an ultrafiltration device (e.g., Amicon Ultra-15, 30 kDa MWCO).
-
Load the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with Gel Filtration Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Elute the protein isocratically and collect fractions.
-
Analyze fractions by SDS-PAGE to assess purity. Pool the purest fractions, determine the protein concentration (e.g., via Bradford assay), flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol for In Vitro Terpene Synthase Assay
This protocol describes a typical small-scale reaction to determine the product profile of a purified terpene synthase.
-
Reaction Setup:
-
In a 2 mL glass GC vial, prepare a 500 µL reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM Dithiothreitol (DTT)
-
~5-10 µg of purified recombinant terpene synthase.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiation and Incubation:
-
Start the reaction by adding the substrate (e.g., GFPP or GGPP) to a final concentration of 50 µM.
-
Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., n-hexane) to trap volatile terpene products.
-
Incubate the reaction at 30°C for 2-4 hours with gentle shaking.
-
-
Product Extraction:
-
Stop the reaction by vortexing the vial vigorously for 30 seconds to extract the terpene products into the hexane layer.
-
Centrifuge the vial briefly (1,000 x g for 1 minute) to separate the phases.
-
Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Protocol for GC-MS Analysis of Terpene Products
This protocol provides typical parameters for the identification and relative quantification of terpene products.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp 1: Increase to 180°C at a rate of 5°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min.
-
Final hold: 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan
-
Mass Range: m/z 40-500
-
-
Data Analysis:
-
Identify terpene products by comparing their retention times and mass spectra with those of authentic standards or by matching against spectral libraries (e.g., NIST, Wiley).
-
Perform relative quantification by integrating the peak areas of the total ion chromatogram (TIC).
-
Conclusion
The biosynthesis of dicyclononane-like terpenoids in fungi is a testament to the remarkable catalytic power of bifunctional terpene synthases. By integrating prenyltransferase and terpene cyclase activities, these enzymes efficiently construct complex polycyclic skeletons from simple isoprenoid precursors. The representative pathways of fusicoccadiene and ophiobolin F illustrate a conserved strategy of precursor synthesis, a complex cyclization cascade, and subsequent tailoring by a suite of modifying enzymes. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to explore, characterize, and potentially engineer these fascinating biosynthetic machines for applications in drug discovery and synthetic biology.
References
- 1. Fusicoccins are biosynthesized by an unusual chimera diterpene synthase in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 4. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
Quantum Chemical Calculations for Dicyclononane Ring Systems: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicyclononane ring systems, a class of bicyclic hydrocarbons with a nine-membered ring structure, have garnered significant attention in the fields of organic chemistry and medicinal chemistry. Their unique conformational properties and the therapeutic potential of their derivatives, particularly in oncology, make them a subject of intense research. Quantum chemical calculations have emerged as a powerful tool to elucidate the structure, stability, and reactivity of these complex molecules, providing invaluable insights for the rational design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of dicyclononane ring systems. It covers the theoretical background of computational methodologies, detailed experimental protocols for the synthesis and characterization of these compounds, a summary of key quantitative data, and an exploration of their role in modulating signaling pathways relevant to drug development.
Computational Methodologies
The conformational landscape of dicyclononane rings is complex, with multiple possible isomers and conformers. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring these potential energy surfaces and identifying the most stable structures.
A typical computational workflow for studying dicyclononane systems is depicted below.
Exploring the Chemical Frontier: A Technical Guide to the Untapped Potential of Functionalized Dicyclononanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The vastness of chemical space offers boundless opportunities for the discovery of novel therapeutics. Within this landscape, bicyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a unique blend of rigidity and three-dimensional complexity that is often conducive to high-affinity and selective interactions with biological targets. This technical guide delves into the largely unexplored chemical space of functionalized dicyclononanes. While specific research on dicyclononane derivatives is nascent, this document provides a comprehensive framework for their exploration by drawing parallels with well-studied carbocyclic systems and outlining key strategies for their synthesis, functionalization, and biological evaluation. By presenting generalized experimental protocols, data analysis frameworks, and potential signaling pathway interactions, this guide aims to serve as a foundational resource for researchers poised to investigate this promising, yet uncharted, class of molecules.
Introduction: The Case for Dicyclononanes in Drug Discovery
The concept of "chemical space" encompasses the entirety of all possible molecules, a domain estimated to contain upwards of 10^60 compounds. Navigating this immense territory to identify novel drug candidates is a central challenge in modern drug discovery.[1][2][3] Privileged scaffolds, molecular frameworks that are capable of binding to multiple biological targets, serve as valuable starting points for the design of new bioactive agents. Bicyclic systems, such as cyclobutanes and cyclopentanes, have demonstrated considerable utility in medicinal chemistry due to their constrained conformations which can lead to improved potency and selectivity.[4][5]
Dicyclononanes, bicyclic systems containing a nine-membered ring system, represent a logical extension of this principle, offering a larger and more complex scaffold with the potential for unique structure-activity relationships. The inherent conformational rigidity of the dicyclononane core can pre-organize appended functional groups into specific spatial orientations, facilitating precise interactions with protein binding sites. Despite these theoretical advantages, the chemical space of functionalized dicyclononanes remains significantly underexplored. This guide seeks to bridge this knowledge gap by providing a roadmap for the systematic investigation of this promising scaffold.
Synthetic Strategies and Functionalization
The synthesis of functionalized dicyclononanes is anticipated to draw upon established methodologies for the construction of carbocyclic and bicyclic systems. While specific protocols for dicyclononanes are not yet widely reported, techniques applied to the synthesis of related structures, such as cyclopentane and cyclobutane derivatives, offer valuable starting points.
Core Scaffold Synthesis
The construction of the dicyclononane core is the initial synthetic challenge. Potential strategies may involve ring-closing metathesis (RCM) of appropriate diene precursors, intramolecular cyclization reactions, or cycloaddition reactions. The choice of synthetic route will invariably influence the accessible substitution patterns on the core scaffold.
Functionalization of the Dicyclononane Core
Once the core is synthesized, subsequent functionalization is key to exploring the chemical space. Drawing inspiration from the functionalization of other cyclic systems, a variety of chemical transformations can be envisioned.
Table 1: Potential Functionalization Reactions for Dicyclononane Scaffolds
| Reaction Type | Reagents and Conditions (Generalized) | Potential Functional Groups Introduced |
| Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | Carbonyls (ketones, aldehydes) |
| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Hydroxyls |
| Nucleophilic Addition | Grignard reagents, organolithiums | Alkyl, aryl groups |
| Cross-Coupling | Palladium catalysts, boronic acids/esters (Suzuki) | Aryl, heteroaryl groups |
| Amination | Reductive amination, Buchwald-Hartwig amination | Primary, secondary, tertiary amines |
| Esterification/Amidation | Carboxylic acids/acid chlorides, alcohols/amines | Esters, amides |
Experimental Protocols (Generalized)
The following protocols are generalized examples based on the synthesis of related cyclic compounds and should be adapted and optimized for specific dicyclononane substrates.
Protocol 1: Synthesis of a Dicyclononanone Derivative (Illustrative)
-
Dissolution: Dissolve the corresponding dicyclononanol (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Oxidation: Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired dicyclononanone.
Protocol 2: Functionalization via Suzuki Cross-Coupling (Illustrative)
-
Reaction Setup: To a solution of a brominated dicyclononane derivative (1.0 eq) and a boronic acid (1.2 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Exploring the Biological Activity of Functionalized Dicyclononanes
The diverse three-dimensional structures accessible through functionalized dicyclononanes make them attractive candidates for screening against a wide range of biological targets. Initial biological evaluation will likely focus on identifying compounds with interesting phenotypic effects in cell-based assays, followed by target deconvolution and mechanism of action studies.
High-Throughput Screening
A library of functionalized dicyclononane derivatives can be screened against various disease models, including cancer cell lines, neuronal cultures, and microbial strains.
Table 2: Illustrative Biological Screening Data for a Hypothetical Dicyclononane Library
| Compound ID | Cancer Cell Line (IC50, µM) | Neuronal Viability (% of control) | Antibacterial Activity (MIC, µg/mL) |
| DCN-001 | > 50 | 98 ± 4 | > 128 |
| DCN-002 | 15.2 ± 1.8 | 95 ± 6 | 64 |
| DCN-003 | 2.5 ± 0.3 | 45 ± 5 | 16 |
| DCN-004 | > 50 | 105 ± 3 | > 128 |
| DCN-005 | 8.7 ± 0.9 | 88 ± 7 | 32 |
Target Identification and Signaling Pathway Analysis
For hit compounds identified in phenotypic screens, subsequent studies will be crucial to identify their molecular targets and elucidate their mechanism of action. This often involves a combination of proteomics, genomics, and biochemical assays. Many small molecule drugs exert their effects by modulating intracellular signaling pathways.
Diagram 1: Hypothetical Signaling Pathway Modulation by a Dicyclononane Derivative
Caption: Inhibition of a receptor tyrosine kinase by a dicyclononane derivative.
Diagram 2: Experimental Workflow for Target Identification
Caption: A generalized workflow for identifying the protein target of a bioactive compound.
Conclusion and Future Directions
The chemical space of functionalized dicyclononanes represents a significant and untapped opportunity for the discovery of novel therapeutic agents. While direct experimental data for this class of compounds is currently limited, the principles of scaffold-based drug design and the synthetic methodologies developed for other carbocyclic systems provide a strong foundation for their exploration. The combination of innovative synthetic chemistry, high-throughput biological screening, and advanced target identification techniques will be essential to unlock the full potential of the dicyclononane scaffold. This guide serves as an initial blueprint for researchers to embark on this exciting endeavor, with the ultimate goal of translating these unique chemical structures into next-generation medicines.
References
discovery and isolation of new dicyclononane natural products
An In-depth Technical Guide on the Discovery and Isolation of New Bicyclo[3.J.1]nonane Natural Products
A note on nomenclature: Initial searches for "dicyclononane" natural products did not yield relevant results, as this is not a commonly recognized structural class in natural product chemistry. However, the closely related bicyclo[3.3.1]nonane core is a prevalent and significant scaffold. This guide will therefore focus on a prominent family of bicyclo[3.3.1]nonane-containing natural products: the Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) .
Introduction
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) are a class of complex, bioactive natural products characterized by a bicyclo[3.3.1]nonane core, which is biosynthetically derived from the conjunction of terpene and polyketide pathways.[1] These compounds are predominantly found in plants of the Clusiaceae and Hypericaceae families.[1] PPAPs have garnered significant attention from the scientific community due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and antidepressant properties.[1][2][3] This technical guide provides an overview of the recent discoveries of new PPAPs, their isolation methodologies, and their biological significance, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Recently Discovered Bicyclo[3.3.1]nonane (PPAP) Natural Products
Recent phytochemical investigations have continued to uncover novel PPAPs with unique structural modifications and promising biological activities.
From Garcinia oblongifolia
Two new PPAPs were isolated from the fruits of Garcinia oblongifolia, along with four known compounds. The structures of these compounds were determined using a combination of spectroscopic methods.
From Hypericum choisianum
A study of the aerial parts of Hypericum choisianum led to the isolation of twenty-one PPAPs, three of which were new compounds named hyperichoisins A, B, and C. Their structures were elucidated through analysis of mass spectrometry, NMR data, and their chiroptical properties.
From Hypericum himalaicum
Six previously undescribed PPAPs, featuring a vicinal diol moiety, were isolated from the whole plant of Hypericum himalaicum. Their absolute configurations were established using a combination of Mo2(OAc)4-induced circular dichroism (ICD), electronic circular dichroism (ECD), and NMR calculations.
Data Presentation
The following table summarizes the quantitative data for a selection of recently discovered PPAPs.
| Compound Name | Source Organism | Molecular Formula | Cytotoxic Activity (IC50) | Anti-inflammatory Activity |
| New PPAP 1 | Garcinia oblongifolia | Not specified | Promising against H134B cell line | Not reported |
| New PPAP 2 | Garcinia oblongifolia | Not specified | Promising against H134B cell line | Not reported |
| Hyperichoisin A | Hypericum choisianum | Not specified | Not specified | Not reported |
| Hyperichoisin B | Hypericum choisianum | Not specified | Not specified | Not reported |
| Hyperichoisin C | Hypericum choisianum | Not specified | Not specified | Not reported |
| Otogirinin B | Hypericum choisianum | Not specified | Significant inhibition of A549 cell proliferation | Not reported |
| Compound 1 | Hypericum himalaicum | Not specified | Not reported | Attenuated NO, TNF-α, and IL-6 secretion; Downregulated COX-2 and iNOS expression; Inhibited ROS release in LPS-induced RAW264.7 macrophages |
Experimental Protocols
The isolation and structural elucidation of PPAPs involve a series of chromatographic and spectroscopic techniques.
General Isolation Workflow
Caption: General workflow for the isolation of PPAPs.
Detailed Methodologies
-
Extraction: The air-dried and powdered plant material (e.g., aerial parts, fruits) is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to successive partitioning with solvents of increasing polarity, such as petroleum ether and chloroform, to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are then subjected to a series of column chromatography techniques for further separation. These typically include:
-
Silica gel column chromatography: For initial separation based on polarity.
-
Reversed-phase C18 (RP-C18) column chromatography: For separation of non-polar to moderately polar compounds.
-
Sephadex LH-20 column chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.
-
-
Purification: The sub-fractions obtained from column chromatography are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To identify chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to determine the connectivity and stereochemistry of the molecule.
-
Chiroptical Methods: Such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) to determine the absolute configuration.
-
Biological Activities and Signaling Pathways
Newly discovered PPAPs often exhibit significant biological activities. For instance, compounds from Garcinia oblongifolia have shown promising antitumor activity. Furthermore, a compound isolated from Hypericum himalaicum demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and NLRP3 signaling pathways in LPS-induced RAW264.7 macrophages.
NF-κB and NLRP3 Signaling Pathway Inhibition
Caption: Inhibition of NF-κB and NLRP3 pathways by a PPAP.
Conclusion
The discovery and isolation of new bicyclo[3.3.1]nonane natural products, particularly PPAPs, continue to provide a rich source of structurally diverse and biologically active compounds. The systematic application of modern chromatographic and spectroscopic techniques is crucial for their successful isolation and characterization. The potent antitumor and anti-inflammatory activities of these compounds, often linked to specific signaling pathways, highlight their potential as leads for the development of new therapeutic agents. This guide provides a framework for researchers in the field, outlining the key methodologies and recent advancements in the study of these fascinating natural products.
References
Methodological & Application
Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "dicyclononane" scaffolds did not yield specific results in the context of medicinal chemistry. The following application notes focus on the closely related and well-documented bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane scaffolds, which are prominent in numerous biologically active compounds.
Application Notes: The Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane framework is a privileged structural motif found in over 1,000 natural products and has garnered significant attention in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique platform for the spatial arrangement of functional groups, enabling precise interactions with biological targets. This scaffold is particularly prevalent in compounds exhibiting anticancer, antiprotozoal, and neuroprotective activities.[1][2]
Anticancer Applications
Derivatives of the bicyclo[3.3.1]nonane scaffold have demonstrated significant potential as anticancer agents.[3][4] Notably, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown potent antitumor activity. The mechanism of action for some of these compounds involves the inhibition of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in tumor progression.
Quantitative Data: Anticancer and HIF-1 Inhibitory Activity
| Compound ID | Cell Line | Activity Type | IC50 (µM) | Reference |
| 16f | - | HIF-1 Transcriptional Activity Inhibition | 17.2 | |
| Generic Bicyclo[3.3.1]nonenol derivatives | Human Cancer Cell Lines | Antitumor Activity | Significant | |
| Cambogin | Breast Cancer Cells | Proliferation Inhibition | Notable |
Antiprotozoal Applications
Azabicyclo[3.2.2]nonane derivatives, which share structural similarities with the bicyclo[3.3.1]nonane system, have shown promising activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei rhodesiense (the parasite causing African sleeping sickness).
Quantitative Data: Antiprotozoal Activity
| Compound ID | Organism | Activity Type | IC50 (µM) | Reference |
| 7 | P. falciparum K1 | Antiplasmodial | 0.180 | |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | T. b. rhodesiense | Antitrypanosomal | 0.60 | |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | P. falciparum K1 | Antiplasmodial | 0.28 |
Experimental Protocols: Synthesis of Bicyclo[3.3.1]nonane Derivatives
Several synthetic strategies have been developed for the construction of the bicyclo[3.3.1]nonane core, often employing condensation and cyclization reactions.
One-Pot Synthesis of Bicyclo[3.3.1]nonenol Derivatives
This protocol describes a highly stereoselective one-pot synthesis of bicyclo[3.3.1]nonenol derivatives with significant antitumor activity.
Experimental Workflow
Caption: General workflow for the one-pot synthesis of bicyclo[3.3.1]nonanes.
Detailed Protocol:
-
To a solution of a cyclohexanone derivative and an α,β-unsaturated aldehyde or ketone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bicyclo[3.3.1]nonane derivative.
Synthesis of Chiral sp3-rich Bicyclo[3.3.1]nonanes
This protocol outlines the synthesis of chiral bicyclo[3.3.1]nonane scaffolds from 4,4-dimethoxycyclohexa-2,5-dienone, involving a key copper-catalyzed enantioselective reduction.
Synthetic Pathway
Caption: Synthetic route to chiral bicyclo[3.3.1]nonane scaffolds.
Detailed Protocol:
-
Copper-Catalyzed Enantioselective Reduction: Perform a copper-catalyzed enantioselective reduction of 4,4-dimethoxycyclohexa-2,5-dienone to prepare the chiral aldehyde intermediate.
-
Intramolecular Cyclization: Subject the aldehyde intermediate to one of the following intramolecular addition reactions to construct the bicyclic core:
-
SmI2-mediated Reductive Cyclization
-
Base-promoted Aldol Reaction
-
One-pot Mannich Reaction
-
-
Purification: Purify the resulting chiral bicyclo[3.3.1]nonane scaffolds using standard chromatographic techniques.
Application Notes: The Bicyclo[4.3.0]nonane (Hydrindane) Scaffold
The bicyclo[4.3.0]nonane, or hydrindane, scaffold is a fundamental structural motif in a vast array of terpenoid natural products. Its synthesis and functionalization are of significant interest due to the prevalence of this core in biologically active molecules, including those with antiviral and anti-angiogenic properties.
Antiviral Applications
Nucleoside analogues incorporating a bicyclo[4.3.0]nonene core have been designed and synthesized as a novel class of antiviral agents. These compounds exhibit promising activity against respiratory syncytial virus (RSV) with low cytotoxicity.
Quantitative Data: Anti-RSV Activity
| Compound ID | Cell Line | Activity Type | IC50 (µM) | CC50 (µM) | Reference |
| 10a | - | Anti-RSV | 1.66 | >40 | |
| 11a | - | Anti-RSV | 0.53 | >40 | |
| 12a | - | Anti-RSV | - | >40 | |
| Ribavirin (Control) | - | Anti-RSV | 8.83 | - |
Experimental Protocols: Synthesis of Bicyclo[4.3.0]nonane Derivatives
The synthesis of the hydrindane core often involves cycloaddition reactions to control the stereochemistry of the fused ring system.
Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues
This protocol describes a concise and divergent route to bicyclo[4.3.0]nonene nucleoside analogues.
Logical Relationship of Synthesis
Caption: Key stages in the synthesis of bicyclo[4.3.0]nonene nucleoside analogues.
Detailed Protocol:
-
Core Synthesis: Starting from D-ribose, perform a Wittig olefination followed by an intramolecular Diels-Alder reaction to construct the bicyclo[4.3.0]nonane framework.
-
Nucleobase Installation: Introduce the desired nucleobase (e.g., triazole for ribavirin analogues, uracil for uridine analogues) onto the bicyclic core.
-
Deprotection and Final Modification: Remove protecting groups and perform any final modifications, such as amide formation, to yield the target nucleoside analogues.
This document provides a summary of the applications and synthetic protocols for bicyclononane scaffolds in medicinal chemistry, with a focus on the well-studied bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane systems, for which there is a greater body of scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. [논문]Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics [scienceon.kisti.re.kr]
Application Notes: Bicyclo[3.3.1]nonane Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework offers a rigid and sterically defined scaffold that is highly advantageous for the design of chiral ligands in asymmetric catalysis. Its well-defined three-dimensional structure allows for effective transfer of chirality from the ligand to the catalytic center, enabling high levels of stereocontrol in a variety of important chemical transformations. Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis.[1] This document provides detailed application notes and protocols for the use of several classes of bicyclo[3.3.1]nonane-based ligands in key asymmetric reactions.
Application Note 1: 9-Phosphabicyclo[3.3.1]nonane (9-PBN) Derivatives in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Derivatives of 9-Phosphabicyclo[3.3.1]nonane (also known as phobane) are bulky, electron-rich monodentate phosphine ligands that have demonstrated high efficacy in palladium-catalyzed reactions.[2][3] Chiral versions, such as 2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane, are particularly effective in asymmetric allylic alkylation (AAA), a cornerstone reaction for C-C bond formation in the synthesis of complex chiral molecules.[1] These ligands promote high enantioselectivity by creating a well-defined chiral pocket around the palladium center, which dictates the facial selectivity of the nucleophilic attack on the η³-allyl palladium intermediate.[1]
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Dicyclopentadiene (DCPD) Derivatives in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dicyclopentadiene (DCPD), a readily available and low-cost byproduct of the petroleum industry, serves as a versatile monomer in the synthesis of robust thermosetting polymers.[1] The most prominent material derived from DCPD is polydicyclopentadiene (pDCPD), a highly cross-linked polymer known for its exceptional impact resistance, high heat deflection temperature, and excellent chemical resistance.[2][3] These properties make pDCPD and its derivatives attractive materials for a wide range of applications, including automotive body panels, industrial components, and advanced composites.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of pDCPD-based materials.
Key Applications of Polydicyclopentadiene (pDCPD)
Polydicyclopentadiene is a thermosetting resin that offers a unique combination of properties, making it a suitable replacement for traditional materials like metals and other plastics in demanding environments.
-
Automotive and Transportation: pDCPD is extensively used for manufacturing large, complex body panels for trucks, buses, and agricultural equipment due to its high impact strength and lightweight nature. It also finds use in bumpers and spoilers.
-
Industrial and Construction: Its excellent resistance to corrosion and harsh chemicals makes it ideal for components in the chlor-alkali industry, such as cell covers for electrolyzers, as well as for pipes, valves, and fittings in various industrial settings.
-
Sports and Recreation: The durability and toughness of pDCPD are advantageous in producing sporting goods like helmets, skis, and kayak paddles.
-
Advanced Materials: Research is ongoing into the use of pDCPD in self-healing polymers and for creating porous materials for applications such as tissue engineering and gas storage.
Material Properties
The properties of pDCPD can be tailored by adjusting the polymerization conditions, catalyst systems, and the inclusion of additives or reinforcements.
Table 1: Typical Properties of Polydicyclopentadiene (pDCPD)
| Property | Value | References |
| Mechanical Properties | ||
| Tensile Strength | 35 - 73 MPa | |
| Tensile Modulus | 1770 - 3100 MPa | |
| Flexural Strength | 67 - 75 MPa | |
| Flexural Modulus | 1850 - 2000 MPa | |
| Notched Izod Impact Strength | 22 - 30 kJ/m | |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 124 - 255 °C | |
| Heat Deflection Temperature (HDT) | 105 - 135 °C | |
| Decomposition Temperature | ~450 °C | |
| Physical Properties | ||
| Density | 1.03 - 1.05 g/cm³ | |
| Volumetric Shrinkage | ~6% |
Experimental Protocols
Synthesis of Polydicyclopentadiene (pDCPD) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes the bulk polymerization of dicyclopentadiene using a Grubbs-type catalyst, a common method for producing pDCPD.
Materials:
-
Endo-dicyclopentadiene (DCPD) monomer
-
Grubbs' catalyst (e.g., 2nd generation)
-
Anhydrous and deoxygenated solvent (e.g., toluene), if required for catalyst dissolution
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction mold (e.g., aluminum)
-
Vacuum oven
Equipment:
-
Glovebox or Schlenk line for handling air- and moisture-sensitive catalyst
-
Syringes and cannulas
-
Stirring mechanism (if applicable)
-
Heating and curing oven
Procedure:
-
Monomer Preparation: Ensure the DCPD monomer is of high purity and free from inhibitors. If necessary, distill the DCPD before use.
-
Catalyst Preparation: Inside an inert atmosphere glovebox, dissolve the Grubbs' catalyst in a minimal amount of anhydrous, deoxygenated solvent, or use it as a solid, depending on the specific experimental requirements. The monomer-to-catalyst ratio will influence the polymerization kinetics and final properties of the polymer; a typical ratio is around 10,000:1.
-
Initiation of Polymerization:
-
For reaction injection molding (RIM), the catalyst is typically divided into two parts, each mixed with a portion of the DCPD monomer in separate streams. These two streams are then rapidly mixed and injected into the mold.
-
For smaller-scale lab synthesis, the catalyst solution can be directly injected into the stirred DCPD monomer at a controlled temperature.
-
-
Curing: The polymerization of DCPD is highly exothermic. The curing process can be carried out at room temperature or with an initial heating step to control the reaction rate. A typical curing cycle might involve an initial hold at a moderate temperature (e.g., 60°C) until gelation, followed by a post-curing stage at a higher temperature (e.g., 120-180°C) for several hours to ensure complete cross-linking.
-
Demolding and Post-Treatment: After the curing cycle is complete and the mold has cooled, the solid pDCPD part can be demolded. Further post-curing at elevated temperatures can enhance the material's properties.
Characterization of Polydicyclopentadiene (pDCPD)
a) Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and to study the curing kinetics of the polymer.
Procedure:
-
Prepare a small sample (5-10 mg) of the cured pDCPD.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is observed as a step-like change in the heat flow curve.
b) Mechanical Testing
Tensile and flexural tests are performed to determine the mechanical properties of the pDCPD.
Procedure (based on ASTM standards):
-
Prepare test specimens of pDCPD with specific dimensions as per ASTM standards for tensile (ASTM D638) and flexural (ASTM D790) testing.
-
Conduct the tests using a universal testing machine.
-
For tensile testing, clamp the specimen at both ends and apply a constant rate of extension until it fractures. Record the load and displacement to calculate tensile strength and modulus.
-
For flexural testing, place the specimen on two supports and apply a load to the center. Record the load and deflection to determine the flexural strength and modulus.
Visualizations
References
Protocols for the Functionalization of the Bicyclo[4.3.0]nonane Framework: Application Notes
The bicyclo[4.3.0]nonane, also known as the hydrindane, is a crucial structural motif present in a wide array of biologically active natural products, including steroids and terpenoids. Its prevalence in medicinal chemistry has driven the development of numerous synthetic strategies to construct and functionalize this bicyclic system with high regio- and stereocontrol. These functionalized frameworks serve as key building blocks in the total synthesis of complex natural products and in the generation of novel molecular entities for drug discovery programs.
This document provides detailed application notes and experimental protocols for three distinct and powerful methods for the synthesis and functionalization of the bicyclo[4.3.0]nonane core. These methodologies—sequential Michael additions, a one-pot multi-component reaction, and an intermolecular Diels-Alder reaction—offer versatile approaches to access structurally diverse hydrindane derivatives.
Diastereoselective Synthesis of cis-Hydrindanones via Sequential Michael Additions
This protocol details a strategy for the construction of substituted cis-hydrindanone ring systems, which are common substructures in many polycyclic natural products. The method relies on a sequence of two Michael additions: a copper-catalyzed intermolecular 1,4-conjugate addition to create a quaternary center, followed by an intramolecular Michael addition to form the bicyclic core with high diastereoselectivity.[1][2]
Application Notes
This approach is particularly useful for synthesizing hydrindanones with up to three contiguous stereocenters, including two quaternary centers. The diastereoselectivity of the intramolecular cyclization is a key feature of this method, providing a reliable way to control the stereochemistry of the ring fusion. The resulting functionalized cis-hydrindanones are valuable intermediates for the synthesis of complex natural products.
Experimental Workflow
References
- 1. Diastereoselective syntheses of substituted cis-hydrindanones featuring sequential inter- and intramolecular Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective syntheses of substituted cis-hydrindanones featuring sequential inter- and intramolecular Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicyclononane-Based Probes: Application Notes and Protocols for Advanced Molecular Recognition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of dicyclononane-based probes, particularly bicyclo[6.1.0]nonyne (BCN), in molecular recognition studies. BCN is a highly reactive and stable strained alkyne that enables precise and efficient labeling of biomolecules through bioorthogonal chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and tetrazine ligations. This document details the underlying principles, experimental protocols, and applications of BCN probes in cellular imaging and protein analysis.
Introduction to Dicyclononane-Based Probes in Bioorthogonal Chemistry
Dicyclononane-based probes, with BCN as a prominent example, are powerful tools in chemical biology for studying biomolecules in their native environments.[1] The inherent ring strain of the cyclononyne moiety allows for rapid and specific "click" reactions with azide- or tetrazine-functionalized targets without the need for cytotoxic copper catalysts, making them ideal for live-cell applications.[1] These probes can be conjugated to a variety of reporter molecules, such as fluorophores or biotin, to enable visualization and enrichment of target biomolecules.
The primary bioorthogonal reactions involving BCN probes are:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the [3+2] cycloaddition of a strained alkyne (BCN) and an azide to form a stable triazole linkage. The high reaction rates of BCN with azides allow for efficient labeling at low concentrations.[1]
-
Tetrazine Ligation: This is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne. The reaction of BCN with tetrazines is exceptionally fast, offering rapid and fluorogenic labeling possibilities.
Quantitative Data on BCN Probe Reactivity
The efficiency of bioorthogonal labeling is determined by the second-order rate constant (k). The following tables summarize the kinetic data for BCN in SPAAC and tetrazine ligation reactions, providing a basis for probe selection and experimental design.
| Alkyne | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| endo-BCN | Benzyl Azide | 0.14 | |
| exo-BCN | Benzyl Azide | 0.11 | |
| BCN | Phenyl Azide | Faster than with DBCO | |
| BCN | Tertiary Azide | Slower than with primary azides |
Table 1: Reaction Kinetics of BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This table presents the second-order rate constants for the reaction of BCN derivatives with various azides.
| BCN Derivative | Tetrazole Partner | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| BCN | Sulfonated Tetrazole 1 | 39,200 | |
| BCN | Sulfonated Tetrazole 2 | 11,400 | |
| dCpBCNTP | Fluorogenic Tetrazine T1 | - (k_obs = 0.00736 s⁻¹ at 1 µM) |
Table 2: Reaction Kinetics of BCN in Tetrazine Ligation. This table highlights the exceptionally fast reaction rates of BCN with various tetrazine derivatives.
Experimental Protocols
Here we provide detailed protocols for the application of BCN-based probes in live-cell imaging and protein labeling.
Protocol 1: Live-Cell Imaging of Glycans Using Metabolic Labeling and BCN-Fluorophore Probes
This protocol describes the visualization of cellular glycans by first metabolically incorporating an azido-sugar into the glycan structures, followed by bioorthogonal ligation with a BCN-conjugated fluorophore.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) stock solution (100 mM in sterile DMSO)
-
BCN-fluorophore conjugate (e.g., Coumarin-C2-exo-BCN) stock solution (1-5 mM in anhydrous DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
-
Metabolic Labeling:
-
To the complete culture medium, add the Ac4ManNAz stock solution to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days under normal cell culture conditions (37°C, 5% CO2).
-
As a negative control, culture a separate batch of cells in a medium containing an equivalent concentration of DMSO without the azido-sugar.
-
-
Cell Preparation for Labeling:
-
Gently aspirate the culture medium containing the azido-sugar.
-
Wash the cells twice with pre-warmed PBS to remove unincorporated azido-sugar.
-
-
Bioorthogonal Labeling:
-
Dilute the BCN-fluorophore stock solution in serum-free culture medium to a final concentration of 5-20 µM.
-
Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Aspirate the labeling medium and wash the cells three times with pre-warmed PBS.
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
Place the culture vessel on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
Acquire images using the appropriate filter set for the chosen fluorophore.
-
Protocol 2: General Protein Labeling using BCN-Azide SPAAC Chemistry
This protocol outlines a general method for labeling an azide-modified protein with a BCN-functionalized probe. The azide can be introduced into the protein of interest through metabolic labeling with azido-amino acids or by site-specific incorporation of an unnatural amino acid.
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
BCN-functionalized probe (e.g., BCN-biotin, BCN-fluorophore) dissolved in DMSO
-
Reaction buffer (e.g., PBS)
-
Optional: Reducing agent such as TCEP if disulfide bonds are present and need to be protected from reacting with BCN.
Procedure:
-
Reaction Setup:
-
Prepare a solution of the azide-modified protein in the reaction buffer.
-
Add the BCN-functionalized probe to the protein solution. A 2-10 fold molar excess of the BCN probe over the protein is recommended as a starting point. The final DMSO concentration should be kept below 5% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the protein concentration and the reactivity of the specific BCN probe and azide.
-
-
Purification:
-
Remove the excess unreacted BCN probe using a suitable method such as dialysis, size-exclusion chromatography (e.g., spin desalting column), or affinity purification if a tag was introduced.
-
-
Analysis:
-
Confirm successful labeling by methods such as SDS-PAGE (observing a mobility shift), mass spectrometry (confirming the mass of the conjugate), or fluorescence imaging/Western blotting (if a fluorophore or tag was used).
-
Application Notes: BCN Probes in Molecular Recognition Studies
Dicyclononane-based probes are versatile tools for investigating a range of molecular recognition events within complex biological systems.
Visualizing Glycan Distribution on Live Cells
Glycans on the cell surface play crucial roles in cell-cell recognition, signaling, and pathogen interactions. By metabolically incorporating azido-sugars into cellular glycans, BCN-fluorophore probes can be used to visualize the spatial and temporal distribution of these important biomolecules on living cells. This approach allows for the study of changes in glycan profiles during processes such as cell differentiation, immune response, and cancer progression.
Site-Specific Protein Labeling for Functional Studies
The ability to label specific proteins with high efficiency and selectivity is essential for understanding their function. By genetically encoding an azide-bearing unnatural amino acid at a specific site in a protein of interest, BCN probes can be used to attach a wide array of functional groups, including fluorophores for imaging, biotin for affinity purification, or crosslinkers for studying protein-protein interactions. This strategy provides a powerful means to investigate protein localization, trafficking, and interaction networks.
Probing Protein-Protein Interactions
Mapping protein-protein interaction networks is key to understanding cellular signaling pathways. BCN-based probes can be incorporated into bifunctional crosslinkers. By introducing an azide into one protein and using a BCN-functionalized crosslinker, covalent linkages can be formed between interacting proteins. Subsequent analysis by mass spectrometry can then identify the interacting partners.
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of BCN-Tetrazine Ligation.
Caption: Experimental workflow for live-cell glycan imaging.
References
Application Notes and Protocols for the Total Synthesis of Dicyclononane-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products featuring a dicyclononane moiety, a bicyclic system with a nine-membered ring, represent a class of structurally complex and biologically intriguing molecules. The inherent ring strain and conformational complexity of the dicyclononane core pose significant challenges to synthetic chemists. However, the unique three-dimensional architecture of these molecules often correlates with potent and selective biological activities, making them attractive targets for total synthesis and further investigation in drug discovery.
This document provides detailed application notes and protocols for the total synthesis of a representative dicyclononane-containing natural product, (+)-Asteriscanolide. This sesquiterpene lactone, first isolated in 1985, possesses a [6.3.0]bicyclononane core and has garnered considerable attention from the synthetic community.[1] We will focus on a modern and efficient approach utilizing a Rhodium(I)-catalyzed [(5+2)+1] cycloaddition as the key strategic element for the construction of the core structure.
Featured Natural Product: (+)-Asteriscanolide
(+)-Asteriscanolide is a sesquiterpenoid lactone characterized by a unique [6.3.0]carbocyclic system bridged by a butyrolactone fragment and featuring five contiguous stereocenters. Its intricate architecture has made it a benchmark target for the development of new synthetic methodologies.
| Compound | Structure | Key Structural Features |
| (+)-Asteriscanolide | ![]() | Dicyclononane ([6.3.0]) core, Butyrolactone bridge, Five stereocenters |
Retrosynthetic Analysis and Strategy
The total synthesis of (+)-Asteriscanolide presented here leverages a convergent strategy centered around a key Rh(I)-catalyzed [(5+2)+1] cycloaddition reaction to construct the bicyclic core.
Retrosynthetic Analysis Workflow
Caption: Retrosynthetic analysis of (+)-Asteriscanolide.
The retrosynthetic analysis reveals that the complex tricyclic structure of (+)-Asteriscanolide can be disconnected to a key bicyclic ketone. This intermediate is envisioned to arise from a powerful Rh(I)-catalyzed [(5+2)+1] cycloaddition of an ene-vinylcyclopropane (Ene-VCP) substrate and carbon monoxide.[1][2][3] The chiral Ene-VCP precursor can be traced back to simpler, commercially available starting materials through steps including an asymmetric alkynylation to set the initial stereocenter.
Key Reaction: Rh(I)-Catalyzed [(5+2)+1] Cycloaddition
This reaction provides an efficient method for the construction of the [6.3.0] bicyclic core of Asteriscanolide. It involves the reaction of an ene-vinylcyclopropane with carbon monoxide in the presence of a rhodium catalyst.
Experimental Workflow for the [(5+2)+1] Cycloaddition
Caption: Workflow for the key cycloaddition step.
Experimental Protocols
The following are detailed protocols for key steps in the total synthesis of (+)-Asteriscanolide, adapted from the literature.[1]
Protocol 1: Synthesis of the Ene-Vinylcyclopropane (Ene-VCP) Precursor
This protocol describes the preparation of the chiral ene-vinylcyclopropane substrate required for the key cycloaddition reaction. The synthesis begins with a known aldehyde and proceeds through an asymmetric alkynylation to introduce the first stereocenter.
Materials:
-
Aldehyde starting material
-
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
n-BuLi (2.5 M in hexanes)
-
Terminal alkyne
-
Toluene, THF
-
Dess-Martin periodinane (DMP)
-
CH₂Cl₂
-
SPhos, Pd(OAc)₂, K₃PO₄
-
Vinylcyclopropane boronic acid pinacol ester
Procedure:
-
Asymmetric Alkynylation: To a solution of the chiral ligand in toluene at -78 °C, add n-BuLi dropwise. Stir for 30 min, then add the terminal alkyne. After another 30 min, add the aldehyde starting material. Stir at -78 °C for 4 h. Quench with saturated NH₄Cl solution and extract with EtOAc. Purify the crude product by flash chromatography to yield the chiral propargyl alcohol.
-
Oxidation: To a solution of the propargyl alcohol in CH₂Cl₂ at 0 °C, add DMP. Stir for 2 h. Quench with saturated NaHCO₃ and Na₂S₂O₃ solution. Extract with CH₂Cl₂ and purify by flash chromatography to give the corresponding ynone.
-
Suzuki Coupling: To a mixture of the ynone, vinylcyclopropane boronic acid pinacol ester, SPhos, Pd(OAc)₂, and K₃PO₄, add toluene and water. Heat the mixture at 80 °C for 12 h. Cool to room temperature, filter, and concentrate. Purify the residue by flash chromatography to afford the Ene-VCP substrate.
Protocol 2: Rh(I)-Catalyzed [(5+2)+1] Cycloaddition
This protocol details the key step for the formation of the dicyclononane core.
Materials:
-
Ene-Vinylcyclopropane (Ene-VCP) substrate
-
[{Rh(CO)₂Cl}₂]
-
Toluene
-
Carbon monoxide (CO) gas
Procedure:
-
Dissolve the Ene-VCP substrate in toluene in a pressure vessel.
-
Add the rhodium catalyst, [{Rh(CO)₂Cl}₂].
-
Pressurize the vessel with CO (1 atm) and heat to 90 °C.
-
Stir the reaction mixture for 12 h.
-
Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, hexane/EtOAc gradient) to yield the bicyclic ketone.
Quantitative Data Summary
The following table summarizes the yields for the key transformations in the synthesis of (+)-Asteriscanolide via the Rh(I)-catalyzed cycloaddition approach.
| Step | Transformation | Product | Yield (%) | Reference |
| 1 | Asymmetric Alkynylation | Chiral Propargyl Alcohol | 85 | |
| 2 | Oxidation (DMP) | Ynone | 92 | |
| 3 | Suzuki Coupling | Ene-VCP Substrate | 75 | |
| 4 | Rh(I)-catalyzed [(5+2)+1] Cycloaddition | Bicyclic Ketone | 70 | |
| ... | ... | ... | ... | ... |
| Overall | Total Synthesis | (+)-Asteriscanolide | 3.8 |
Note: The overall yield is reported for the complete 19-step synthesis.
Conclusion
The total synthesis of (+)-Asteriscanolide highlights the power of modern synthetic methodologies, particularly the Rh(I)-catalyzed [(5+2)+1] cycloaddition, in accessing complex natural products with the challenging dicyclononane framework. The detailed protocols and data presented herein provide a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of this important class of molecules and their potential therapeutic applications. The strategic use of cycloaddition reactions continues to be a cornerstone in the efficient construction of intricate molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of (+)-asteriscanolide: further exploration of the rhodium(I)-catalyzed [(5+2)+1] reaction of ene-vinylcyclopropanes and CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of (+)-asteriscanolideviaRh(i)-catalyzed [(5+2)+1] reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enzymatic Resolution of Chiral Bicyclo[3.3.1]nonane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral bicyclo[3.3.1]nonane scaffolds are crucial structural motifs in a variety of biologically active molecules and are pivotal as chiral ligands in asymmetric synthesis. Their rigid conformational framework provides a well-defined three-dimensional orientation of substituents, which is essential for specific molecular interactions with biological targets or for inducing high stereoselectivity in chemical transformations. The production of enantiomerically pure bicyclo[3.3.1]nonane intermediates is, therefore, a critical step in the development of novel therapeutics and advanced materials. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign strategy for accessing these chiral building blocks with high optical purity. This document provides detailed application notes and protocols for the enzymatic resolution of representative bicyclo[3.3.1]nonane intermediates.
Core Principles of Enzymatic Resolution
Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For bicyclo[3.3.1]nonane intermediates, this is typically achieved through either enantioselective hydrolysis of a racemic ester or enantioselective acylation of a racemic alcohol or amine. Lipases and esterases are the most commonly employed enzymes for these transformations due to their broad substrate tolerance, high enantioselectivity, and commercial availability.
A general workflow for the enzymatic resolution of a racemic bicyclo[3.3.1]nonane intermediate is depicted below.
Caption: General workflow for enzymatic kinetic resolution.
Quantitative Data Summary
The following tables summarize the quantitative data for the enzymatic resolution of various bicyclo[3.3.1]nonane intermediates using different enzymes and reaction conditions.
Table 1: Lipase-Catalyzed Acylation of Racemic Bicyclo[3.3.1]nonane Diols
| Substrate | Enzyme | Acylating Agent | Solvent | Product | Enantiomeric Excess (e.e.) | Reference |
| (±)-endo,endo-Bicyclo[3.3.1]nonane-2,6-diol | Candida cylindracea lipase | Vinyl acetate | Organic Solvent | (+)-(1S,2R,5S,6R)-6-Acetoxybicyclo[3.3.1]nonan-2-ol | 81% | [1] |
| (±)-endo,endo-Bicyclo[3.3.1]nonane-2,6-diol | Candida cylindracea lipase | Vinyl acetate | Organic Solvent | (−)-(1R,2S,5R,6S)-Bicyclo[3.3.1]nonane-2,6-diol | 95% | [1] |
| Racemic 2,6-dimethylbicyclo[3.3.1]nonane-2,6-diol | Candida cylindracea lipase | Vinyl acetate | Organic Solvent | (1S,2R,5S,6R)-monoacetate | - | [2] |
| Racemic N-Bn-9-azabicyclo[3.3.1]nonane-2,6-diol | Candida rugosa lipase | - | - | (1R,2R,5R,6R)-enantiomer preferred | - | [3][4] |
Table 2: Esterase-Catalyzed Hydrolysis of Racemic Bicyclo[3.3.1]nonane Diacetates
| Substrate | Enzyme | Solvent | Product | Enantiomeric Excess (e.e.) | Reference |
| (±)-2,6-Diacetoxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonane | Pig Liver Esterase | - | (−)-(1S,2R,5S,6R)-3,3,7,7-tetramethylbicyclo[3.3.1]nonane-2,6-diol | 96% | |
| (±)-2,6-Diacetoxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonane | Pig Liver Esterase | - | (+)-(1R,2S,5R,6S)-2,6-diacetoxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonane | 86% | |
| (±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate | Carrot (Daucus carota) homogenate | Water | (+)-Bicyclo[3.3.1]nonane-2,6-diol monoacetate | 44.1% | |
| (±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate | Parsnip (Pastinaca sativa) homogenate | Water | (-)-Bicyclo[3.3.1]nonane-2,6-diol monoacetate | 29.3% |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Acylation of a Racemic Bicyclo[3.3.1]nonane Diol
This protocol is a general procedure based on the resolution of diol intermediates.
Materials:
-
Racemic bicyclo[3.3.1]nonane-2,6-diol derivative
-
Lipase from Candida cylindracea
-
Vinyl acetate (acylating agent)
-
Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)
-
Diatomaceous earth (e.g., Celite®) for filtration
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the racemic diol (1 equivalent) in the chosen anhydrous organic solvent.
-
Addition of Reagents: Add the lipase from Candida cylindracea (typically 0.5-1.0 weight equivalent of the substrate) to the solution.
-
Initiation of Reaction: Add vinyl acetate (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Work-up:
-
Once the desired conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the enzyme. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Separate the resulting monoacetate product from the unreacted diol by column chromatography on silica gel.
The logical flow of this experimental protocol is illustrated below.
Caption: Protocol for lipase-catalyzed acylation.
Protocol 2: Pig Liver Esterase (PLE) Catalyzed Hydrolysis of a Racemic Bicyclo[3.3.1]nonane Diacetate
This protocol is a general procedure based on the hydrolysis of diacetate intermediates.
Materials:
-
Racemic 2,6-diacetoxybicyclo[3.3.1]nonane derivative
-
Pig Liver Esterase (PLE)
-
Phosphate buffer (pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Suspend the racemic diacetate (1 equivalent) in a phosphate buffer (pH 7.0).
-
Enzyme Addition: Add Pig Liver Esterase to the suspension. The amount of enzyme will depend on its activity and should be optimized for the specific substrate.
-
Reaction Monitoring: Vigorously stir the mixture at room temperature. The progress of the hydrolysis is monitored by TLC or GC. The reaction is typically stopped at approximately 50% conversion.
-
Work-up:
-
Saturate the aqueous solution with NaCl.
-
Extract the mixture several times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Separate the resulting monoacetate/diol from the unreacted diacetate by column chromatography on silica gel.
The decision-making process in this protocol is outlined below.
Caption: Decision flow for PLE-catalyzed hydrolysis.
Conclusion
The enzymatic resolution of chiral bicyclo[3.3.1]nonane intermediates is a highly effective method for producing enantiomerically enriched compounds that are valuable in drug discovery and asymmetric catalysis. The choice of enzyme, substrate, and reaction conditions is critical for achieving high enantioselectivity and conversion. The protocols provided herein offer a starting point for the development of robust and scalable processes for the synthesis of these important chiral building blocks. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols: Dicyclononane Analogs as Potential Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of dicyclononane analogs, specifically bicyclo[4.3.0]nonene nucleoside analogs, as antiviral agents against Respiratory Syncytial Virus (RSV). This document includes a summary of their antiviral activity, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Dicyclononane derivatives, particularly their nucleoside analogs, represent a novel class of compounds with potential therapeutic applications. Recent studies have focused on the synthesis and evaluation of bicyclo[4.so-called]nonene nucleoside analogs, which have demonstrated promising antiviral activity against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, especially in infants and the elderly. These carbobicyclic nucleoside analogs are designed to mimic the conformation of natural ribonucleosides, potentially offering enhanced biological activity and improved drug-like properties.
Quantitative Data Summary
The antiviral activity and cytotoxicity of synthesized bicyclo[4.3.0]nonene nucleoside analogs against RSV have been evaluated. The key findings are summarized in the tables below.
Table 1: Antiviral Activity of Ribavirin-Type Carbobicyclic Analogs against RSV
| Compound ID | Description | IC50 (µM)¹ |
| 10a | Carbobicyclic Ribavirin Analog | > 10 |
| 11a | Carbobicyclic Ribavirin Analog | ~ 5 |
| 12a | Carbobicyclic Ribavirin Analog | < 5 |
¹ IC50 values were determined in HEp-2 cells infected with RSV. Data is approximated from graphical representation in the source literature.
Table 2: Antiviral Activity and Cytotoxicity of a Uridine-Type Carbobicyclic Analog
| Compound ID | Description | IC50 (µM)¹ | CC50 (µM)² | Selectivity Index (SI) |
| 19a | pseudo-C5'-OH Uridine Analog | 6.94 | > 40 | > 5.76 |
¹ IC50 value was determined in HEp-2 cells infected with RSV.[1] ² CC50 value represents the concentration at which 50% cytotoxicity is observed in HEp-2 cells.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis and antiviral evaluation of dicyclononane nucleoside analogs.
General Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogs
The synthesis of these analogs involves a multi-step process, with a key intramolecular Diels-Alder reaction to form the bicyclo[4.3.0]nonene core.
Protocol 3.1.1: Synthesis of Diels-Alder Precursor
-
Starting Material: Commercially available d-Ribose is converted in several steps to a suitable diene precursor.
-
Wittig Olefination: The precursor undergoes a Wittig reaction to introduce the dienophile component.
-
Functional Group Manipulations: A series of protection and deprotection steps are carried out to yield the final Diels-Alder precursor.
Protocol 3.1.2: Intramolecular Diels-Alder Reaction and Final Product Synthesis
-
Cyclization: The precursor is subjected to thermal conditions to facilitate the intramolecular Diels-Alder reaction, forming the carbobicyclic core.
-
Nucleobase Installation: The desired nucleobase (e.g., triazole for ribavirin analogs, uracil for uridine analogs) is introduced via a Mitsunobu reaction or other coupling methods.[2][3]
-
Deprotection: Final deprotection steps are performed to yield the target bicyclo[4.3.0]nonene nucleoside analogs.[2]
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for bicyclo[4.3.0]nonene nucleoside analogs.
Antiviral Activity Assay (RSV)
A cell-based assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against RSV.
Protocol 3.2.1: RSV Plaque Reduction Assay
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Infect the HEp-2 cell monolayers with RSV at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, remove the virus inoculum and add the media containing the different concentrations of the test compounds. Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator until cytopathic effects (CPE) are visible in the virus control wells.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a solution of 0.5% crystal violet in 20% methanol.
-
Quantification: Count the number of plaques in each well. The IC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells (CC50).
Protocol 3.3.1: MTT Assay
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a cells-only control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5 days).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Diagram 2: Antiviral and Cytotoxicity Assay Workflow
Caption: Workflow for determining IC50 and CC50 values.
Potential Mechanism of Action and Relevant Signaling Pathways
While the precise mechanism of action for these dicyclononane nucleoside analogs is still under investigation, their structural similarity to natural nucleosides suggests they may act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp). Upon intracellular phosphorylation to their triphosphate form, they can be incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.
RSV infection is known to activate several host cell signaling pathways, which are crucial for the viral life cycle and the host's immune response. A general understanding of these pathways provides context for the potential targets of novel antiviral agents.
Key Signaling Pathways in RSV Infection:
-
RIG-I-like Receptor (RLR) Pathway: Viral RNA is recognized by cytosolic sensors like RIG-I, leading to the activation of transcription factors IRF3 and NF-κB, which induce the production of type I interferons and pro-inflammatory cytokines.
-
Toll-like Receptor (TLR) Pathway: RSV can also be recognized by TLRs on the cell surface and in endosomes, triggering similar downstream signaling cascades involving NF-κB and IRFs.
-
NF-κB Signaling: This pathway is a central regulator of the inflammatory response to RSV infection, controlling the expression of numerous cytokines and chemokines.
Diagram 3: Simplified RSV-Induced Signaling Pathway
Caption: RSV recognition triggers innate immune signaling pathways.
Conclusion and Future Directions
Dicyclononane nucleoside analogs, specifically bicyclo[4.3.0]nonene derivatives, have emerged as a promising class of antiviral agents against RSV. The data presented herein demonstrates their potential, with some analogs exhibiting significant inhibitory activity at non-toxic concentrations. The provided protocols offer a foundation for the synthesis and evaluation of these and similar compounds.
Future research should focus on:
-
Lead Optimization: Synthesizing a broader range of analogs to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism by which these compounds inhibit RSV replication.
-
In Vivo Efficacy: Evaluating the most promising candidates in animal models of RSV infection.
-
Broad-Spectrum Activity: Screening these analogs against other respiratory viruses to assess their potential as broad-spectrum antiviral agents.
References
Application Notes and Protocols for the Synthesis of Bicyclo[4.3.0]nonene Derivatives via Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclic and bicyclic systems. This methodology, which utilizes transition metal catalysts, most notably Grubbs-type ruthenium catalysts, facilitates the intramolecular formation of carbon-carbon double bonds. The bicyclo[4.3.0]nonene, also known as a hydrindane, scaffold is a prevalent structural motif in numerous natural products and medicinally important compounds. The synthesis of this bicyclic system can be efficiently achieved through RCM, offering a strategic advantage in the development of novel therapeutics and complex molecular architectures.
These application notes provide a detailed overview and experimental protocols for the synthesis of bicyclo[4.3.0]nonene derivatives using ring-closing metathesis. The protocols are based on established literature procedures and are intended to serve as a guide for researchers in academic and industrial settings.
General Principles of Ring-Closing Metathesis
Ring-closing metathesis is an intramolecular reaction involving a diene substrate that, in the presence of a suitable catalyst, cyclizes to form a cycloalkene with the concomitant release of a small volatile olefin, typically ethylene. The general transformation is depicted below:
Caption: General scheme of a Ring-Closing Metathesis (RCM) reaction.
The choice of catalyst is crucial for the success of the RCM reaction and depends on the substrate's steric and electronic properties. The most commonly used catalysts are the first, second, and third-generation Grubbs catalysts, as well as the Hoveyda-Grubbs catalysts.
Application: Synthesis of a Functionalized Bicyclo[4.3.0]nonene Derivative
This section details the synthesis of a functionalized bicyclo[4.3.0]nonene derivative, a key intermediate in the preparation of biologically active nucleoside analogues. The synthetic strategy involves the preparation of a diene precursor followed by a ring-closing metathesis step.
Synthetic Strategy Overview
The overall synthetic workflow for a functionalized bicyclo[4.3.0]nonene can be conceptualized as a multi-step process, beginning with a readily available starting material and culminating in the target bicyclic structure via a key RCM cyclization.
Caption: General workflow for the synthesis of a bicyclo[4.3.0]nonene derivative.
Experimental Protocols
The following protocols are adapted from established synthetic procedures for forming bicyclo[4.3.0]nonane scaffolds.[1]
Protocol 1: Synthesis of a Bicyclo[4.3.0]nonene via Diene Metathesis
This protocol describes a general procedure for the RCM of a diene precursor to form a hydrindane (bicyclo[4.3.0]nonane) derivative.
Materials:
-
Diene precursor (e.g., a derivative of 1,2-divinylcyclohexane)
-
Grubbs Second Generation Catalyst
-
Anhydrous and degassed dichloromethane (DCM) or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).
-
Dissolution of the Substrate: The diene precursor (1.0 mmol) is dissolved in anhydrous and degassed dichloromethane (or toluene) to achieve a concentration of 0.01-0.05 M. The choice of concentration is critical to favor the intramolecular RCM over intermolecular oligomerization.
-
Catalyst Addition: Grubbs Second Generation Catalyst (1-5 mol%) is added to the stirred solution under a positive pressure of inert gas. The reaction mixture typically turns from purple/brown to a darker brown/black color upon catalyst addition.
-
Reaction Monitoring: The reaction is stirred at room temperature or heated to reflux (typically 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.
-
Reaction Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether or by bubbling air through the solution for 15-20 minutes to deactivate the catalyst.
-
Work-up and Purification: The solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclo[4.3.0]nonene derivative.
Quantitative Data Summary:
The yield of the RCM reaction is highly dependent on the substrate and reaction conditions. Below is a table summarizing typical data for the synthesis of a hydrindane derivative.
| Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs II | 5 | Toluene | 0.01 | 80 | 12 | 93 | [1] |
Protocol 2: One-Pot, Three-Step Synthesis of Aminobicyclo[4.3.0]nonanes via Ring-Closing Enyne Metathesis (RCEYM)
This protocol outlines a more complex, one-pot procedure for the diastereoselective synthesis of highly substituted aminobicyclo[4.3.0]nonanes. This method involves a palladium-catalyzed Overman rearrangement, a ruthenium-catalyzed ring-closing enyne metathesis (RCEYM), and a subsequent Diels-Alder reaction.
Materials:
-
C-7 substituted hept-2-en-6-yn-1-ol
-
Trichloroacetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Palladium(II) chloride
-
Grubbs Second Generation Catalyst
-
Dienophile (e.g., N-phenylmaleimide)
-
Anhydrous and degassed solvents (e.g., toluene, DCM)
Procedure:
-
Overman Rearrangement: The starting allylic alcohol is converted to the corresponding allylic trichloroacetimidate, which then undergoes a palladium(II)-catalyzed Overman rearrangement.
-
Ring-Closing Enyne Metathesis (RCEYM): Without isolation of the intermediate, the reaction mixture is treated with Grubbs Second Generation Catalyst to initiate the RCEYM, forming the bicyclic diene.
-
Diels-Alder Reaction: A suitable dienophile is then added to the reaction mixture to undergo a hydrogen-bond-directed Diels-Alder reaction with the newly formed diene, yielding the final aminobicyclo[4.3.0]nonane product.
Quantitative Data Summary:
This one-pot process allows for the rapid construction of complex molecules with high diastereoselectivity.
| Substrate | Catalyst | Dienophile | Overall Yield (%) | Diastereomeric Ratio | Reference |
| C-7 substituted hept-2-en-6-yn-1-ol | PdCl2, Grubbs II | N-phenylmaleimide | 57 | >20:1 | [2] |
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider increasing the dilution of the reaction to favor the intramolecular cyclization. Catalyst loading can also be increased, although this may lead to higher levels of ruthenium impurities in the final product. Ensuring strictly anhydrous and oxygen-free conditions is paramount for catalyst activity.
-
Formation of Oligomers: The formation of dimeric or oligomeric byproducts is a common issue in RCM. This can often be mitigated by performing the reaction at higher dilution.
-
Catalyst Decomposition: Grubbs catalysts can be sensitive to air, moisture, and certain functional groups. Proper handling under an inert atmosphere and the use of purified, degassed solvents are essential.
-
Isomerization: In some cases, the double bond in the product can migrate. Additives such as 1,4-benzoquinone can sometimes suppress this side reaction.
Safety Precautions
-
Ruthenium catalysts and palladium salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
Ring-closing metathesis provides a powerful and efficient strategy for the synthesis of bicyclo[4.3.0]nonene derivatives. The choice of catalyst, substrate, and reaction conditions can be tailored to achieve high yields and stereoselectivity. The protocols outlined in these application notes serve as a starting point for the development of robust synthetic routes to this important class of bicyclic compounds, with broad applications in drug discovery and natural product synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling on Dicyclononane Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions on dicyclononane substrates. The unique three-dimensional and rigid scaffold of dicyclononanes, such as bicyclo[3.3.1]nonane, makes them valuable building blocks in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of these saturated bicyclic systems, enabling the synthesis of complex molecules with diverse pharmacological and material properties.
This document covers five major types of palladium-catalyzed cross-coupling reactions: Mizoroki-Heck, Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, with a focus on their application to dicyclononane substrates.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide or triflate and an alkene. Intramolecular Heck reactions are particularly useful for the construction of cyclic and bicyclic systems, including the bicyclo[3.3.1]nonane skeleton.
Application Note:
The intramolecular Mizoroki-Heck reaction provides an efficient pathway to construct the bicyclo[3.3.1]nonane core, a prevalent motif in various natural products. A diastereoselective cyclization of a trifluoromethanesulfonate precursor can be achieved to yield the unsaturated bicyclic ester. This transformation is crucial in the total synthesis of complex natural products like lycodine.[1] The reaction conditions, particularly the concentration, can influence the outcome, with high dilution favoring the desired cyclization.
Experimental Protocol: Intramolecular Heck Reaction for Bicyclo[3.3.1]nonane Synthesis
This protocol is based on the diastereoselective synthesis of a bicyclo[3.3.1]nonane skeleton.[1]
Table 1: Reaction Parameters for Intramolecular Mizoroki-Heck Reaction
| Parameter | Value |
| Substrate | Trifluoromethanesulfonate derivative of a functionalized cyclohexene |
| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |
| Catalyst Loading | 20 mol% |
| Base | Triethylamine (Et₃N) |
| Solvent | Dimethylacetamide (DMA) |
| Concentration | 0.005 M |
| Temperature | 120 °C |
| Reaction Time | Not specified (reaction monitored for completion) |
| Yield | 73% |
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the trifluoromethanesulfonate substrate in anhydrous dimethylacetamide to a concentration of 0.005 M.
-
Add triethylamine (2.0 equivalents) to the solution.
-
In a separate vial, weigh the dichlorobis(triphenylphosphine)palladium(II) catalyst (0.20 equivalents) and add it to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.3.1]nonane product.
Experimental Workflow:
Caption: Workflow for the intramolecular Mizoroki-Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate. This reaction is highly valued for its mild reaction conditions and broad functional group tolerance.
Application Note:
The Suzuki-Miyaura coupling has been successfully applied to the functionalization of bicyclo[3.3.1]nonane scaffolds. For instance, B-benzyl-9-borabicyclo[3.3.1]nonane can be coupled with a variety of aryl and heteroaryl bromides, chlorides, and triflates to produce methylene-linked biaryl structures, which are of significant interest in pharmaceutical chemistry. The choice of catalyst system, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand like SPhos, is crucial for achieving high yields with a broad range of substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bicyclo[3.3.1]nonane Derivative
This protocol is a general procedure adaptable for the coupling of a halogenated or triflated bicyclo[3.3.1]nonane with a boronic acid or ester.
Table 2: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Substrate | Halogenated/Triflated Bicyclo[3.3.1]nonane |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Ligand | SPhos (if using Pd(OAc)₂) |
| Catalyst Loading | 1-5 mol% |
| Base | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) / Water or Dioxane / Water |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 12-24 hours |
| Yield | High (typically >80%) |
Procedure:
-
To a dry reaction vessel, add the bicyclo[3.3.1]nonane substrate (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., SPhos, 0.04 eq).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of THF and water).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the functionalized bicyclo[3.3.1]nonane product.
Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl or vinyl halide or triflate, forming a new carbon-nitrogen bond.
Application Note:
This reaction is a powerful method for the synthesis of arylamines and has been applied to the functionalization of bicyclo[3.3.1]nonane systems. For example, haloquinolino-bicyclo[3.3.1]nonanes can be efficiently aminated using a palladium catalyst with a suitable ligand like Xantphos. This allows for the introduction of various amino groups onto the dicyclononane scaffold, which is valuable for the synthesis of biologically active compounds.
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Bicyclo[3.3.1]nonane
This protocol is based on the amination of a haloquinolino-bicyclo[3.3.1]nonane derivative.
Table 3: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Substrate | Haloquinolino-bicyclo[3.3.1]nonane |
| Coupling Partner | Primary or Secondary Amine |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Xantphos |
| Catalyst Loading | 2-5 mol% |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Yield | Good to excellent |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the haloquinolino-bicyclo[3.3.1]nonane substrate (1.0 eq), the amine (1.2 eq), cesium carbonate (1.4 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.05 eq).
-
Add anhydrous, degassed dioxane to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the aminated bicyclo[3.3.1]nonane derivative.
Logical Relationship:
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a carbon-carbon bond between an sp² and an sp carbon atom.
Application Note:
The Sonogashira coupling is a valuable tool for introducing alkynyl moieties into complex molecules. This reaction has been utilized in the synthesis of star-shaped aromatic derivatives based on the bicyclo[3.3.1]nonane framework, showcasing its utility in creating unique molecular architectures with potential applications in materials science.
Experimental Protocol: Sonogashira Coupling on a Bicyclo[3.3.1]nonane Substrate
The following is a general protocol that can be adapted for the Sonogashira coupling of a halogenated bicyclo[3.3.1]nonane derivative.
Table 4: Reaction Parameters for Sonogashira Coupling
| Parameter | Value |
| Substrate | Halogenated Bicyclo[3.3.1]nonane |
| Coupling Partner | Terminal Alkyne |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |
| Co-catalyst | Copper(I) Iodide (CuI) |
| Catalyst Loading | 1-5 mol% Pd, 2-10 mol% CuI |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-12 hours |
| Yield | Moderate to high |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halogenated bicyclo[3.3.1]nonane substrate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and copper(I) iodide (0.06 eq).
-
Add the degassed solvent (e.g., THF) followed by the base (e.g., triethylamine, 3.0 eq).
-
Add the terminal alkyne (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow:
Caption: Workflow for the Sonogashira coupling reaction.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. It is a powerful C-C bond-forming reaction with a broad substrate scope.
Application Note:
The Negishi coupling provides a valuable method for the functionalization of dicyclononane scaffolds. While specific, detailed protocols for this reaction on dicyclononane substrates are less commonly reported, optimized procedures have been developed for the synthesis of functionalized bicyclo[3.3.1]nonane cores, demonstrating the viability of this approach for creating complex molecular architectures.[1]
Experimental Protocol: Negishi Coupling for Bicyclo[3.3.1]nonane Functionalization
This is a generalized protocol that can be adapted for the Negishi coupling of a halogenated bicyclo[3.3.1]nonane with an organozinc reagent.
Table 5: Reaction Parameters for Negishi Coupling
| Parameter | Value |
| Substrate | Halogenated Bicyclo[3.3.1]nonane |
| Coupling Partner | Organozinc Reagent (R-ZnX) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd-PEPPSI-IPr complex |
| Catalyst Loading | 2-5 mol% |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-12 hours |
| Yield | Moderate to high |
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, react the corresponding organohalide with activated zinc dust in THF to generate the organozinc reagent.
-
Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the halogenated bicyclo[3.3.1]nonane substrate (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous THF.
-
To this solution, add the freshly prepared or commercial organozinc reagent (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle:
Caption: Catalytic cycle for the Negishi coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dicyclononane Derivatives
Welcome to the technical support center for the synthesis of dicyclononane ring systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common synthetic challenges, with a particular focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the dicyclononane core, and which should I choose for a sterically hindered target?
A1: The most prevalent methods for constructing dicyclononane frameworks, such as bicyclo[4.3.0]nonane (hydrindane) and bicyclo[3.3.1]nonane, include the intramolecular Diels-Alder reaction, Robinson annulation, and intramolecular aldol or Michael addition reactions. For sterically hindered substrates, the choice of strategy is critical:
-
Intramolecular Diels-Alder Reaction: This is a powerful tool for creating the bicyclo[4.3.0]nonane system. However, bulky substituents can significantly impact the stereoselectivity of the cyclization. Careful consideration of the tether connecting the diene and dienophile is necessary.[1][2]
-
Robinson Annulation: This classic method forms a six-membered ring onto an existing ring to afford bicyclo[4.3.0]nonane and bicyclo[4.4.0]decalin systems. While robust, its efficiency can be compromised by sterically demanding substrates. Optimization of catalysts and reaction conditions is often required.[3][4][5]
-
Intramolecular Aldol/Michael Reactions: These are effective for forming both bicyclo[4.3.0]nonane and bicyclo[3.3.1]nonane systems. Base- or acid-catalyzed cyclization of a precursor with two carbonyl groups, or a carbonyl and a Michael acceptor, can be tailored to accommodate steric bulk, for instance, by using organocatalysts.
Q2: How do bulky substituents typically affect the stereochemical outcome of dicyclononane synthesis?
A2: Bulky substituents play a significant role in directing the stereochemistry of the cyclization. In intramolecular Diels-Alder reactions, a sterically demanding group on the tether can enhance diastereoselectivity by favoring a transition state that minimizes A1,3-strain. For instance, a dienophile will preferentially approach the diene from the less sterically hindered face. In Robinson annulations, the stereochemistry of the newly formed ring junction can be influenced by the substituents on the starting enone, with kinetic and thermodynamic control leading to different diastereomers.
Q3: Are there any general strategies to improve yields when steric hindrance is a major issue?
A3: Yes, several general strategies can be employed:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this may negatively impact stereoselectivity.
-
Prolonged Reaction Times: Sterically hindered reactions are often slower. Simply extending the reaction time can lead to a significant increase in product yield.
-
High-Pressure Conditions: Applying high pressure can favor the formation of more compact cyclic products, which is particularly useful in sterically hindered intramolecular reactions.
-
Microwave Irradiation: Microwave-assisted synthesis can accelerate reactions by providing rapid and uniform heating, which can help to overcome the activation energy barrier imposed by steric hindrance.
-
Choice of Catalyst: Switching to a more sterically accessible or a more active catalyst (e.g., a less bulky Lewis acid) can be highly effective.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Low or no yield in Intramolecular Diels-Alder Reaction | Steric repulsion in the transition state: Bulky substituents on the diene, dienophile, or tether are preventing the molecule from adopting the required conformation for cyclization. | Increase Reaction Temperature: Carefully increase the temperature in increments to provide more energy to overcome the activation barrier. Monitor for potential side products. Use a Lewis Acid Catalyst: A Lewis acid can coordinate to the dienophile, lowering the LUMO and potentially altering the transition state geometry to be more favorable. Apply High Pressure: High-pressure conditions (8-14 kbar) can promote the reaction by favoring the more compact transition state of the intramolecular cyclization. |
| Poor Diastereoselectivity in Bicyclo[4.3.0]nonane Synthesis | Similar energy levels for competing transition states: The steric and electronic factors do not sufficiently differentiate between the endo and exo transition states, or between attacks on different faces of the diene/dienophile. | Introduce a Bulky Steering Group: The presence of a sterically demanding group can favor one reaction pathway over another, thereby increasing diastereoselectivity. Change the Catalyst: For catalyzed reactions, switching to a bulkier or chiral Lewis acid can create a more defined chiral environment around the substrate, leading to improved stereocontrol. Lower the Reaction Temperature: If the reaction proceeds at lower temperatures, the small energy difference between the competing transition states will have a greater impact on the product ratio, often favoring the thermodynamically more stable product. |
| Incomplete Intramolecular Aldol Condensation for Bicyclo[3.3.1]nonane Synthesis | Difficulty in forming the enolate due to steric hindrance: A bulky group near the α-proton may hinder its abstraction by the base. Unfavorable equilibrium: The equilibrium may not favor the cyclized product. | Use a Stronger, Non-nucleophilic Base: Employ a base like LDA or KHMDS to ensure complete enolate formation. Optimize the Solvent: The choice of solvent can influence the reactivity of the enolate and the stability of the intermediates. Microwave-Mediated Reaction: Microwave heating can sometimes drive the reaction to completion in cases where conventional heating is ineffective. |
| Failure of Robinson Annulation with a Substituted Cyclohexanone | Poor Michael addition due to steric hindrance: The enolate of the Michael donor may be too hindered to add to the substituted α,β-unsaturated ketone. Subsequent intramolecular aldol condensation fails: The newly formed enolate after the Michael addition may not be able to cyclize due to steric constraints. | Use a More Reactive Michael Donor: Consider using a silyl enol ether in a Mukaiyama-Michael addition, which can be more effective with hindered substrates. Employ an Organocatalyst: Proline and its derivatives have been shown to catalyze Robinson annulations effectively, sometimes with improved yields and enantioselectivity for hindered systems. Two-Step Procedure: Separate the Michael addition and the aldol condensation into two distinct steps with optimized conditions for each. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of dicyclononane systems, highlighting the impact of different strategies to overcome steric hindrance.
Table 1: Intramolecular Diels-Alder for Bicyclo[4.3.0]nonene Synthesis
| Substrate | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| (E)-1,3,8-Nonatriene | Thermal, 200 °C | - | - | |
| (E)-1,3,8-Nonatriene | High Pressure | Higher selectivity for cyclization | - | |
| Ester-tethered Z-methyl ester with dioxolane substituent | Thermal | High | 86:14 (exo:endo) | |
| Ester-tethered E-methyl ester with dioxolane substituent | Thermal | Moderate | Less selective |
Table 2: Intramolecular Aldol Condensation for Bicyclo[3.3.1]nonane Synthesis
| Precursor | Catalyst/Base | Conditions | Yield (%) | Reference |
| Diketo-ester | LiAlH(OtBu)3 | THF | 82 | |
| Epoxyketone precursor | Cs2CO3, Thiophenol | CH2Cl2, rt | 57-88 | |
| Epoxyketone precursor | Cs2CO3, Thiophenol | CH2Cl2, 60 °C, Microwave | 57-88 | |
| Diketone | TfOH or TMSOTf | - | 63 |
Experimental Protocols
Protocol 1: Microwave-Assisted Intramolecular Aldol Reaction for Bicyclo[3.3.1]non-3-en-2-one Synthesis
This protocol is adapted from a procedure for the synthesis of functionalized bicyclo[3.3.1]non-3-en-2-ones from an epoxyketone precursor.
Materials:
-
Diepoxyketone precursor (1.0 equiv)
-
Cesium carbonate (Cs2CO3, 5.0 equiv)
-
Thiol nucleophile (e.g., thiophenol, 3.0 equiv)
-
Dry, degassed dichloromethane (CH2Cl2)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the diepoxyketone (0.0505 mmol, 1 equiv) and dry, degassed CH2Cl2 (2 mL).
-
Add Cs2CO3 (0.252 mmol, 5 equiv) and the thiol nucleophile (0.151 mmol, 3 equiv) to the stirred solution.
-
Seal the vial and heat the reaction mixture in a microwave reactor for 2 minutes at 60 °C.
-
After cooling, dilute the reaction mixture with CH2Cl2 (10 mL) and wash with brine.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[3.3.1]non-3-en-2-one.
Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
This is a general protocol for a Lewis acid-catalyzed intramolecular Diels-Alder reaction to form a bicyclo[4.3.0]nonane system.
Materials:
-
Triene precursor (1.0 equiv)
-
Lewis acid (e.g., Et2AlCl, TiCl4, BF3·OEt2; 0.1-1.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the triene precursor in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid to the stirred solution.
-
Allow the reaction to stir for the required time, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 solution, water).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized workflow for dicyclononane synthesis including a troubleshooting cycle for optimization.
Caption: Decision tree for troubleshooting low yields in sterically hindered cyclization reactions.
References
Technical Support Center: Diastereoselective Bicyclo[4.3.0]nonane Annulation
Welcome to the technical support center for the diastereoselective synthesis of bicyclo[4.3.0]nonane systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of bicyclo[4.3.0]nonane derivatives, providing potential causes and actionable solutions.
Problem 1: Poor Diastereoselectivity in Diels-Alder Annulation
Q: My Diels-Alder reaction to form a bicyclo[4.3.0]nonane system is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: Low diastereoselectivity in Diels-Alder reactions is a common issue. Several factors can influence the stereochemical outcome. Consider the following troubleshooting steps:
-
Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid are critical. Different Lewis acids can promote different transition states (endo vs. exo) and facial selectivities.
-
Action: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) and vary their concentrations. In some cases, bulky Lewis acids can enhance facial selectivity.
-
-
Reaction Temperature: Temperature plays a crucial role in selectivity.
-
Action: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) often increases diastereoselectivity by favoring the transition state with the lower activation energy.
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-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the dienophile-Lewis acid complex and the transition state geometry.
-
Action: Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
-
Substrate Control: The inherent stereochemistry of your diene or dienophile can direct the cycloaddition.
-
Action: If applicable, consider introducing a chiral auxiliary or a sterically demanding group on your substrate to bias the approach of the other reactant. For instance, a bulky substituent on an ester tether in an intramolecular Diels-Alder reaction has been shown to significantly improve diastereoselectivity.
-
Problem 2: Inconsistent Results in Multi-Step, One-Pot Annulations
Q: I am performing a one-pot synthesis of aminobicyclo[4.3.0]nonanes involving a tandem Overman rearrangement, ring-closing enyne metathesis (RCEYM), and Diels-Alder reaction. The yields and diastereoselectivity are not reproducible. What could be the cause?
A: One-pot tandem reactions are highly sensitive to reaction conditions and reagent purity. Inconsistency often arises from the interplay of multiple catalytic cycles.
-
Catalyst Compatibility and Deactivation: The catalysts used in each step (e.g., Pd(II) for Overman, Ru(II) for RCEYM) must be compatible. One catalyst or its byproducts might interfere with the subsequent catalytic steps.
-
Action: Ensure the purity of all starting materials and catalysts. Consider sequential addition of catalysts rather than adding them all at once. It may be necessary to perform the reaction in a two-step, one-pot fashion where the conditions for the initial steps are optimized before proceeding to the final cycloaddition.
-
-
Intermediate Stability: The diene intermediate formed after the RCEYM step might be unstable under the reaction conditions, leading to side reactions before the Diels-Alder cycloaddition can occur.
-
Action: Analyze the reaction mixture after the RCEYM step to check for the presence and stability of the diene. Adjusting the temperature or reaction time for the metathesis step might be necessary.
-
-
Dienophile Reactivity: The nature of the dienophile can significantly impact the overall success of the final step.
-
Action: Ensure the dienophile is sufficiently reactive under the reaction conditions. Electron-deficient dienophiles are typically more reactive in normal electron demand Diels-Alder reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high diastereoselectivity in bicyclo[4.3.0]nonane synthesis?
A1: Several powerful strategies exist, including:
-
Intramolecular Diels-Alder (IMDA) Reactions: By tethering the diene and dienophile, the conformational freedom of the transition state is reduced, often leading to higher stereocontrol.[1]
-
Organocatalysis: Chiral amines or acids can catalyze annulation reactions, such as Michael-aldol cascades, to produce bicyclo[4.3.0]nonanes with high diastereo- and enantioselectivity.
-
Tandem Catalytic Processes: Multi-step, one-pot reactions, such as the Overman rearrangement/RCEYM/Diels-Alder sequence, can rapidly build molecular complexity with good stereocontrol.[2]
-
Radical Cyclizations: Free radical-mediated cascade cyclizations can be a powerful tool for constructing polycyclic systems with controlled stereochemistry.[3]
Q2: How can I determine the diastereomeric ratio (d.r.) of my product mixture?
A2: The most common method is ¹H NMR spectroscopy. Diastereomers are distinct compounds and will typically show different chemical shifts for corresponding protons. By integrating the signals unique to each diastereomer, you can calculate their relative ratio. For complex spectra, other techniques like HPLC or GC, often with a chiral stationary phase, may be necessary.
Q3: Can the choice of metal catalyst influence the diastereoselectivity of the annulation?
A3: Absolutely. In metal-catalyzed reactions, the ligand environment around the metal center plays a crucial role in dictating the stereochemical outcome. For example, in rhodium-catalyzed [3+2] cycloadditions to form bicyclo[4.3.0]nonanes, the choice of phosphine ligand can be critical.[4] Similarly, in palladium-catalyzed processes, the nature of the ligands can influence the stereoselectivity of key steps.[5]
Q4: Does hydrogen bonding play a role in directing the stereochemistry of these reactions?
A4: Yes, hydrogen bonding can be a powerful tool for stereocontrol. For instance, in some Diels-Alder reactions leading to aminobicyclo[4.3.0]nonanes, a hydrogen bond between a substrate and the dienophile can direct the approach of the dienophile, leading to a single diastereomer.
Data Presentation
The following tables summarize quantitative data from selected studies on the diastereoselective synthesis of bicyclo[4.3.0]nonane systems, highlighting the impact of different reaction parameters.
Table 1: Diastereoselectivity in a One-Pot Overman/RCEYM/Diels-Alder Annulation
| Entry | Dienophile | Diastereomeric Ratio (d.r.) | Overall Yield (%) |
| 1 | N-Phenylmaleimide | Single Diastereomer | 72 |
| 2 | N-Methylmaleimide | Single Diastereomer | 65 |
| 3 | Diethyl acetylenedicarboxylate | Single Diastereomer | 58 |
| 4 | Maleic anhydride | Single Diastereomer | 61 |
Data synthesized from a study on the diastereoselective synthesis of aminobicyclo[4.3.0]nonanes.
Table 2: Influence of Lewis Acid on a Diels-Alder Cycloaddition
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) |
| 1 | None | Toluene | 110 | 3:1 |
| 2 | Et₂AlCl (1.1) | CH₂Cl₂ | -78 | >95:5 |
| 3 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 90:10 |
| 4 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 85:15 |
This table represents typical results and is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for One-Pot Diastereoselective Synthesis of Aminobicyclo[4.3.0]nonanes
This protocol describes a one-pot, three-step process involving a palladium(II)-catalyzed Overman rearrangement, a ruthenium(II)-catalyzed ring-closing enyne metathesis, and a hydrogen bond-directed Diels-Alder reaction.
Materials:
-
Allylic trichloroacetimidate precursor
-
Palladium(II) chloride (PdCl₂)
-
Grubbs' second-generation catalyst
-
Dienophile (e.g., N-phenylmaleimide)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Overman Rearrangement: To a solution of the allylic trichloroacetimidate in anhydrous solvent under an inert atmosphere, add PdCl₂ (5 mol%). Heat the reaction mixture to the required temperature (e.g., 60-80 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Ring-Closing Enyne Metathesis (RCEYM): Cool the reaction mixture to room temperature. Add Grubbs' second-generation catalyst (5 mol%) and stir at room temperature. Monitor the formation of the diene intermediate by TLC.
-
Diels-Alder Reaction: Once the RCEYM is complete, add the dienophile (1.5-2.0 equivalents) to the reaction mixture. Heat the mixture to reflux (e.g., 100-110 °C) and stir for the required time (typically 12-24 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aminobicyclo[4.3.0]nonane as a single diastereomer.
Note: The optimal temperatures, reaction times, and solvent may vary depending on the specific substrate.
Visualizations
Caption: Endo vs. Exo transition states in the Diels-Alder reaction.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Caption: Pathway for one-pot tandem annulation.
References
- 1. mro.massey.ac.nz [mro.massey.ac.nz]
- 2. A one-pot, three-step process for the diastereoselective synthesis of aminobicyclo[4.3.0]nonanes using consecutive palladium(ii)- and ruthenium(ii)-catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dicyclononane Functionalization
Welcome to the technical support center for the optimization of reaction conditions for dicyclononane functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the functionalization of a saturated carbocycle like dicyclononane?
A1: The most prevalent strategies involve C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new functional groups.[1][2] This approach is advantageous as it avoids the need for pre-functionalized starting materials.[1] Key methods include catalytic oxidation, hydroxylation, and cross-coupling reactions.
Q2: How do I choose the right catalyst for my dicyclononane functionalization reaction?
A2: Catalyst selection is crucial and depends on the desired transformation. For instance, rhodium-based catalysts are often used for C-H insertion reactions, while palladium catalysts are common for C-H arylation.[2][3] The choice of ligand on the metal center can significantly influence the selectivity of the reaction. For oxidation reactions, catalysts like Ti-Zr-Co alloys have shown effectiveness for other cycloalkanes.
Q3: What are the main challenges in the functionalization of dicyclononane?
A3: A primary challenge is achieving site-selectivity due to the presence of multiple, chemically similar C-H bonds in the dicyclononane scaffold. Another challenge is the potential for catalyst deactivation or low reaction yields. Over-oxidation to undesired byproducts can also be a significant issue in oxidation reactions.
Q4: How can I improve the yield and selectivity of my reaction?
A4: Optimization of reaction conditions is key. This includes screening different catalysts, solvents, temperatures, and reaction times. The use of directing groups, which position the catalyst at a specific C-H bond, can greatly enhance selectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the functionalization of dicyclononane.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | - Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required).- Consider a different catalyst system that may be more active for the specific transformation. |
| Non-optimal reaction temperature | - Perform a temperature screen to find the optimal range for the reaction. Some reactions require elevated temperatures to proceed efficiently. | |
| Inappropriate solvent | - The solvent can significantly impact catalyst activity and substrate solubility. Screen a range of solvents with varying polarities. | |
| Poor Site-Selectivity | Multiple reactive C-H bonds | - Introduce a directing group onto the dicyclononane substrate to guide the catalyst to a specific position.- Modify the steric and electronic properties of the ligand on the catalyst to favor a particular site. |
| Steric hindrance | - Employ a smaller catalyst or a ligand with less steric bulk to access hindered C-H bonds. | |
| Product Degradation or Over-oxidation | Reaction time is too long | - Monitor the reaction progress over time to determine the optimal reaction duration and quench the reaction before significant degradation occurs. |
| Oxidant is too strong or concentration is too high | - Use a milder oxidant or reduce the concentration of the oxidant.- For aerobic oxidations, adjusting the oxygen pressure can control the reaction rate. | |
| Catalyst Deactivation | Presence of impurities | - Ensure all reagents and solvents are pure and dry. Impurities can poison the catalyst. |
| High reaction temperature | - While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Find a balance between activity and stability. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Arylation of Dicyclononane
This is a representative protocol and may require optimization for specific dicyclononane derivatives and arylating agents.
Materials:
-
Dicyclononane substrate
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the dicyclononane substrate (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (2-5 mol%), and ligand (4-10 mol%).
-
Add the base (2.0 mmol) and anhydrous solvent (5 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Parameters on a Hypothetical C-H Arylation of Dicyclononane
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | XPhos | K₂CO₃ | Toluene | 100 | 65 |
| 3 | Pd(OAc)₂ (5) | XPhos | Cs₂CO₃ | Toluene | 100 | 78 |
| 4 | PdCl₂ (5) | SPhos | Cs₂CO₃ | Dioxane | 110 | 85 |
| 5 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane | 110 | 82 |
Table 2: Influence of Oxidant and Catalyst on a Hypothetical Oxidation of Dicyclononane
| Entry | Catalyst | Oxidant | Solvent | Temp (°C) | Conversion (%) | Selectivity for Ketone (%) |
| 1 | Co(acac)₂ | O₂ (1 atm) | Acetonitrile | 70 | 60 | 55 |
| 2 | Mn(acac)₂ | O₂ (1 atm) | Acetonitrile | 70 | 52 | 65 |
| 3 | Ti-Zr-Co | O₂ (5 bar) | Acetonitrile | 80 | 75 | 70 |
| 4 | Fe(NO₃)₃ | O₂ (5 bar) | Acetic Acid | 80 | 88 | 40 (ester formed) |
| 5 | None | TBHP | Acetonitrile | 70 | 30 | 80 |
Visualizations
Caption: A general experimental workflow for the optimization of dicyclononane functionalization.
Caption: A decision tree for troubleshooting common issues in dicyclononane functionalization.
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation of dicyclononane.
References
- 1. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Dicyclononane Cyclization
Welcome to the technical support center for the synthesis of dicyclononane through cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answer frequently asked questions encountered during this challenging synthetic transformation.
Troubleshooting Guides (Question & Answer Format)
This section directly addresses specific issues that may arise during the dicyclononane cyclization reaction, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Dicyclononane Product
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Question: My dicyclononane cyclization reaction is resulting in a low yield of the target molecule. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in dicyclononane cyclization can stem from several factors, often related to reaction kinetics and the stability of intermediates.
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Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] If the reaction has stalled, a gentle increase in temperature or prolonged reaction time may be necessary.
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Suboptimal Catalyst Activity: If using an acid catalyst, its activity is critical. The use of a freshly opened or properly stored catalyst is recommended. For solid-supported catalysts like Palladium on carbon (Pd/C) which can be used in related isomerizations, ensure it is not poisoned.[1]
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Carbocation Rearrangements: Dicyclononane cyclization likely proceeds through a carbocationic intermediate.[2] These intermediates are prone to rearrangements, leading to the formation of thermodynamically more stable, but undesired, isomeric byproducts. Fine-tuning the reaction temperature and the choice of catalyst can help minimize these rearrangements.
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Side Reactions: Besides rearrangements, other side reactions like polymerization of the starting material or intermolecular reactions can reduce the yield of the desired intramolecular cyclization product. Running the reaction at a lower concentration (high dilution principle) can favor the intramolecular pathway.
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Issue 2: Formation of Multiple Isomers of Dicyclononane
-
Question: My final product is a mixture of dicyclononane isomers (e.g., endo and exo). How can I improve the stereoselectivity of the reaction?
-
Answer: The formation of isomeric mixtures is a common challenge in bicyclic synthesis. The ratio of isomers is often determined by kinetic versus thermodynamic control.
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Kinetic vs. Thermodynamic Control: In many cyclization reactions, one isomer is formed faster (kinetic product), while another is more stable (thermodynamic product).[1] Running the reaction at a lower temperature for a shorter duration may favor the kinetic product. Conversely, higher temperatures and longer reaction times can allow for equilibration to the more stable thermodynamic product.
-
Catalyst Choice: The nature of the catalyst can significantly influence the stereochemical outcome. For acid-catalyzed reactions, the steric bulk of the acid and its counter-ion can direct the cyclization pathway. Experimenting with different Lewis or Brønsted acids is advisable.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the isomer ratio. A systematic screening of solvents with different dielectric constants may be beneficial.
-
Issue 3: Significant Amount of Unreacted Starting Material
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Question: Even after a prolonged reaction time, I observe a significant amount of unreacted starting material in my reaction mixture. What should I do?
-
Answer: The presence of unreacted starting material points towards issues with reaction activation or catalyst deactivation.
-
Insufficient Activation Energy: The reaction may require a higher temperature to overcome the activation energy barrier. A controlled, stepwise increase in the reaction temperature while monitoring the reaction progress is recommended.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting material or solvent. Purifying the starting material and using anhydrous, high-purity solvents can mitigate this issue. If using a solid catalyst, it may need to be filtered and replaced with a fresh batch.
-
Reversibility of the Reaction: Some cyclization reactions can be reversible. If the desired product is volatile, performing the reaction in a sealed vessel or under a slight positive pressure of an inert gas might be necessary to prevent its loss and shift the equilibrium towards the product side.
-
Issue 4: Presence of Unexpected Byproducts
-
Question: My GC-MS analysis shows the presence of unexpected byproducts with different molecular weights than my target dicyclononane. What could these be and how can I avoid them?
-
Answer: Unexpected byproducts often arise from intermolecular reactions or fragmentation of intermediates.
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Dimerization/Oligomerization: At high concentrations, the starting material can react with itself, leading to dimers or oligomers. As mentioned earlier, conducting the reaction under high dilution conditions can minimize these intermolecular side reactions.
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Solvent Participation: In some cases, the solvent can participate in the reaction, especially if it is nucleophilic. Using non-participating, inert solvents is crucial.
-
Fragmentation: Highly unstable carbocationic intermediates can undergo fragmentation pathways, leading to lower molecular weight byproducts. Milder reaction conditions (lower temperature, less aggressive catalyst) can help prevent these fragmentation reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for the cyclization to form dicyclononane?
-
A1: Acid-catalyzed intramolecular cyclization of a suitable precursor, such as a cyclooctene derivative with a pendant reactive group, is a common strategy. The reaction often involves the formation of a carbocation intermediate that undergoes subsequent ring closure.
-
-
Q2: How can I effectively monitor the progress of my dicyclononane cyclization?
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A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring these reactions. It allows for the separation and identification of the starting material, the desired dicyclononane product, and any byproducts. Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction progress.[1]
-
-
Q3: What are the best practices for purifying the dicyclononane product from the reaction mixture?
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A3: After a standard aqueous work-up to remove the catalyst and any water-soluble impurities, the crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the dicyclononane and its byproducts. For separation of isomers, a high-performance liquid chromatography (HPLC) might be necessary.
-
-
Q4: Can I use a Lewis acid as a catalyst for this cyclization?
-
A4: Yes, Lewis acids are commonly used to catalyze intramolecular cyclizations. They can activate the substrate towards nucleophilic attack and promote the formation of the key carbocation intermediate. The choice of Lewis acid can influence the reaction's efficiency and selectivity.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Dicyclononane Yield and Isomer Ratio (Illustrative Data)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Dicyclononane (%) | Isomer Ratio (endo:exo) |
| 1 | 5% H₂SO₄ | Toluene | 80 | 12 | 45 | 2:1 |
| 2 | 5% H₂SO₄ | Toluene | 110 | 6 | 60 | 1:1.5 |
| 3 | 10% BF₃·OEt₂ | Dichloromethane | 25 | 24 | 75 | 5:1 |
| 4 | 10% BF₃·OEt₂ | Dichloromethane | 40 | 12 | 70 | 3:1 |
| 5 | 5% Sc(OTf)₃ | Nitromethane | 25 | 18 | 85 | >10:1 |
Note: This table presents hypothetical data to illustrate potential trends in reaction optimization. Actual results will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Dicyclononane Cyclization
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the starting cyclooctene derivative (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.
-
-
Reaction Execution:
-
Slowly add the acid catalyst (e.g., a Lewis acid like BF₃·OEt₂ or a Brønsted acid like H₂SO₄) (typically 5-20 mol%) to the stirred solution.
-
Allow the reaction to stir at the set temperature and monitor its progress periodically by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired dicyclononane product.
-
Characterize the purified product by NMR, GC-MS, and other relevant analytical techniques.
-
Mandatory Visualization
Caption: Experimental workflow for dicyclononane cyclization.
Caption: Troubleshooting decision tree for byproduct formation.
Caption: Plausible reaction mechanism and byproduct pathways.
References
purification techniques for isolating dicyclononane stereoisomers
Technical Support Center: Isolating Dicyclononane Stereoisomers
Welcome to the technical support center for the purification of dicyclononane stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the isolation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating dicyclononane stereoisomers?
A1: Dicyclononane stereoisomers, including enantiomers and diastereomers (such as cis and trans isomers), often possess very similar physicochemical properties. This makes their separation challenging as they behave almost identically in non-chiral environments. The main difficulties lie in achieving adequate resolution between the isomers and preventing co-elution or co-crystallization.
Q2: Which analytical techniques are most suitable for separating dicyclononane stereoisomers?
A2: The most effective techniques for separating dicyclononane stereoisomers are chiral chromatography methods. Chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are particularly well-suited for these relatively nonpolar compounds. Chiral High-Performance Liquid Chromatography (HPLC) can also be employed, especially with normal-phase conditions. For diastereomers, conventional chromatography and crystallization can also be effective.
Q3: What type of chiral stationary phase (CSP) is recommended for dicyclononane separation?
A3: Cyclodextrin-based CSPs are highly effective for the chiral separation of cyclic and bicyclic hydrocarbons by GC.[1][2] For HPLC and SFC, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common and effective choice for a wide range of chiral molecules, including bicyclic compounds.[3][4]
Q4: Can I separate cis and trans isomers of dicyclononane using the same methods as for enantiomers?
A4: Yes, and often with greater ease. Cis and trans diastereomers have different physical properties, which allows for their separation using standard, non-chiral chromatography (GC or HPLC) or other physical methods like distillation and crystallization. Chiral chromatography is generally not necessary for separating diastereomers, although a chiral column can sometimes resolve both diastereomers and enantiomers in a single run.
Q5: When should I consider preparative chromatography for isolating dicyclononane stereoisomers?
A5: Preparative chromatography is necessary when you need to isolate larger quantities of a specific stereoisomer for further experiments, such as structural elucidation or biological testing. Both preparative HPLC and SFC are powerful techniques for obtaining milligrams to grams of purified isomers.[3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of dicyclononane stereoisomers.
Issue 1: Poor or No Resolution in Chiral Chromatography (GC/SFC/HPLC)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., cyclodextrin derivatives for GC, polysaccharide-based for SFC/HPLC). | Identification of a CSP that provides at least partial separation, which can then be optimized. |
| Suboptimal Mobile Phase/Carrier Gas Conditions | For GC: Optimize the temperature program (slower ramp rates can improve resolution) and carrier gas flow rate. For SFC/HPLC: Systematically vary the composition of the mobile phase (e.g., co-solvent percentage in SFC, alcohol modifier in normal-phase HPLC). | Improved separation factor (α) and resolution (Rs) between stereoisomer peaks. |
| Incorrect Temperature | Methodically adjust the column temperature. Lower temperatures often enhance enantioselectivity, but may increase analysis time and peak broadening. | Determination of the optimal temperature for the best balance of resolution and peak shape. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks with improved resolution. |
Issue 2: Peak Splitting or Tailing in Chiral GC
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Column Installation | Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet. | Elimination of peak shape distortion caused by poor column installation. |
| Inlet Contamination or Activity | Perform inlet maintenance: replace the liner and septum. Use a deactivated liner if active sites are suspected. | Symmetrical peak shapes and reduced on-column degradation. |
| Solvent-Stationary Phase Mismatch (Splitless Injection) | Ensure the injection solvent is compatible with the polarity of the stationary phase. A retention gap can also help focus the sample band. | A single, sharp peak for each compound, eliminating solvent-effect splitting. |
| Co-elution with an Impurity | Analyze the sample using a different column or detector (e.g., Mass Spectrometry) to confirm peak purity. | Confirmation of whether the split peak is an artifact or a co-eluting compound. |
Issue 3: Difficulty in Crystallizing a Single Diastereomer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Similar Solubilities of Diastereomers | Screen a wide range of solvents and solvent mixtures to find a system where the solubility difference between the diastereomers is maximized. | Identification of a solvent system that allows for the selective crystallization of one diastereomer. |
| Rapid Crystallization Trapping Impurities | Slow down the crystallization process. Methods include slow cooling, slow evaporation of the solvent, or vapor diffusion of an anti-solvent. | Formation of higher purity crystals by allowing for equilibrium between the solid and solution phases. |
| No Spontaneous Nucleation | Use seeding with a small crystal of the desired pure diastereomer to initiate crystallization. | Controlled crystallization of the desired diastereomer, potentially leading to higher purity. |
Quantitative Data Summary
The following tables summarize typical starting conditions for the separation of bicyclic alkane stereoisomers, which can be adapted for dicyclononane derivatives.
Table 1: Chiral Gas Chromatography (GC) Starting Conditions for Bicyclo[4.3.0]nonane Derivatives
| Parameter | Condition |
| Column | CP-Cyclodextrin (25 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Hydrogen (H₂) at a flow rate of 2 mL/min |
| Oven Program | 70°C (hold 1 min), then ramp at 2.0°C/min to 150°C |
| Injector | Split/Splitless, 250°C |
| Detector | Flame Ionization Detector (FID), 280°C |
| Sample Prep | Dilute in a compatible solvent (e.g., hexane or methanol) |
Table 2: Chiral Supercritical Fluid Chromatography (SFC) Starting Conditions
| Parameter | Condition |
| Column | Polysaccharide-based (e.g., CHIRALPAK® series), 4.6 x 150 mm, 5 µm |
| Mobile Phase | CO₂ / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40°C |
| Detector | UV (e.g., 210 nm, if a chromophore is present) or MS |
Experimental Protocols & Workflows
Protocol 1: Analytical Chiral GC for Dicyclononane Enantiomers
This protocol is a representative method for the analytical-scale separation of dicyclononane enantiomers, based on established methods for similar bicyclic compounds.
-
Instrument Setup:
-
Install a cyclodextrin-based chiral GC column (e.g., 25-30m length, 0.25mm ID, 0.25µm film thickness).
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Set the carrier gas (Hydrogen or Helium) to the optimal flow rate for the column.
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Establish the temperature program as outlined in Table 1, adjusting the initial temperature and ramp rate as needed for dicyclononane's volatility.
-
-
Sample Preparation:
-
Prepare a dilute solution of the dicyclononane stereoisomer mixture (e.g., 1 mg/mL) in a volatile, non-polar solvent like hexane.
-
-
Injection and Analysis:
-
Inject 1 µL of the sample into the GC using a split injection (e.g., 50:1 split ratio) to ensure sharp peaks.
-
Acquire the chromatogram and identify the retention times of the stereoisomers.
-
-
Optimization:
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If resolution is poor, decrease the temperature ramp rate or lower the initial oven temperature.
-
Adjust the carrier gas flow rate to optimize column efficiency.
-
Caption: Workflow for developing a chiral GC method for dicyclononane stereoisomers.
Protocol 2: Preparative SFC for Dicyclononane Isomer Isolation
This protocol provides a general approach for scaling up a separation to isolate individual stereoisomers using preparative SFC.
-
Method Development (Analytical Scale):
-
Using an analytical SFC system, screen various polysaccharide-based chiral columns (e.g., CHIRALPAK® IA, IB, IC).
-
Optimize the mobile phase (CO₂ and alcohol co-solvent ratio) to achieve a resolution (Rs) > 1.5.
-
-
Scale-Up Calculation:
-
Calculate the flow rate for the preparative column based on the column cross-sectional areas: FlowRate_prep = FlowRate_analytical × (ID_prep² / ID_analytical²)
-
Adjust the injection volume proportionally to the column loading capacity.
-
-
Preparative Run:
-
Equilibrate the preparative SFC system with the optimized mobile phase.
-
Perform stacked injections of the concentrated dicyclononane mixture to maximize throughput.
-
Collect the fractions corresponding to each stereoisomer peak using an automated fraction collector.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical SFC or GC to confirm purity.
-
Evaporate the solvent (mostly the alcohol co-solvent, as CO₂ becomes a gas) to recover the purified stereoisomer.
-
References
Technical Support Center: Scaling Up the Synthesis of Key Dicyclononane Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of dicyclononane intermediates. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of dicyclononane intermediates from milligram to kilogram quantities?
A1: Transitioning a synthetic route from a lab bench to a production environment introduces several challenges.[1][2] Key issues include managing reaction exotherms in larger vessels, ensuring efficient mixing, dealing with changes in reaction kinetics and impurity profiles, and the practicalities of handling large volumes of reagents and solvents safely.[1] Furthermore, a synthetic route optimized for small-scale diversity and speed may not be economically viable or robust for large-scale production.[1]
Q2: How does the choice of starting materials impact the scalability of dicyclononane synthesis?
A2: The selection of regulatory starting materials (RSMs) is a critical factor in the scalability and regulatory acceptance of a synthetic process.[1] When scaling up, it is essential to consider the commercial availability, cost, and safety of all raw materials. A route that relies on an expensive or difficult-to-source starting material may be impractical for large-scale manufacturing. Redefining a starting material late in development can be a costly and time-consuming endeavor.
Q3: What are the key safety considerations during the scale-up of dicyclononane synthesis?
A3: Safety is paramount during scale-up. Potential hazards include exothermic reactions that can lead to thermal runaways, the handling of pyrophoric or toxic reagents, and high-pressure reactions. A thorough process safety assessment should be conducted to identify potential risks and establish appropriate control measures, such as proper reactor cooling, quench protocols, and personal protective equipment (PPE).
Q4: How can I improve the yield and purity of my dicyclononane intermediate at a larger scale?
A4: Improving yield and purity during scale-up often requires re-optimization of reaction parameters. This can include adjusting reagent stoichiometry, temperature, reaction time, and catalyst loading. Purification methods that are effective at the lab scale, such as column chromatography, may not be practical for large quantities. Developing robust crystallization or distillation procedures is often necessary for isolating pure intermediates on a larger scale.
Troubleshooting Guides
Issue 1: Reaction Yield Decreases Significantly Upon Scale-Up
Q: We successfully synthesized our target dicyclononane intermediate with an 85% yield at the 1g scale. However, when we scaled up to 100g, the yield dropped to 40%. What could be the cause?
A: A significant drop in yield upon scale-up is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
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Thermal Management: Exothermic reactions are a primary concern during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to localized "hot spots" where side reactions or product decomposition can occur.
-
Solution: Monitor the internal reaction temperature closely. Implement controlled, slower addition of reagents to manage the exotherm. Ensure the reactor's cooling system is adequate for the heat generated by the reaction.
-
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized high concentrations of reagents, which can promote side reactions.
-
Solution: Evaluate the stirrer design and speed. For heterogeneous mixtures, ensure the mixing is sufficient to keep all components suspended.
-
-
Stoichiometry and Limiting Reagents: The concept of a limiting reagent is fundamental in determining the theoretical yield of a reaction. In some cases, a reactant that was in excess at a small scale may become the limiting reagent at a larger scale due to measurement inaccuracies or changes in reagent purity.
-
Solution: Carefully recalculate the molar equivalents of all reactants. Confirm the purity of the starting materials. It may be beneficial to slightly increase the excess of a key reagent to drive the reaction to completion.
-
Issue 2: Impurity Profile Worsens at Larger Scale
Q: Our dicyclononane intermediate was >99% pure by HPLC at the lab scale. On a larger scale, we are seeing several new impurities, and the purity has dropped to 90%. How can we address this?
A: The emergence of new impurities during scale-up often points to issues with reaction control or the stability of intermediates.
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Reaction Time and Temperature: Reactions that are complete in a few hours on a small scale may require longer times in a large reactor due to slower heating or cooling and mixing dynamics. Conversely, extended reaction times at elevated temperatures can lead to the degradation of products or intermediates.
-
Solution: Conduct in-process controls (IPCs) using techniques like TLC or HPLC to monitor the reaction progress and determine the optimal reaction time.
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-
Air and Moisture Sensitivity: Some reactions are sensitive to air or moisture. The larger surface area and longer processing times during scale-up can increase the exposure of the reaction mixture to the atmosphere.
-
Solution: Ensure all glassware and reactors are properly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
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Quantitative Data Summary
| Parameter | Lab Scale (1g) | Pilot Scale (100g) - Initial | Pilot Scale (100g) - Optimized |
| Yield | 85% | 40% | 82% |
| Purity (HPLC) | >99% | 90% | >98% |
| Reaction Time | 2 hours | 6 hours | 4 hours |
| Max. Temp. | 25°C | 45°C (uncontrolled) | 28°C (controlled) |
Experimental Protocols
Representative Protocol: Synthesis of a Dicyclononane Diketone Intermediate
This is a generalized protocol and should be adapted based on the specific dicyclononane target.
-
Reactor Setup: A 5L, 3-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a nitrogen inlet is charged with the starting dicyclononene (1.0 eq) and an appropriate solvent (e.g., dichloromethane).
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Reagent Addition: The solution is cooled to 0°C using an ice bath. The oxidizing agent (e.g., a solution of m-CPBA, 2.2 eq) is added dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC every hour until the starting material is consumed.
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Workup: The reaction mixture is quenched by the slow addition of a saturated sodium thiosulfate solution. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure dicyclononane diketone intermediate.
Visualizations
Caption: A typical experimental workflow for the scaled-up synthesis of a dicyclononane intermediate.
Caption: A decision tree for troubleshooting low yields in scaled-up dicyclononane synthesis.
References
catalyst poisoning issues in dicyclononane hydrogenation
Technical Support Center: Dicyclononane Hydrogenation
Welcome to the Technical Support Center for dicyclononane hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during this specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in dicyclononane hydrogenation?
A3: Palladium catalyst deactivation during dicyclononane hydrogenation can occur through several primary mechanisms:
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Poisoning: This is a very common issue where impurities in the reactants or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur and nitrogen-containing compounds.[1]
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Coking/Fouling: The formation of carbonaceous deposits or high-molecular-weight byproducts on the catalyst surface can block pores and active sites.[1]
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Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, which reduces the active surface area.[1]
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Leaching: The active metal (e.g., palladium) can dissolve into the reaction medium, leading to a loss of catalytic activity.[1]
Q2: My dicyclononane hydrogenation reaction is sluggish or has stalled. What should I investigate first?
A2: A stalled or sluggish reaction is often the first sign of catalyst deactivation. The most likely culprit is catalyst poisoning. You should first scrutinize the purity of your dicyclononane starting material, the solvent, and the hydrogen gas. Trace amounts of sulfur or nitrogen compounds are known to be potent poisons for palladium catalysts.
Q3: Can a poisoned catalyst be regenerated?
A3: In some cases, yes. The success of regeneration depends on the nature of the poison. For deactivation by coking, an oxidative treatment or washing with a suitable solvent can be effective. For poisoning by strongly adsorbed species like sulfur, more aggressive chemical treatments or high-temperature reduction may be necessary. However, complete restoration of activity is not always possible.[2]
Q4: What is the impact of sulfur compounds on the palladium catalyst?
A4: Sulfur compounds are notorious poisons for palladium catalysts. They strongly and often irreversibly bind to the palladium surface, blocking the active sites required for hydrogenation. This leads to a rapid decline in catalyst activity, even at very low sulfur concentrations.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during dicyclononane hydrogenation.
| Problem | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning | - Analyze starting materials and solvent for impurities (e.g., using GC-MS for organic impurities, or specific tests for sulfur).- Review the purity specifications of the hydrogen gas used. | - Purify reactants and solvent (e.g., distillation, passing through activated alumina).- Use a guard bed to remove poisons before the reactor. |
| Improper Catalyst Handling/Activation | - Review your standard operating procedures for catalyst handling.- Ensure the catalyst was not unduly exposed to air if it is pyrophoric (e.g., Pd/C). | - Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon).- Ensure complete and proper activation of the catalyst as per the manufacturer's protocol. | |
| Gradual Decrease in Reaction Rate | Coking/Fouling | - Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits. | - Optimize reaction conditions (e.g., lower temperature) to minimize side reactions leading to coke formation.- Implement a catalyst regeneration protocol (see Experimental Protocols). |
| Sintering | - Analyze the spent catalyst with Transmission Electron Microscopy (TEM) to observe metal particle size. An increase in particle size indicates sintering. | - Operate at the lowest effective temperature to avoid thermal degradation.- Ensure efficient heat dissipation during the reaction. | |
| Loss of Catalyst Over Time | Leaching of Active Metal | - Analyze the reaction filtrate for the presence of palladium using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS). | - Select a more robust catalyst support.- Optimize solvent and pH conditions to minimize metal dissolution. |
Illustrative Quantitative Data on Catalyst Poisoning
The following table provides illustrative data on the effect of a common poison (thiophene, a sulfur-containing compound) on the performance of a 10% Pd/C catalyst in a typical dicyclononane hydrogenation reaction.
| Thiophene Concentration (ppm) | Initial Reaction Rate (mol/L·s) | Time to Complete Conversion (hours) | Catalyst Activity Loss after 1 Cycle (%) |
| 0 | 1.5 x 10⁻³ | 2 | ~5% |
| 1 | 8.0 x 10⁻⁴ | 5 | ~45% |
| 5 | 2.5 x 10⁻⁴ | 12 | ~80% |
| 10 | < 1.0 x 10⁻⁵ | > 24 (incomplete) | > 95% |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Standard Dicyclononane Hydrogenation
Materials:
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Dicyclononane
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10% Palladium on Carbon (Pd/C)
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Anhydrous ethanol (or other suitable solvent)
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Hydrogen gas (high purity)
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Round-bottom flask or a high-pressure reactor (e.g., Parr hydrogenator)
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Magnetic stir bar or mechanical stirrer
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Hydrogen balloon or regulated gas line
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Inert gas (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a clean, dry reaction vessel equipped with a stirrer, add dicyclononane and anhydrous ethanol.
-
Catalyst Addition: Under a stream of inert gas, carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).
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Inerting the Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes to remove any air.
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Introducing Hydrogen: Carefully introduce hydrogen gas. For atmospheric pressure, a hydrogen-filled balloon is sufficient. For higher pressures, use a regulated gas line connected to a high-pressure reactor.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-50°C) and pressure (e.g., 1-5 bar).
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Monitoring: Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
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Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
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Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be done by distillation or chromatography if necessary.
Protocol 2: Regeneration of a Coked Palladium Catalyst
Materials:
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Spent (coked) Pd/C catalyst
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Suitable solvent (e.g., ethanol, acetone)
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Deionized water
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Filtration apparatus
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Vacuum oven
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Tube furnace
Procedure:
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Catalyst Recovery and Washing:
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After the hydrogenation reaction, filter the catalyst from the reaction mixture.
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Wash the catalyst thoroughly with a solvent like ethanol or acetone to remove any adsorbed organic residues.
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Follow with a wash using hot deionized water.
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-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.
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Oxidative Treatment (Calcination):
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Place the dried catalyst in a tube furnace.
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Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂).
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Slowly ramp the temperature to 300-400°C and hold for 2-4 hours to burn off the carbonaceous deposits. Caution: This process is exothermic and should be done with care.
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-
Reduction:
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After calcination, cool the catalyst under an inert gas stream.
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Reduce the catalyst by switching the gas flow to a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 200-300°C) for 2-4 hours.
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-
Passivation and Storage:
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Cool the catalyst to room temperature under an inert gas.
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Carefully passivate the catalyst surface if it is to be handled in air, or store it under an inert atmosphere.
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Visualizations
Caption: Troubleshooting workflow for low conversion in dicyclononane hydrogenation.
References
Technical Support Center: Strategies for Selective Protection of Functional Groups in Dicyclononanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclononane derivatives. The focus is on the selective protection of common functional groups encountered in bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane (hydrindane) systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common dicyclononane frameworks I am likely to encounter, and what are their key structural features?
A1: In organic synthesis and medicinal chemistry, the most common dicyclononane frameworks are bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane (also known as hydrindane). Bicyclo[3.3.1]nonane possesses a rigid chair-chair or chair-boat conformation, which can lead to significant steric hindrance and unique stereoelectronic effects.[1] Bicyclo[4.3.0]nonane, the core of many steroids and terpenoids, consists of a fused six-membered and five-membered ring and can exist in either a cis or trans ring fusion, which dictates its overall shape and reactivity.[2][3]
Q2: I need to protect a hydroxyl group on a bicyclo[3.3.1]nonane derivative. Which protecting group should I choose?
A2: Silyl ethers are a versatile choice for protecting hydroxyl groups in these systems. The choice depends on the required stability.
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For labile protection: Trimethylsilyl (TMS) ethers are easily cleaved, sometimes even during aqueous workup.
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For moderate stability: tert-Butyldimethylsilyl (TBS or TBDMS) ethers offer a good balance of stability and can be removed with fluoride sources like tetrabutylammonium fluoride (TBAF).[4] They are generally robust enough for various reaction conditions.
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For high stability: For multi-step syntheses requiring a very robust protecting group, tert-Butyldiphenylsilyl (TBDPS) or Triisopropylsilyl (TIPS) ethers are recommended due to their increased steric bulk, which enhances their stability towards acidic and basic conditions.[5]
Q3: How can I selectively protect one of two different hydroxyl groups on a dicyclononane scaffold?
A3: Selectivity can often be achieved by exploiting differences in steric hindrance. A sterically bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), will preferentially react with a less sterically hindered primary alcohol over a more hindered secondary or tertiary one. Careful control of stoichiometry (using ~1.0 equivalent of the silylating agent) and reaction temperature can enhance this selectivity. For 1,2- or 1,3-diols, protection as a cyclic acetal (e.g., an acetonide from acetone or a benzylidene acetal from benzaldehyde) is an effective strategy for protecting both hydroxyl groups simultaneously.
Q4: What are the best strategies for protecting ketone functionalities in dicyclononane systems, especially in the presence of other reactive groups?
A4: The most common strategy for protecting ketones is the formation of cyclic acetals (ketals), typically by reacting the ketone with ethylene glycol or 1,3-propanediol under acidic conditions. These groups are stable to a wide range of nucleophilic and basic reagents, as well as hydrides (e.g., LiAlH₄, NaBH₄) and organometallics (e.g., Grignard reagents). Deprotection is readily achieved with aqueous acid. In the case of diketones, chemoselectivity can sometimes be achieved based on the steric environment of the carbonyl groups.
Q5: I am working with a 3-azabicyclo[3.3.1]nonane derivative. How should I protect the secondary amine?
A5: The secondary amine in such systems is nucleophilic and can interfere with various reactions. The tert-butoxycarbonyl (Boc) group is an excellent choice for protection. It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or sodium bicarbonate. The Boc group is stable to a wide range of non-acidic conditions and can be readily removed with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane. For applications requiring stability to acid but lability to hydrogenolysis, the benzyl (Bn) group is a suitable alternative.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Protection of a Hindered Alcohol | Steric Hindrance: The hydroxyl group is in a sterically congested environment (e.g., an axial position in a bicyclo[3.3.1]nonane).Insufficient Reagent Activity: The protecting group reagent (e.g., TBSCl) is not reactive enough. | Use a more reactive silylating agent like the corresponding silyl triflate (e.g., TBSOTf) with a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA).Increase the reaction temperature and/or time, monitoring carefully for side reactions. |
| Non-selective Protection of Multiple Hydroxyls | Similar Reactivity: The hydroxyl groups have comparable steric and electronic environments.Excess Reagent: More than one equivalent of the protecting group reagent was used. | Use a sterically demanding protecting group to differentiate between primary and secondary alcohols.Carefully control the stoichiometry of the protecting agent (use 1.0-1.1 equivalents).Consider a diol-specific protecting group (e.g., acetonide) if the hydroxyls are in a 1,2- or 1,3-relationship. |
| Low Yield During Ketalization of a Ketone | Inefficient Water Removal: The equilibrium for ketal formation is not driven to the product side.Steric Hindrance: The ketone is sterically hindered. | Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a chemical water scavenger like triethyl orthoformate.Use a stronger Lewis acid catalyst, but be mindful of potential side reactions with other functional groups. |
| Difficulty in Deprotecting a Silyl Ether | Steric Hindrance: The silyl ether is in a sterically crowded position, hindering access for the deprotecting agent (e.g., F⁻).Robust Protecting Group: A very stable silyl group like TBDPS or TIPS was used. | For fluoride-mediated deprotection (e.g., with TBAF), switch to a more reactive fluoride source like HF-Pyridine. Be cautious as this reagent is highly corrosive.Increase reaction temperature and time. Microwave-assisted deprotection can sometimes be effective.For acid-labile silyl ethers, use stronger acidic conditions if the rest of the molecule is stable. |
| Side Reaction During N-Boc Deprotection | Alkylation of Nucleophiles: The tert-butyl cation generated during acidic cleavage alkylates other nucleophilic sites on the molecule. | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation. |
Data Presentation
Table 1: Conditions for N-Boc Protection of 3-Azabicyclo[3.3.1]nonan-7-ol
| Reagent | Base | Solvent | Time (h) | Temperature | Typical Yield |
| (Boc)₂O (1.1 eq) | NEt₃ (1.2 eq) | DCM | 12-24 | Room Temp. | High |
| (Boc)₂O (1.1 eq) | NaHCO₃ (aq. sat.) | THF | 12-24 | Room Temp. | High |
Table 2: Selective Protection of a Primary Alcohol in a Bicyclo[4.3.0]nonane Precursor
| Alcohol Type | Protecting Group | Reagent | Conditions | Yield |
| Primary Hydroxyl | THP Ether | Dihydropyran, PPTS (cat.) | CH₂Cl₂, 0 °C to rt | Quantitative (over 3 steps) |
Table 3: Comparison of Deprotection Conditions for Common Silyl Ethers
| Silyl Ether | Deprotection Reagent | Solvent | Typical Conditions | Relative Rate |
| TMS | H₂O / MeOH | MeOH | Mildly acidic or basic workup | Very Fast |
| TES | TBAF (1 M) | THF | Room Temp, < 1 hr | Fast |
| TBS/TBDMS | TBAF (1 M) | THF | Room Temp, 1-12 hrs | Moderate |
| TIPS | TBAF (1 M) | THF | Room Temp, 12-24 hrs | Slow |
| TBDPS | HF-Pyridine | THF/Pyridine | 0 °C to Room Temp | Very Slow |
Experimental Protocols
Protocol 1: N-Boc Protection of 3-Azabicyclo[3.3.1]nonan-7-ol
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Objective: To protect the secondary amine of the starting material to prevent side reactions during subsequent oxidation.
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Materials:
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3-Azabicyclo[3.3.1]nonan-7-ol
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (NEt₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
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Dissolve 3-Azabicyclo[3.3.1]nonan-7-ol (1.0 eq) in anhydrous DCM.
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Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water.
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Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-azabicyclo[3.3.1]nonan-7-ol.
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Protocol 2: Acetal Protection of a Ketone (General Procedure)
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Objective: To protect a ketone as a cyclic ketal, rendering it inert to nucleophiles and bases.
-
Materials:
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Dicyclononane ketone substrate
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Ethylene glycol (1.5-2.0 eq)
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p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or another suitable acid catalyst
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Toluene
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the ketone (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and p-TsOH (0.05 eq).
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Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux.
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Continue heating until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.
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Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude ketal can often be used without further purification. If necessary, purify by flash column chromatography.
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Mandatory Visualizations
Caption: Decision workflow for selecting a protecting group.
Caption: General experimental workflow for a protection-deprotection sequence.
References
Technical Support Center: Intramolecular Diels-Alder Reactions for Dicyclononane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of intramolecular Diels-Alder (IMDA) reactions for the synthesis of dicyclononane (bicyclo[4.3.0]nonene) systems.
Troubleshooting Guide
This guide addresses common issues encountered during the IMDA synthesis of dicyclononanes.
1. Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Diene Conformation | The diene must be in the s-cis conformation for the reaction to occur. If the substrate is locked in an s-trans conformation due to steric hindrance, the reaction will be inhibited. Consider redesigning the substrate to favor the s-cis conformer. |
| Insufficient Thermal Energy | Thermal IMDA reactions often require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and decomposition. |
| Inappropriate Solvent | The solvent can influence the transition state geometry and reaction rate. For thermal reactions, high-boiling non-polar solvents like toluene or xylene are common. For Lewis acid-catalyzed reactions, non-coordinating solvents such as dichloromethane are preferred. Screen a variety of solvents with different polarities. |
| Lewis Acid Catalyst Inactivity | The chosen Lewis acid may not be sufficiently strong to activate the dienophile. Consider using stronger Lewis acids (e.g., Et₂AlCl, AlCl₃, BF₃·OEt₂). Ensure the catalyst is fresh and handled under anhydrous conditions to prevent deactivation by moisture. |
| Substrate Decomposition | High temperatures can lead to substrate or product degradation. If decomposition is observed, consider lowering the reaction temperature and using a Lewis acid catalyst to accelerate the reaction under milder conditions. The use of radical inhibitors (e.g., BHT) can sometimes prevent polymerization side reactions. |
| Retro-Diels-Alder Reaction | At elevated temperatures, the Diels-Alder reaction can be reversible. If the retro-Diels-Alder reaction is suspected, try to conduct the reaction at the lowest effective temperature. Lewis acid catalysis can often promote the forward reaction at lower temperatures, minimizing the retro reaction. |
2. Poor Stereoselectivity (Undesired Diastereomer Formation)
| Potential Cause | Suggested Solution |
| Thermodynamic vs. Kinetic Control | The endo product is typically the kinetically favored product, while the exo product is often more thermodynamically stable. High reaction temperatures and long reaction times can lead to the formation of the thermodynamic product via the retro-Diels-Alder reaction. To favor the kinetic (endo) product, use lower reaction temperatures, shorter reaction times, and consider a Lewis acid catalyst. |
| Transition State Energetics | The stereochemical outcome is determined by the transition state energies. Substituents on the tether connecting the diene and dienophile can influence these energies. Computational modeling can be a useful tool to predict the favored diastereomer. Substrate modification may be necessary to achieve the desired stereoselectivity. |
| Lewis Acid Influence | Lewis acid catalysts can enhance the preference for the endo transition state, leading to higher diastereoselectivity.[1] If poor selectivity is observed under thermal conditions, the addition of a Lewis acid is a primary optimization step. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal tether length for the synthesis of dicyclononane systems via IMDA?
A1: For the formation of a bicyclo[4.3.0]nonene (dicyclononane) skeleton, the tether connecting the diene and dienophile typically consists of three atoms. Shorter tethers may not allow the reacting moieties to adopt the necessary transition state geometry, while longer tethers can lead to decreased reaction rates due to a lower effective concentration.
Q2: How do I choose between thermal and Lewis acid-catalyzed conditions?
A2: The choice depends on the substrate's reactivity and stability.
-
Thermal conditions are simpler to implement but often require high temperatures (100-250 °C), which can lead to decomposition or the formation of thermodynamic byproducts.
-
Lewis acid catalysis can significantly accelerate the reaction, allowing for lower reaction temperatures and often improving stereoselectivity.[1] This is particularly useful for substrates with thermally sensitive functional groups. However, Lewis acids are sensitive to moisture and may not be compatible with all functional groups in the substrate.
Q3: What are the most common Lewis acids used for this type of reaction, and in what stoichiometry?
A3: Common Lewis acids include ethylaluminum dichloride (EtAlCl₂), diethylaluminum chloride (Et₂AlCl), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂). They are typically used in stoichiometric amounts, but catalytic amounts can sometimes be effective.
Q4: Can the solvent affect the outcome of the reaction?
A4: Yes, the solvent can play a significant role. In general, non-polar solvents are used for thermal IMDA reactions. For Lewis acid-catalyzed reactions, it is crucial to use anhydrous, non-coordinating solvents like dichloromethane to avoid deactivation of the catalyst. In some cases, polar solvents can stabilize polar transition states, but this is highly substrate-dependent.
Q5: My reaction is giving a mixture of fused and bridged bicyclic products. How can I favor the desired fused dicyclononane system?
A5: For the formation of dicyclononane systems, the fused product is generally favored over the bridged product.[2][3] If a significant amount of the bridged isomer is formed, it may be due to constraints imposed by the substrate's structure. Modifying the tether's rigidity or substitution pattern can help favor the fused product.
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from the literature on the IMDA reaction to form bicyclo[4.3.0]nonene systems, illustrating the effect of different conditions on yield and stereoselectivity.
Table 1: Thermal vs. Lewis Acid Catalysis in the IMDA of a Terminally Activated Undecatrienoate
| Entry | Conditions | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Thermal (Toluene) | 150 | 24 | - | 60:40 |
| 2 | EtAlCl₂ (CH₂Cl₂) | 23 | 36 | 95 | >99:1 |
Data adapted from studies by Roush, W.R. et al. on terminally activated dienophiles.
Table 2: Effect of Dienophile Geometry on Stereoselectivity under Different Conditions
| Dienophile Geometry | Conditions | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) |
| E-dienophile | Thermal (Toluene) | 150 | 24 | 60:40 |
| E-dienophile | EtAlCl₂ (CH₂Cl₂) | 23 | 36 | >99:1 |
| Z-dienophile | Thermal (Toluene) | 150 | 24 | 65:35 |
| Z-dienophile | EtAlCl₂ (CH₂Cl₂) | 23 | 36 | 52:48 |
Data adapted from studies by Roush, W.R. et al., demonstrating that Lewis acids are most effective at enhancing the inherent stereochemical preferences of the substrate.
Key Experimental Protocols
Protocol 1: General Procedure for Thermal Intramolecular Diels-Alder Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: A solution of the triene substrate (1.0 eq) in a high-boiling solvent (e.g., toluene, xylene, 0.01-0.1 M) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A small amount of a radical inhibitor such as butylated hydroxytoluene (BHT) can be added to prevent polymerization.
-
Reaction: The solution is heated to reflux (typically 110-140 °C for toluene or xylene) and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the dicyclononane product.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
This protocol is a general guideline and requires strictly anhydrous conditions.
-
Preparation: The triene substrate (1.0 eq) is dissolved in a dry, non-coordinating solvent (e.g., dichloromethane, 0.01-0.1 M) in a flame-dried flask under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
Addition of Lewis Acid: The Lewis acid (e.g., EtAlCl₂, 1.1 eq) is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is stirred at the low temperature and the progress is monitored by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution or Rochelle's salt solution) at the low temperature.
-
Work-up: The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in IMDA reactions.
Caption: General experimental workflow for IMDA reactions.
Caption: Key parameters influencing IMDA reaction yield.
References
Validation & Comparative
A Comparative Analysis of Bicyclic Scaffolds: Bicyclo[3.3.1]nonane vs. Bicyclo[3.2.1]octane in Drug Discovery
In the landscape of medicinal chemistry, the rigid and three-dimensional frameworks of bicyclic scaffolds are invaluable tools for the design of novel therapeutics. Among these, bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane represent two closely related yet distinct platforms for elaborating molecular complexity and exploring chemical space. This guide provides a comparative analysis of these two scaffolds, focusing on their physicochemical properties, conformational landscapes, synthetic accessibility, and their utility in drug development, supported by experimental data and detailed protocols.
Physicochemical and Conformational Properties
The seemingly subtle difference of a single carbon atom in the bridge of these bicyclic systems imparts distinct physicochemical and conformational characteristics. These differences can significantly influence a molecule's solubility, lipophilicity, and how it presents its substituents for interaction with biological targets.
| Property | Bicyclo[3.3.1]nonane | Bicyclo[3.2.1]octane |
| Molecular Formula | C₉H₁₆ | C₈H₁₄ |
| Molecular Weight | 124.22 g/mol | 110.20 g/mol |
| LogP (calculated) | 3.29 | 2.89 |
| Melting Point | 143-145 °C | 133-134 °C[1] |
| Boiling Point | 170-171 °C | 155-160 °C (at 12 Torr)[1] |
| Conformational Flexibility | Adopts a preferred twin-chair conformation, but can also exist in chair-boat and boat-boat conformations. This flexibility allows for different spatial arrangements of substituents. | Primarily exists in a rigid chair-boat conformation. This rigidity can be advantageous for locking in a specific bioactive conformation. |
Caption: Table 1. Comparison of the physicochemical properties of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane.
The conformational flexibility of bicyclo[3.3.1]nonane, existing in twin-chair, chair-boat, and boat-boat forms, offers a dynamic scaffold where the spatial orientation of appended functional groups can be modulated. In contrast, the bicyclo[3.2.1]octane framework is more rigid, which can be beneficial for pre-organizing substituents into a conformation optimal for target binding.
Caption: Conformational landscapes of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane.
Synthetic Accessibility
The synthesis of these bicyclic scaffolds can be achieved through various strategic approaches, often involving intramolecular cyclization reactions. The choice of synthetic route depends on the desired substitution pattern and stereochemistry.
Synthesis of the Bicyclo[3.3.1]nonane Scaffold
A common and efficient method for constructing the bicyclo[3.3.1]nonane core is through a domino Michael-Aldol annulation of a cyclic 1,3-dione with an enal. This one-pot procedure allows for the rapid assembly of a functionalized bicyclic system.[2]
Caption: Domino Michael-Aldol reaction for bicyclo[3.3.1]nonane synthesis.
Synthesis of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is often synthesized using organocatalytic methods.[3] For instance, an intramolecular Diels-Alder reaction of a suitably substituted cyclohexadiene derivative can provide a stereocontrolled route to this scaffold.[4]
References
- 1. Bicyclo[3.2.1]octane CAS#: 6221-55-2 [m.chemicalbook.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel Dicyclononane Compounds: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a novel compound's three-dimensional structure is a critical step. This is particularly true for complex scaffolds such as dicyclononanes, where subtle changes in stereochemistry can profoundly impact biological activity. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the gold standard, providing a definitive and high-resolution map of atomic positions.[1][2]
This guide presents a comparative overview of X-ray crystallography alongside other common analytical techniques for the structural validation of novel dicyclononane compounds. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in understanding the workflow and the relationships between these methods.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structural validation depends on the nature of the sample, the information required, and the stage of research. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for characterizing a molecule, X-ray crystallography provides the most definitive evidence of its three-dimensional structure.[3][4]
The following table summarizes and compares the key features of these techniques in the context of validating novel dicyclononane compounds.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4] | Measurement of the mass-to-charge ratio of ionized molecules. | Absorption of infrared radiation, which causes molecular vibrations corresponding to specific functional groups. |
| Information Obtained | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, and crystal packing. | Detailed connectivity (through-bond and through-space), relative stereochemistry, and dynamic information of the molecule in solution. | Molecular weight, elemental composition (with high resolution), and fragmentation patterns that provide clues to the molecular structure. | Identification of functional groups present in the molecule. |
| Sample Requirements | A single, high-quality crystal, typically larger than 0.1 mm in all dimensions. | A soluble sample in a suitable deuterated solvent. | A sample that can be ionized. | Solid, liquid, or gas samples. |
| Resolution/Accuracy | Atomic resolution, typically better than 1 Å. Provides precise bond lengths and angles. | Provides detailed information on the local environment of atoms and their connectivity. | High mass accuracy (often below 5 ppm) allows for the determination of the elemental composition. | Identifies functional groups based on their characteristic absorption frequencies. |
| Key Strengths | Provides the most definitive and complete 3D structural information. | Non-destructive and provides data on the molecule's structure and behavior in solution. | Extremely high sensitivity and provides the exact molecular formula. | Fast, simple, and gives a quick "fingerprint" of the functional groups present. |
| Limitations | The primary challenge is growing a suitable single crystal, which can be difficult for some molecules. | Does not directly provide bond lengths and angles. The structure is inferred from distance and dihedral angle restraints. | Does not provide information on the 3D arrangement of atoms. | Provides limited information on the overall molecular structure. |
Experimental Protocols
A detailed methodology is crucial for the successful application of any analytical technique. Below is a representative experimental protocol for the validation of a novel dicyclononane compound's structure using single-crystal X-ray crystallography.
Detailed Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: The first and often most challenging step is to obtain a diffraction-quality single crystal of the dicyclononane compound. This can be achieved through various methods, such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent combinations should be screened to find the optimal conditions for crystal growth. The ideal crystal should be well-formed, clear, and have dimensions of at least 0.1 mm in each direction.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a thin glass fiber or a cryoloop with a small amount of inert oil or grease. For data collection at low temperatures (to minimize thermal vibration and radiation damage), the crystal is flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (commonly a sealed tube or a microfocus source), a goniometer to orient the crystal, and a detector. The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by the detector as the crystal is rotated. A complete dataset consists of thousands of reflections, each with a specific intensity and position.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption and polarization).
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules like dicyclononanes, direct methods are typically used to determine the initial phases of the structure factors. This leads to an initial electron density map, from which the positions of the atoms can be determined. The initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
-
Structure Validation: The final refined structure is validated to ensure its quality. This involves checking for consistency in bond lengths, bond angles, and thermal parameters. The final structural data, including atomic coordinates, is typically deposited in a crystallographic database.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the overall workflow for validating a novel dicyclononane compound and the detailed process of X-ray crystallography.
References
A Comparative Analysis of the Biological Activity of Propranolol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Propranolol, a widely used beta-blocker, is administered as a racemic mixture of its two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. While chemically similar, these stereoisomers exhibit significant differences in their biological activities, a crucial consideration in drug development and clinical application. This guide provides an objective comparison of the performance of propranolol enantiomers, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Comparison of Propranolol Enantiomers
The distinct pharmacological profiles of (S)- and (R)-propranolol are evident in their receptor binding affinities and pharmacokinetic properties. The following tables summarize key quantitative data from various studies.
Table 1: Beta-Adrenergic Receptor Binding Affinity
| Enantiomer | Receptor | Kᵢ (nM) | Potency Ratio (S/R) | Reference |
| (S)-(-)-Propranolol | β₁ | 1.1 | ~100 | [1] |
| (R)-(+)-Propranolol | β₁ | 110 | [1] | |
| (S)-(-)-Propranolol | β₂ | 0.8 | ~100 | [1] |
| (R)-(+)-Propranolol | β₂ | 80 | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Reference |
| Cₘₐₓ (ng/mL) | ~40-90% higher than (R)-enantiomer | Lower than (S)-enantiomer | [2] |
| Tₘₐₓ (hours) | 1-4 | 1-4 | |
| Half-life (t½) (hours) | 3-6 | Shorter than (S)-enantiomer | |
| Clearance | Lower than (R)-enantiomer | Higher than (S)-enantiomer | |
| Plasma Protein Binding | Preferentially binds to α₁-acid glycoprotein | Preferentially binds to albumin |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the differential activities of propranolol enantiomers.
Beta-Adrenergic Receptor Binding Assay
This in vitro assay quantifies the binding affinity of each enantiomer to beta-adrenergic receptors.
1. Membrane Preparation:
-
Turkey erythrocyte ghosts or cells expressing human β₁- and β₂-adrenergic receptors (e.g., CHO cells) are used.
-
Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Radioligand Binding:
-
A radiolabeled ligand, such as [³H]-dihydroalprenolol ([³H]-DHA), is used to label the beta-adrenergic receptors.
-
A fixed concentration of the radioligand (e.g., ~3 nM) is incubated with the cell membranes.
3. Competition Binding:
-
Increasing concentrations of unlabeled (S)-propranolol or (R)-propranolol are added to the incubation mixture to compete with the radioligand for receptor binding.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
5. Quantification:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The data is analyzed to determine the concentration of each enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vivo Assessment of Antiarrhythmic Activity in a Rat Model
This in vivo experiment evaluates the effectiveness of each enantiomer in preventing or treating cardiac arrhythmias.
1. Animal Model:
-
Adult male Lewis rats are used.
-
Animals are anesthetized to allow for surgical procedures and monitoring.
2. Induction of Arrhythmia:
-
A pro-arrhythmic agent, such as adrenaline (epinephrine), is administered intravenously to induce cardiac arrhythmias, which can be observed on an electrocardiogram (ECG).
3. Drug Administration:
-
In a prophylactic protocol, (S)-propranolol or (R)-propranolol is administered at a specific dose (e.g., 4 mg/kg) prior to the induction of arrhythmia.
-
In a therapeutic protocol, the enantiomers are administered after the onset of arrhythmia.
4. Electrophysiological Monitoring:
-
The animal's ECG is continuously monitored to record heart rate and rhythm.
-
The occurrence, duration, and severity of arrhythmias (e.g., ventricular extrasystoles, ventricular tachycardia) are quantified.
5. Data Analysis:
-
The antiarrhythmic efficacy is determined by comparing the arrhythmia parameters in the drug-treated groups to a control group that receives only the arrhythmogenic agent.
-
Statistical analysis is performed to determine the significance of the observed effects.
Mandatory Visualization
Beta-Adrenergic Receptor Signaling Pathway
The primary mechanism of action of propranolol is the blockade of beta-adrenergic receptors, which are G-protein coupled receptors. The (S)-enantiomer is a potent antagonist of this pathway.
Caption: Beta-adrenergic signaling pathway and the inhibitory action of (S)-propranolol.
Experimental Workflow for Comparing Enantiomer Bioactivity
The following diagram outlines a general workflow for the comparative evaluation of the biological activity of chiral enantiomers.
Caption: A generalized workflow for the comparative biological evaluation of enantiomers.
References
A Researcher's Guide to Assessing the Efficacy of Novel Dicyclononane-Based Catalysts
For scientists and professionals in drug development and chemical research, the discovery and optimization of new catalysts are pivotal for innovation. This guide provides a comprehensive framework for evaluating the performance of novel dicyclononane-based catalysts, comparing them against established alternatives using robust experimental data and clear visual aids.
Core Performance Metrics in Catalysis
When assessing a new catalyst, several key performance indicators are crucial for a comprehensive evaluation. These metrics provide a quantitative basis for comparison with existing catalytic systems.
-
Activity: This refers to the catalyst's ability to increase the rate of a chemical reaction. It is often expressed as the turnover frequency (TOF), which is the number of moles of substrate converted per mole of catalyst per unit time, or simply as the reaction yield or conversion rate under specific conditions.
-
Selectivity: In reactions where multiple products can be formed, selectivity measures the catalyst's ability to favor the formation of the desired product over others. It is typically expressed as a percentage.
-
Stability: A catalyst's stability is its ability to maintain its activity and selectivity over time. Deactivation, the loss of catalytic performance, can occur through various mechanisms such as poisoning, thermal decomposition, or mechanical degradation. Catalyst lifetime and turnover number (TON), the total number of moles of substrate that a mole of catalyst can convert before deactivating, are key measures of stability.
-
Scope: This refers to the range of substrates that the catalyst can effectively transform, which is crucial for its practical applicability in synthesizing diverse molecules.
Comparative Performance Data
To illustrate the assessment process, we present hypothetical performance data for a novel dicyclononane-based catalyst, "DCN-Phos," in a Suzuki-Miyaura cross-coupling reaction. This data is compared with two common commercially available phosphine ligands used in palladium-catalyzed cross-coupling reactions: a biarylphosphine (SPhos) and a dialkylbiarylphosphine (XPhos).
Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst System | Ligand | Pd Source | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%)[1] | TOF (h⁻¹) |
| DCN-Phos/Pd | DCN-Phos | Pd(OAc)₂ | 0.5 | 100 | 2 | 92 | 92 |
| SPhos/Pd | SPhos | Pd(OAc)₂ | 0.5 | 100 | 2 | 95 | 95 |
| XPhos/Pd | XPhos | Pd(OAc)₂ | 0.5 | 100 | 2 | 98 | 98 |
Table 2: Substrate Scope Evaluation for DCN-Phos/Pd Catalyst System
| Aryl Halide | Boronic Acid | Product | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2-Chloropyridine | 4-Tolylboronic acid | 2-(p-Tolyl)pyridine | 88 |
| 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 75 |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of a new catalyst. Below are example protocols for catalyst screening and performance testing.
3.1. General Procedure for Catalyst Screening in Suzuki-Miyaura Coupling
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%), the phosphine ligand (0.006 mmol, 0.6 mol%), and potassium phosphate (K₃PO₄, 2 mmol) are added. The tube is evacuated and backfilled with the inert gas three times. Toluene (2 mL), the aryl halide (1 mmol), and the phenylboronic acid (1.2 mmol) are then added sequentially via syringe. The reaction mixture is stirred and heated in a preheated oil bath at 100°C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The yield of the product is determined by gas chromatography (GC) or ¹H NMR spectroscopy using an internal standard.
3.2. Catalyst Stability and Leaching Test
A hot filtration test can be performed to determine if the catalysis is truly homogeneous. The reaction is run under standard conditions for a certain period (e.g., until ~50% conversion is reached). The reaction mixture is then quickly filtered through a hot, fine-pored filter to remove any solid catalyst particles. The filtrate is then allowed to react further under the same conditions. If the reaction continues to proceed, it suggests that the active catalyst is soluble and homogeneous. If the reaction stops, it indicates that the catalysis is heterogeneous or that the active species has precipitated.[2]
Visualizing Catalytic Processes and Workflows
Diagrams are powerful tools for illustrating complex chemical processes and experimental designs.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: A typical experimental workflow for the assessment of a new catalyst's efficacy.
Conclusion
The rigorous and systematic evaluation of new catalysts is essential for advancing chemical synthesis. By employing standardized experimental protocols, collecting quantitative performance data, and comparing against established benchmarks, researchers can effectively determine the value and potential applications of novel catalytic systems like those based on a dicyclononane scaffold. The framework presented here provides a robust starting point for such assessments, ensuring that new discoveries are built on a solid foundation of empirical evidence.
References
structure-activity relationship (SAR) studies of aminobicyclo[4.3.0]nonanes
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminobicyclo[4.3.0]nonane Derivatives
The aminobicyclo[4.3.0]nonane scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminobicyclo[4.3.0]nonane derivatives targeting three distinct protein classes: G-protein coupled receptors (GPCRs), transient receptor potential (TRP) channels, and sigma receptors. The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Biological Activities
The biological activity of various aminobicyclo[4.3.0]nonane derivatives is summarized in the table below. This data highlights the versatility of this scaffold in targeting different receptors with varying potencies.
| Target | Compound/Derivative | Activity (IC50/EC50/Ki) | Reference |
| GPR119 Agonist | Indanone Derivative | EC50 = 15 nM | [1] |
| TRPC6 Blocker | DS88790512 | IC50 = 11 nM | [2] |
| Sigma-1 Receptor (S1R) Ligand | Diazabicyclo[4.3.0]nonane Derivative 8f | Ki = 10 nM | [3] |
| Sigma-2 Receptor (S2R) Ligand | Diazabicyclo[4.3.0]nonane Derivative 8f | Ki = 165 nM | [3] |
Structure-Activity Relationship (SAR) Insights
GPR119 Agonists
SAR studies on a series of G-protein coupled receptor 119 (GPR119) agonists based on a bicyclic amine scaffold revealed several key features for potent activity. Optimization of a hit compound led to the discovery that the basic nitrogen atom within the bicyclic amine framework plays a crucial role in agonist activity. Furthermore, the incorporation of an indanone moiety into various bicyclic rings was found to be favorable for this series of compounds[1]. A categorical SAR analysis also indicated that a carbonyl group on the bicyclic core is a better pharmacophore than a sulfonyl group for GPR119 agonism.
TRPC6 Blockers
To enhance molecular complexity, the sp2 carbon atoms of a known aminoindane inhibitor were replaced with sp3 carbons, leading to the development of a bicyclo[4.3.0]nonane derivative, DS88790512. This compound demonstrated potent inhibition of the transient receptor potential canonical 6 (TRPC6) channel with an IC50 value of 11 nM. This highlights the importance of a three-dimensional structure for effective TRPC6 inhibition.
Sigma Receptor Ligands
A series of diazabicyclo[4.3.0]nonane derivatives were synthesized and evaluated as sigma receptor (SR) ligands. Compound 8f , featuring a phenethyl group on the five-membered ring and a 3-phenylpropyl group on the six-membered ring, displayed high affinity for the sigma-1 receptor (S1R) with a Ki of 10 nM and a 16.5-fold selectivity over the sigma-2 receptor (S2R). This suggests that the nature and length of the substituents on the nitrogen atoms of the diazabicyclo[4.3.0]nonane core are critical for both affinity and selectivity towards sigma receptor subtypes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GPR119 Agonist Activity Assay (cAMP Accumulation Assay)
This protocol measures the ability of a compound to stimulate cyclic AMP (cAMP) production in cells expressing GPR119.
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into a 384-well white plate at a suitable density and incubated overnight.
-
Compound Preparation: A serial dilution of the test compound and a known GPR119 agonist (e.g., AR231453) is prepared in assay buffer.
-
Assay Procedure:
-
After counting, 5 μL of the cell suspension (6,000 cells) is added to each well of a 384-well plate.
-
5 μL of different concentrations of the test compound is added, and the plate is incubated at room temperature for 30 minutes.
-
5 μL each of cAMP Eu Cryptate reagent and cAMP d2 antibody are then added.
-
The plate is incubated at room temperature and away from light for 1 hour.
-
-
Data Acquisition: The plate is read on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm. The dose-response curve is analyzed using appropriate software (e.g., GraphPad Prism).
TRPC6 Channel Activity Assay (Calcium Influx Assay)
This assay measures the ability of a compound to block TRPC6 channel activity by monitoring intracellular calcium levels.
-
Cell Culture: HEK293T cells are maintained in DMEM high glucose + 10% FBS + 1X NEAA.
-
Transfection: Cells are transiently transfected with the TRPC6 expression plasmid.
-
Assay Procedure:
-
TRPC6 Ca2+ channel activity is measured using a FLIPR (fluorescence imaging plate reader) Tetra system and a Calcium Assay Kit.
-
The FMP dye from the kit is diluted in 1x assay buffer (1x HBSS, 20 mM HEPES pH 7.4).
-
The cell culture medium is removed, and 20 μL of the diluted FMP dye is added to each well.
-
Cell plates are incubated for 45 minutes at room temperature.
-
-
Data Acquisition: The plate is read on a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000) to measure changes in fluorescence, which correspond to intracellular calcium levels.
Sigma Receptor Binding Assay (Radioligand Competition Assay)
This protocol determines the affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors by measuring its ability to compete with a radioligand.
-
Membrane Preparation: Guinea pig brain membranes (for sigma-1) or rat liver membranes (for sigma-2) are prepared.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand ([3H]-(+)-pentazocine for sigma-1, or [3H]-DTG in the presence of (+)-pentazocine to mask sigma-1 sites for sigma-2) and a fixed amount of membrane protein to each well.
-
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells.
-
Incubation: Incubate the plates for a specified time to reach equilibrium (e.g., 2 hours for sigma-1, 4 hours for sigma-2).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and unbound radioligand.
-
Data Acquisition: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways for GPR119 and TRPC6, as well as a general experimental workflow for SAR studies.
Caption: GPR119 Signaling Pathway.
Caption: TRPC6 Signaling Pathway.
Caption: General SAR Study Workflow.
References
- 1. Synthesis and SAR studies of bicyclic amine series GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a bicyclo[4.3.0]nonane derivative DS88790512 as a potent, selective, and orally bioavailable blocker of transient receptor potential canonical 6 (TRPC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
comparing different synthetic routes to a target dicyclononane molecule
The dicyclononane framework, encompassing key structures like bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane, is a prevalent motif in a multitude of biologically active natural products and serves as a crucial building block in medicinal chemistry and drug development. The inherent structural complexity and stereochemical richness of these bicyclic systems necessitate efficient and versatile synthetic strategies. This guide provides a comparative analysis of several prominent synthetic routes to dicyclononane molecules, presenting key performance data, detailed experimental protocols, and a logical framework for methodological selection.
Comparison of Synthetic Methodologies
The construction of the dicyclononane core can be broadly approached through intramolecular cyclizations, tandem reactions, and cycloaddition strategies. Each methodology offers distinct advantages concerning substrate scope, stereocontrol, and operational simplicity. Below is a summary of quantitative data for representative synthetic routes leading to bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane derivatives.
Table 1: Synthesis of Bicyclo[3.3.1]nonane Derivatives
| Route | Key Reagents | Catalyst/Promoter | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Tandem Michael-Aldol Reaction | Dimethyl 1,3-acetonedicarboxylate, Crotonaldehyde | Tetrabutylammonium fluoride (TBAF) | RT | 2 | 87 | [1] |
| Tandem Michael-Aldol Reaction | Dimethyl 1,3-acetonedicarboxylate, Cinnamaldehyde | Piperidine | RT | 2 | 89 | [1] |
| Thiol-mediated Epoxide Opening & Intramolecular Aldol Reaction | Spirolactol epoxide, 4-methoxythiophenol | Cs₂CO₃ | RT | 1.5 | 87 | [2] |
| Thiol-mediated Epoxide Opening & Intramolecular Aldol Reaction | Spirolactol epoxide, 4-methoxythiophenol | Cs₂CO₃ | 60 (MW) | 2 min | 88 | [2] |
| Tandem Michael-Claisen Condensation | 2-Methyl-1,3-cyclohexanedione, 3-Buten-2-one | tBuOK | Reflux | 6 | 42 | [3] |
| Acid-Catalyzed Michael-Aldol Condensation | Diketone, Methyl acrolein | TfOH or TMSOTf | - | - | 63 |
Table 2: Synthesis of Bicyclo[4.2.1]nonane Derivatives
| Route | Key Reagents | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Cobalt(I)-Catalyzed [6π+2π] Cycloaddition | 2-Tropylcyclohexanone, Phenylallene | Co(acac)₂(dppe)/Zn/ZnI₂ | 60 | 20 | 88 | |
| Cobalt(I)-Catalyzed [6π+2π] Cycloaddition | 2-Tropylcyclohexanone, 1-Hexyne | Co(acac)₂(dppe)/Zn/ZnI₂ | 60 | 20 | 89 | |
| Cobalt(I)-Catalyzed [6π+2π] Cycloaddition | 1-Benzoylcycloheptatriene, 1-Hexyne | Co(acac)₂(dppe)/Zn/ZnI₂ | 60 | 20 | 84 | |
| Sequential Michael Reaction & Retro-Aldol Reaction | Cyclopentenone derivative, Chiral α,β-unsaturated ester | Lithium enolate followed by DBU | RT | - | High |
Logical Workflow for Route Selection
The choice of a synthetic route is governed by factors such as the desired substitution pattern, stereochemical outcome, and availability of starting materials. The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy.
Caption: Decision workflow for selecting a synthetic route to dicyclononane targets.
Detailed Experimental Protocols
Route 1: Tandem Michael-Aldol Reaction for Bicyclo[3.3.1]nonenols
This one-pot reaction constructs both rings of the bicyclo[3.3.1]nonane core from acyclic precursors in a highly stereospecific manner.
Objective: To synthesize 7,9-dihydroxy-2,4-dimethoxycarbonyl-7,9-dimethyl-bicyclo[3.3.1]non-3-en-2-ol from dimethyl 1,3-acetonedicarboxylate and crotonaldehyde.
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Crotonaldehyde
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of dimethyl 1,3-acetonedicarboxylate (2.0 equivalents) and crotonaldehyde (1.0 equivalent) in anhydrous THF at room temperature, add a catalytic amount of TBAF (1.0 M in THF, 0.1 equivalents).
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane:ethyl acetate (4:1) eluent to afford the pure bicyclic product.
Route 2: Cobalt(I)-Catalyzed [6π+2π] Cycloaddition for Bicyclo[4.2.1]nona-2,4-dienes
This method utilizes a cobalt catalyst system to facilitate a [6π+2π] cycloaddition between a tropone derivative and an allene or alkyne, yielding functionalized bicyclo[4.2.1]nonane skeletons.
Objective: To synthesize substituted (E)-bicyclo[4.2.1]nona-2,4-dienes from 2-tropylcyclohexanone and a substituted allene.
Materials:
-
2-Tropylcyclohexanone (1.0 mmol)
-
Substituted allene (1.5 mmol)
-
Co(acac)₂(dppe) (10 mol %)
-
Zinc powder (30 mol %)
-
Zinc iodide (ZnI₂) (20 mol %)
-
1,2-Dichloroethane (DCE), anhydrous
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube under a dry argon atmosphere, add zinc powder (0.3 mmol) to a solution of Co(acac)₂(dppe) (0.10 mmol) in anhydrous DCE (3 mL).
-
Stir the mixture at room temperature for approximately 2 minutes.
-
Successively add 2-tropylcyclohexanone (1.0 mmol), the substituted allene (1.5 mmol), and dry ZnI₂ (0.20 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 60 °C for 20 hours.
-
After cooling to room temperature, deactivate the catalyst by adding petroleum ether and stirring the mixture in air for 10 minutes.
-
Filter the mixture through a short pad of silica gel.
-
Remove the volatiles from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired bicyclo[4.2.1]nona-2,4-diene products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
The Untapped Potential of Dicyclononane Scaffolds in Enzyme Inhibition: A Comparative Guide
While the exploration of dicyclononane derivatives as enzyme inhibitors remains a nascent field with limited published data, the broader families of bicyclic and cycloalkane-based molecules have demonstrated significant promise in modulating the activity of various key enzymes. This guide provides a comparative overview of established bicyclic and cycloalkane enzyme inhibitors, offering a framework to anticipate the potential of dicyclononane scaffolds and to guide future research in this intriguing area.
The unique conformational constraints and three-dimensional architecture of bicyclic systems can lead to enhanced binding affinity, selectivity, and metabolic stability compared to their acyclic counterparts. By examining the structure-activity relationships of well-characterized bicyclic and cycloalkane inhibitors, researchers can glean valuable insights for the rational design of novel dicyclononane-based therapeutic agents.
Comparative Analysis of Bicyclic and Cycloalkane Enzyme Inhibitors
To illustrate the potential of cyclic scaffolds in enzyme inhibition, this section details the performance of representative molecules against various enzyme targets. The following tables summarize the inhibitory activities of these compounds, providing a benchmark for the prospective evaluation of dicyclononane derivatives.
Bicyclic Peptide Inhibitors of Angiotensin-Converting Enzyme 2 (ACE2)
Bicyclic peptides have emerged as a potent class of inhibitors for ACE2, a key enzyme in the renin-angiotensin system.[1] The constrained peptide loops of these molecules can mimic the binding epitopes of natural substrates, leading to high-affinity interactions.
| Compound Class | Target Enzyme | Key Structural Feature | Reported Affinity (K_i) |
| Bicyclic Peptides | ACE2 | Constrained peptide loops | 2.8 nM (for DX600) |
Cycloalkanone-Based Inhibitors of α-Amylase
Derivatives of cycloalkanones, particularly those with a cyclopentanone core, have shown notable inhibitory activity against human pancreatic α-amylase, an important target in the management of type 2 diabetes.[2]
| Compound Series | Target Enzyme | Most Potent Derivative (IC_50) | Standard Inhibitor (Acarbose) (IC_50) |
| Bis(arylidene)cyclopentanones | α-Amylase | 6.9 ± 1.8 µM (5e) | 23.5 ± 2.7 µM |
| Bis(arylidene)cyclohexanones | α-Amylase | 19.8 ± 2.0 µM (4d) | 23.5 ± 2.7 µM |
Bicyclic and Cyclopentane Derivatives Targeting Kinases and Other Enzymes
The versatility of bicyclic and cyclopentane scaffolds is further demonstrated by their application in targeting a range of enzymes implicated in inflammatory and proliferative diseases.
| Compound Class | Target Enzyme | Potent Inhibitor Example | Reported IC_50 |
| Bicyclic Bis-arylimidazoles | JNK3 | Not specified | 1.6 nM |
| 2-Cyclopentyloxyanisole Derivatives | COX-2 | Compound 4b | 1.08 µM |
| 2-Cyclopentyloxyanisole Derivatives | PDE4B | Compound 13 | 3.98 µM |
Experimental Protocols
The validation of enzyme inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the characterization of the inhibitors discussed above.
Protocol 1: Determination of α-Amylase Inhibition
This protocol is adapted from studies on bis(arylidene)cycloalkanone derivatives.[2]
Materials:
-
Human pancreatic α-amylase
-
Phosphate buffer (20 mM, pH 6.9)
-
3,5-dinitrosalicylic acid (DNSA) colorimetric reagent
-
1% starch solution in sodium acetate buffer (20 mM, pH 6.9)
-
Test compounds (dicyclononane derivatives and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor, acarbose.
-
In a microplate, add a solution of human pancreatic α-amylase to each well.
-
Add the different concentrations of the test compounds or standard inhibitor to the wells and incubate.
-
Initiate the enzymatic reaction by adding the starch solution to each well.
-
After a defined incubation period, stop the reaction by adding the DNSA reagent.
-
Heat the plate to develop the color and then cool to room temperature.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC_50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: JNK3 Inhibition Assay
This protocol provides a general framework for assessing the inhibition of c-Jun N-terminal kinase 3 (JNK3).
Materials:
-
Recombinant human JNK3 enzyme
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
JNK3 substrate (e.g., a specific peptide)
-
Test compounds (dicyclononane derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Dispense the JNK3 enzyme into the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Add the JNK3 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition and determine the IC_50 values.
Visualizing Experimental and Logical Workflows
To facilitate a clearer understanding of the processes involved in validating enzyme inhibitors, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationship in structure-based drug design.
Caption: A typical experimental workflow for the validation of novel enzyme inhibitors.
Caption: The logical flow of a structure-based drug design campaign for enzyme inhibitors.
Future Directions and Conclusion
The existing body of research on bicyclic and cycloalkane-based enzyme inhibitors provides a strong foundation for the exploration of dicyclononane derivatives. The larger and potentially more flexible dicyclononane scaffold could offer novel binding modes and opportunities to engage with larger or less-defined enzyme active sites.
Future research should focus on the synthesis of diverse libraries of dicyclononane derivatives and their systematic evaluation against a panel of therapeutically relevant enzymes. By combining rational design, guided by the principles observed in related cyclic systems, with high-throughput screening, the potential of dicyclononane-based molecules as a new class of enzyme inhibitors can be fully realized. This comparative guide serves as a starting point for researchers and drug development professionals to embark on this promising avenue of discovery.
References
Comparative Docking Analysis of Bicyclic Ligands: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of various bicyclic ligands, including dicyclononane analogues and related scaffolds, against a range of therapeutic targets. The unique three-dimensional and conformationally restricted nature of these structures makes them attractive scaffolds in medicinal chemistry for developing selective and potent inhibitors.
This guide summarizes key findings from recent in silico studies, presenting quantitative data in clearly structured tables, detailing the computational methodologies, and providing visual representations of key experimental workflows. Bicyclic systems, such as adamantane and bicyclo[3.3.1]nonanes, have shown significant promise in targeting a diverse array of proteins implicated in cancer, viral infections, and neurological disorders.[1] Their rigid frameworks allow for the precise orientation of functional groups to optimize interactions with receptor binding sites.[1][2] This guide explores the computational docking studies that are pivotal in the discovery and optimization of these promising therapeutic agents.
Comparative Docking Performance of Bicyclic Ligands
The following tables summarize the in silico docking performance of various bicyclic derivatives against key biological targets. These studies employ molecular docking to forecast the binding affinity and interaction patterns of the ligands with their respective receptors.
Table 1: Docking Performance of Adamantane Derivatives against Various Targets
| Ligand Class | Specific Compound(s) | Target Protein | Docking Score (kcal/mol) | Reference |
| Adamantane-linked 1,2,4-triazoles | Derivatives I, II, and III | 11β-HSD1 | Similar to native ligand | [2] |
| Adamantane Derivatives | Series of compounds | Sigma-2 Receptor | Favorable binding modes | [3] |
| Adamantane Derivative (AFT) | AFT | Glutamate Receptor (4MF3) | Not specified |
Table 2: Docking Performance of Bicyclo[3.3.1]nonane Derivatives
| Ligand Class | Specific Compound(s) | Target Protein | Docking Score (kcal/mol) | Reference |
| 3,7-diazabicyclo[3.3.1]nonan-9-one derivative | C33H29ClN2O2 | Not specified | Not specified | |
| Bicyclo[3.3.1]nonane-containing meroterpenes | Various | Not specified | Not specified |
Table 3: Docking Performance of Bicyclo[4.3.0]nonane Derivatives
| Ligand Class | Specific Compound(s) | Target Protein | Docking Score (kcal/mol) | Reference |
| Bicyclo[4.3.0]nonane derivative | 1-isopropenyl-4,5-dimethyl-5-phenylsulfonylmethyl | SARS-CoV-2 Main Protease (6W63) | Favorable | |
| Bicyclic prolyl oligopeptidase inhibitors | Series of [4.3.0] bicyclic compounds | Prolyl Oligopeptidase (POP) and Fibroblast Activation Protein-α (FAP) | Not specified |
Experimental Protocols
A generalized molecular docking workflow is outlined below. Specific parameters may vary depending on the software and the specific study.
General Molecular Docking Workflow
A standard computational docking protocol involves several key stages to predict the interaction between a ligand and a protein.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). This structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and removing water molecules and any co-crystallized ligands or ions that are not essential for the study.
-
Ligand Preparation: The two-dimensional structures of the bicyclic ligands are converted into three-dimensional conformations. This process includes generating different possible tautomers and ionization states that would be present at physiological pH and minimizing their energy.
-
Grid Generation: A grid box is defined around the active site or the region of interest on the protein. This grid specifies the search space for the docking algorithm, confining the simulation to the most relevant area of the protein.
-
Docking Simulation: The prepared ligands are then docked into the defined grid box of the receptor using a selected docking program (e.g., AutoDock, Glide, GOLD). The software explores a multitude of possible conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The resulting ligand poses are ranked based on a scoring function that estimates the binding affinity, often expressed in kcal/mol. The top-ranked poses are then visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.
Signaling Pathways and Logical Relationships
The interaction of a ligand with its target protein can initiate or inhibit a signaling cascade. The following diagram illustrates a simplified signaling pathway that could be modulated by a bicyclic ligand designed as a kinase inhibitor.
Conclusion
The bicyclic scaffolds, including dicyclononane analogues and related structures like adamantane and other bicyclo[n.m.o]alkanes, represent a valuable and versatile platform in drug discovery. While direct, comprehensive comparative studies of dicyclononane ligands are not extensively available in the literature, by collating data from various studies on related bicyclic systems, it is evident that these scaffolds can be tailored to interact with a wide range of biological targets. The choice of the optimal bicyclic scaffold is highly dependent on the specific biological target and the desired pharmacological profile. The unique stereochemical properties of these constrained ring systems offer a distinct and promising area of chemical space for the development of novel therapeutics. The computational docking studies presented in this guide are a critical first step in the rational design and optimization of these potent and selective modulators of protein function.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Dicyclononane-Containing Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of rigid, three-dimensional scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Among these, the dicyclononane framework, specifically the bicyclo[3.3.1]nonane system, has garnered interest for its potential to improve metabolic stability and other pharmacokinetic parameters. This guide provides a comparative analysis of the metabolic stability of dicyclononane-containing drug candidates against other cyclic bioisosteres, supported by established experimental protocols and metabolic pathway visualizations.
The Strategic Advantage of Alicyclic Scaffolds in Drug Design
The metabolic fate of a drug candidate is a critical determinant of its clinical success, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Strategies to enhance metabolic stability often involve the modification of metabolically labile sites within a molecule.[3] The introduction of sterically constrained alicyclic rings, such as dicyclononane, can shield susceptible positions from enzymatic degradation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[4]
Comparative Metabolic Stability: Dicyclononane vs. Alternative Cyclic Moieties
While direct head-to-head clinical data for a single drug target with dicyclononane and its alternatives is proprietary and often not publicly available, we can draw comparisons from preclinical studies and established principles in medicinal chemistry. The stability of a drug candidate is typically assessed by its in vitro half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM) or hepatocytes. A longer half-life and lower clearance rate are indicative of greater metabolic stability.
Table 1: Conceptual Comparison of Metabolic Stability for Alicyclic Scaffolds
| Scaffold | Key Features | Impact on Metabolic Stability | Representative Data (Conceptual) |
| Dicyclononane (Bicyclo[3.3.1]nonane) | Rigid, chair-chair or boat-chair conformation. Can act as a bulky, lipophilic spacer. | Generally enhances metabolic stability by shielding adjacent functional groups from CYP-mediated oxidation. Can be a substrate for CYP3A4 and CYP2C19.[5] | t½ (HLM): Moderate to High CLint: Low to Moderate |
| Cyclobutane | Strained, puckered ring. Often used as a bioisostere for gem-dimethyl or phenyl groups. | Can improve metabolic stability by replacing metabolically labile groups and inducing a favorable conformation for target binding. | t½ (HLM): Moderate to High CLint: Low to Moderate |
| Bicyclo[1.1.1]pentane (BCP) | Highly rigid, linear scaffold. Non-classical bioisostere for phenyl rings. | Offers significant metabolic stability due to the high strength of its C-H bonds, making it resistant to CYP-mediated oxidation. | t½ (HLM): High CLint: Low |
| Acyclic Alkyl Chain | Flexible, can adopt multiple conformations. | Often susceptible to oxidation at multiple positions, leading to lower metabolic stability. | t½ (HLM): Low to Moderate CLint: Moderate to High |
Experimental Protocols for Assessing Metabolic Stability
The following are detailed methodologies for key in vitro experiments used to evaluate the metabolic stability of drug candidates.
Protocol 1: Liver Microsomal Stability Assay
This assay is a standard high-throughput screen to assess Phase I metabolic stability, primarily mediated by CYP enzymes.
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound (e.g., dicyclononane-containing candidate)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the test compound to the final incubation concentration (typically 1 µM) in phosphate buffer.
-
Add the liver microsomal solution to the wells of a 96-well plate at a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transporters.
Materials and Reagents:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound
-
Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile (containing an internal standard)
-
Coated 96-well plates
Procedure:
-
Thaw and resuspend the cryopreserved hepatocytes in incubation medium.
-
Determine cell viability and density.
-
Seed the hepatocytes in coated 96-well plates at a desired density (e.g., 0.5 x 10^6 cells/mL) and allow them to attach.
-
Prepare the test compound in the incubation medium at the final concentration (typically 1 µM).
-
Remove the seeding medium from the hepatocytes and add the compound-containing medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
Terminate the enzymatic activity and precipitate proteins by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
Data Analysis: Similar to the microsomal stability assay, the t½ and CLint are calculated from the rate of disappearance of the parent compound over time.
Visualizing Metabolic Pathways and Experimental Workflows
Understanding the metabolic fate of a dicyclononane-containing drug is crucial for rational drug design. Below are visualizations of a hypothetical metabolic pathway and a typical experimental workflow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the metabolic contributions of cytochrome P450 isoforms to bicyclol using the relative activity factor method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dicyclomine: A Guide for Laboratory Professionals
Disclaimer: Based on search results, it is assumed that "Dicyclonon" is a typographical error for "Dicyclomine." This guide pertains to the proper disposal of Dicyclomine and its common salt form, Dicyclomine Hydrochloride.
This document provides essential safety and logistical information for the proper disposal of Dicyclomine, a synthetic anticholinergic drug used to treat spasms of the intestines.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Dicyclomine with appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing.[3] Ensure adequate ventilation and have an accessible safety shower and eye wash station.[3]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for 15 to 20 minutes and remove contaminated clothing.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 to 20 minutes, separating the eyelids to ensure thorough flushing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: If the person is conscious, flush their mouth with water.
Seek immediate medical attention after any significant exposure.
II. Quantitative Data and Storage Conditions
Proper storage is crucial to maintaining the chemical stability of Dicyclomine and preventing hazardous reactions.
| Parameter | Value | Source(s) |
| Storage Temperature | 20°C to 25°C (68°F to 77°F) | |
| pH (Liquid Solution) | 3.5 - 5.5 | |
| Incompatible Materials | Strong acids, strong bases, strong oxidizers, reducing agents, water-reactive materials. | |
| Conditions to Avoid | Direct sunlight, extreme temperatures, freezing, and dust formation. |
III. Step-by-Step Disposal Protocol
The primary principle for the disposal of Dicyclomine, as with most pharmaceuticals, is to prevent its entry into the sewer system and waterways. Disposal must be conducted in accordance with all local, state, and federal regulations.
Experimental Protocol for Decontamination of Small Spills:
-
Containment: For liquid spills, contain the spill with an inert absorbent material such as dry sand, earth, or diatomite.
-
Collection: Carefully collect the absorbed material or spilled solid into a labeled, sealed chemical waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Final Disposal: Dispose of the contaminated material as chemical waste according to institutional and local regulations.
Protocol for Disposal of Unused or Expired Dicyclomine:
-
Do Not Dispose Down the Drain: Never dispose of Dicyclomine waste into the sewer.
-
Licensed Waste Disposal Contractor: The recommended method of disposal is through a licensed waste disposal contractor.
-
Household Disposal (for small quantities if a take-back program is unavailable):
-
Remove the Dicyclomine from its original container. Do not crush tablets or capsules.
-
Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed container, such as a plastic bag.
-
Dispose of the sealed container in the household trash.
-
Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.
-
IV. Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the disposal of Dicyclomine waste.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

